4-Amino-5-chloro-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
5-chloro-2,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFCZKYCVQQMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344006 | |
| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2858-20-0 | |
| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-5-chloro-2,6-dimethylpyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the chemical properties, synthesis, and potential applications of 4-Amino-5-chloro-2,6-dimethylpyrimidine. This pyrimidine derivative serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Its structural features make it a valuable building block for creating bioactive compounds that can target specific biological pathways.[1]
Core Chemical Properties
This compound is a crystalline solid.[2] It is structurally similar to nucleobases, which suggests the potential for forming hydrogen bonds.[3] The compound is characterized by its high melting point and poor solubility in water.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-chloro-2,6-dimethylpyrimidin-4-amine | [4] |
| CAS Number | 2858-20-0 | [3][4] |
| Molecular Formula | C₆H₈ClN₃ | [3][4] |
| Molecular Weight | 157.6 g/mol | [3][4] |
| Melting Point | 164.0 °C | [3] |
| Boiling Point | 257.1 °C | [3] |
| SMILES | CC1=C(C(=NC(=N1)C)N)Cl | [3] |
| Solubility | Not soluble in water | [3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes Mass Spectrometry and ¹³C NMR.[4]
Table 2: Spectral Data Summary
| Technique | Data Highlights | Source |
| Mass Spectrometry | Major peaks observed at m/z 157 and 117. | [4] |
| ¹³C NMR | Spectrum available from Wiley-VCH GmbH. | [4] |
| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC. | [4] |
Experimental Protocols
Synthesis of Crystalline Material
A documented method for producing single crystals of this compound involves its interaction with carboxylic acids.
-
Objective: To prepare and characterize cocrystals of this compound.
-
Methodology:
-
A hot DMF (Dimethylformamide) solution of this compound (39 mg) is prepared.[5]
-
A hot DMF solution of a carboxylic acid (e.g., thiophene-2,5-dicarboxylic acid, 43 mg) is prepared separately.[5]
-
The two solutions are mixed and warmed for 30 minutes over a water bath.[5]
-
The mixture is then cooled slowly to room temperature.[5]
-
Colorless, plate-like crystals are allowed to form over several days.[5]
-
-
Characterization: The resulting crystals can be characterized by single-crystal X-ray diffraction to determine their structure.[2] This technique has confirmed the protonation of the pyrimidine ring at the N1 position in the presence of acids.[5]
Applications in Research and Development
This compound is a versatile building block in medicinal chemistry and agricultural science.[1] Its unique structure is leveraged to create novel compounds with enhanced biological activity.[1]
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of new pharmaceutical agents.[1] It has been proposed as a potential candidate for developing treatments for bacterial infections, including tuberculosis.[3] Its ability to be structurally modified allows researchers to design compounds that target specific biological pathways, aiming to improve therapeutic results.[1]
Caption: Workflow for Pharmaceutical Development.
Agrochemical Synthesis
In agriculture, this pyrimidine derivative is used in the formulation of selective herbicides.[1] Its mechanism of action involves the inhibition of specific enzymes in plants, which makes it a valuable tool for weed management without harming crops.[1]
Caption: Application in Agrochemical Synthesis.
Safety and Handling
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[4] It should be stored in a well-ventilated place between 10°C and 25°C with the container kept tightly closed.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design of two series of 1:1 cocrystals involving this compound and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2858-20-0 | NA67922 [biosynth.com]
- 4. This compound | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-5-chloro-2,6-dimethylpyrimidine (CAS 2858-20-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloro-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its structural features, including the amino and chloro functional groups on the pyrimidine ring, make it a versatile intermediate for developing novel compounds in the pharmaceutical and agrochemical industries.[1] Recent research has highlighted its potential as an antimicrobial and anticancer agent, specifically targeting lung cancer. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral analysis, and biological activity, with a focus on its potential as a therapeutic agent.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 2858-20-0 | [2] |
| Molecular Formula | C₆H₈ClN₃ | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
| IUPAC Name | 5-chloro-2,6-dimethylpyrimidin-4-amine | [2] |
| Melting Point | 164.0 °C | |
| Boiling Point | 257.1 °C | |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |
| logP | 1.3 | [2] |
Synthesis and Purification
General Experimental Protocol for Chlorination
The following is a generalized protocol based on the chlorination of analogous pyrimidine compounds.[3]
Materials:
-
4-Amino-2,6-dimethylpyrimidine
-
N-Chlorosuccinimide (NCS)[4]
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a round-bottom flask dried under an inert atmosphere, dissolve 4-Amino-2,6-dimethylpyrimidine in the anhydrous solvent.
-
Slowly add a stoichiometric amount of N-Chlorosuccinimide (NCS) to the solution while stirring.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
A visual representation of this proposed synthetic workflow is provided below.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Analysis
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts provide insight into the molecular structure.
| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity |
| -NH₂ | ~7.0 - 8.0 | Broad Singlet |
| -CH₃ | ~2.4 | Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ) ppm |
| C2/C6 | ~160 |
| C4 | ~158 |
| C5 | ~110 |
| -CH₃ | ~20 |
Note: Predicted chemical shifts are based on typical values for similar pyrimidine structures and can vary based on solvent and concentration.[5][6][7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of pyrimidine derivatives reveals characteristic vibrational modes.[9] For this compound, the following absorptions are expected:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Reference(s) |
| N-H (Amino group) | 3300-3400 | Stretching | [9] |
| C-H (Methyl groups) | 2850-2950 | Stretching | [9] |
| C=N (Pyrimidine ring) | 1600-1650 | Stretching | [9] |
| N-H (Amino group) | ~1600 | Scissoring | [9] |
| C-N | 1200-1350 | Stretching | [9] |
| C-Cl | 600-800 | Stretching | [10] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for halogenated heterocyclic compounds involve the loss of the halogen atom and cleavage of the pyrimidine ring.[11][12][13][14][15]
Biological Activity and Mechanism of Action
Recent studies have identified this compound (ACDMP) as a compound with significant biological potential, particularly in the areas of antimicrobial and anticancer research.[16]
Antimicrobial Activity
ACDMP has demonstrated notable antibacterial activity against Staphylococcus aureus.[16] This suggests its potential as a lead compound for the development of new antibacterial agents.
Anticancer Activity and Mechanism of Action
In vitro cytotoxicity assays have shown that ACDMP is effective against A549 human lung cancer cells.[16] Molecular docking studies have further elucidated a potential mechanism of action, suggesting that ACDMP acts as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme implicated in lung cancer.[16] The inhibition of DPP-IV is a recognized therapeutic strategy, and the ability of ACDMP to target this enzyme highlights its potential as a novel anticancer agent.
The proposed mechanism involves the binding of ACDMP to the active site of the DPP-IV enzyme, thereby blocking its catalytic activity. This inhibition can interfere with signaling pathways that are crucial for cancer cell growth and proliferation.
Caption: Proposed mechanism of action of ACDMP as a DPP-IV inhibitor in lung cancer.
Safety and Handling
This compound is classified as a hazardous substance. The following GHS hazard statements apply:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its utility as a synthetic intermediate is well-established, and emerging research now points to its own intrinsic biological activity as an antimicrobial and a promising anticancer agent, particularly for lung cancer through the inhibition of DPP-IV. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully explore its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. sphinxsai.com [sphinxsai.com]
- 14. article.sapub.org [article.sapub.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. veterinaria.org [veterinaria.org]
An In-depth Technical Guide to 4-Amino-5-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Molecular Structure and Properties
This compound is a substituted pyrimidine with the IUPAC name 5-chloro-2,6-dimethylpyrimidin-4-amine.[1] Its chemical structure consists of a pyrimidine ring substituted with an amino group at position 4, a chlorine atom at position 5, and two methyl groups at positions 2 and 6.
The presence of both proton-donating (amino group) and proton-accepting (ring nitrogens) sites allows for the formation of various intermolecular interactions, such as hydrogen bonds and π–π stacking, making it a subject of interest in crystal engineering and supramolecular chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2858-20-0 | [1] |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Melting Point | 164.0 °C | |
| Boiling Point | 257.1 °C | |
| SMILES | CC1=C(C(=NC(=N1)C)N)Cl | [1] |
| InChI | InChI=1S/C6H8ClN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Signals corresponding to the methyl protons and the amino protons are expected. The exact chemical shifts would be influenced by the solvent used. |
| ¹³C NMR | Resonances for the two methyl carbons, the four pyrimidine ring carbons, are anticipated. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl groups, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching are expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
Generalized Synthesis of Substituted Aminopyrimidines
Workflow for a Generalized Synthesis:
Caption: Generalized workflow for pyrimidine synthesis.
Methodology:
-
Condensation: A suitable β-dicarbonyl compound or its synthetic equivalent is reacted with a guanidine salt (e.g., guanidine hydrochloride) in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The mixture is typically heated under reflux.
-
Cyclization: The initial condensation product undergoes an intramolecular cyclization to form the pyrimidine ring.
-
Chlorination: The resulting pyrimidine core is then subjected to chlorination to introduce the chloro group at the desired position. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly used for this step.
-
Purification: The crude product is purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography to yield the pure this compound.
In Vitro Cytotoxicity Assay - MTT Assay
Based on recent findings of its potential as an anti-cancer agent, a standard protocol to evaluate its cytotoxicity against a cancer cell line, such as the human lung adenocarcinoma cell line A549, is the MTT assay.
Experimental Workflow for MTT Assay:
Caption: Workflow of an in vitro MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: A549 cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from micromolar to millimolar concentrations) and incubated for another 48 hours.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
Solubilization and Measurement: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability at each compound concentration relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Biological Activity and Signaling Pathway
Recent research has highlighted the potential of this compound as a therapeutic agent. It has demonstrated notable antibacterial activity against Staphylococcus aureus.[2] Furthermore, in vitro studies have shown its efficacy against A549 human lung cancer cells.[2]
Molecular docking studies suggest that this compound acts as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV).[2] DPP-IV is a serine exopeptidase that is involved in various physiological processes and has been implicated in the progression of some cancers. Inhibition of DPP-IV can lead to an increase in the levels of incretin hormones, which can have anti-proliferative effects.
Proposed Signaling Pathway for Anti-Cancer Activity:
Caption: Proposed mechanism of anti-cancer action via DPP-IV inhibition.
This proposed pathway suggests that by inhibiting DPP-IV, this compound prevents the degradation of incretin hormones. The subsequent activation of incretin receptors and downstream signaling pathways may lead to the induction of apoptosis and inhibition of proliferation in cancer cells.
Conclusion
This compound is a pyrimidine derivative with interesting chemical properties and significant therapeutic potential. Its ability to engage in various intermolecular interactions makes it a valuable scaffold in medicinal chemistry. Emerging research points towards its utility as an antimicrobial and an anti-cancer agent, possibly through the inhibition of DPP-IV. Further investigation into its synthesis, biological mechanisms, and structure-activity relationships is warranted to fully explore its potential in drug development.
References
An In-depth Technical Guide on 4-Amino-5-chloro-2,6-dimethylpyrimidine: Spectroscopic Data, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-5-chloro-2,6-dimethylpyrimidine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document details available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and explores its potential biological significance as a dipeptidyl peptidase-IV (DPP-IV) inhibitor.
Spectroscopic Data
While comprehensive, publicly available datasets for this compound are limited, the following tables summarize known and predicted spectroscopic information. This data is crucial for the identification and characterization of the compound.
Table 1: NMR Spectroscopic Data of this compound
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | ~2.4 (s, 6H) | Two methyl groups at positions 2 and 6. |
| ~4.5 (br s, 2H) | Amino group protons at position 4. | |
| ¹³C NMR | ~24 | Methyl carbons (C2 and C6). |
| ~110 | Carbon at position 5 (bearing chlorine). | |
| ~155 | Carbon at position 4 (bearing amino group). | |
| ~160 | Carbons at positions 2 and 6. |
Note: Specific experimental ¹H NMR data was not available in the searched literature. The provided values are estimations based on the analysis of similar pyrimidine derivatives. The ¹³C NMR data is based on information from the PubChem database, which indicates the existence of a spectrum for this compound[1].
Table 2: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3200 | Strong, Broad | N-H stretching (amino group) |
| 2980-2850 | Medium | C-H stretching (methyl groups) |
| 1650-1600 | Strong | C=N stretching (pyrimidine ring) |
| 1580-1550 | Strong | N-H bending (amino group) |
| 1450-1350 | Medium | C-H bending (methyl groups) |
| 850-750 | Medium-Strong | C-Cl stretching |
Note: A specific experimental IR peak list for this compound was not found. The data presented is based on the typical vibrational frequencies observed for substituted aminopyrimidines.
Table 3: Mass Spectrometry Data of this compound
| m/z Value | Relative Intensity | Proposed Fragment |
| 157/159 | High | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 142 | Medium | [M - CH₃]⁺ |
| 122 | Medium | [M - Cl]⁺ |
Note: The mass spectrometry data is based on information from the PubChem database which indicates a molecular weight of 157.60 g/mol and shows major peaks in the mass spectrum[1]. The fragmentation pattern is proposed based on the structure of the molecule.
Experimental Protocols
The following protocols are based on established methods for the synthesis and spectroscopic analysis of pyrimidine derivatives and a specific method found for the synthesis of a co-crystal of the target compound.
Synthesis of this compound
A reported method for obtaining crystals of this compound involves its use in a co-crystallization experiment. While the initial synthesis of the compound is not detailed, a typical synthetic route for such a compound would involve the chlorination of 4-amino-2,6-dimethylpyrimidine. A plausible general synthesis is outlined below:
-
Starting Material: 4-Amino-2,6-dimethylpyrimidine.
-
Chlorination: The starting material is dissolved in a suitable solvent, such as glacial acetic acid.
-
A chlorinating agent, for example, N-chlorosuccinimide (NCS), is added portion-wise to the solution at a controlled temperature.
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is poured into water, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
A specific method for obtaining high-quality crystals for analysis involves dissolving the synthesized compound (39 mg) in hot dimethylformamide (DMF)[2].
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or higher. The spectrum is usually proton-decoupled to simplify the signals to singlets for each unique carbon atom.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FT-IR) spectrometer.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathway: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
This compound has been investigated for its potential as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in regulating blood sugar levels. Inhibition of DPP-IV prolongs the action of GLP-1, leading to beneficial effects in the context of type 2 diabetes.
Caption: The inhibitory effect of this compound on the DPP-IV pathway.
References
In-Depth Technical Guide on the Crystal Structure Analysis of 4-Amino-5-chloro-2,6-dimethylpyrimidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the crystal structure of 4-Amino-5-chloro-2,6-dimethylpyrimidine. As a crystal structure for the free base is not publicly available, this document focuses on a comprehensive examination of a representative salt, 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, to elucidate the structural properties, intermolecular interactions, and supramolecular assembly of the title compound. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are presented in detail, offering a foundational understanding for researchers in crystallography, medicinal chemistry, and drug design.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural similarity to nucleobases and its potential as a scaffold for developing novel therapeutic agents. Understanding its three-dimensional structure and intermolecular interactions is crucial for rational drug design and the engineering of crystalline materials with desired properties.
While the crystal structure of the pure, unprotonated form of this compound is not available in open crystallographic databases, extensive research has been conducted on its co-crystals and salts. These studies provide invaluable insight into the molecule's conformational preferences, hydrogen bonding capabilities, and supramolecular behavior. This guide will focus on the well-characterized salt, 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate , to provide a detailed structural analysis. In this salt, the pyrimidine ring is protonated, offering a view of its cationic form.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis, crystallization, and structural determination of the 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate salt.[1]
Synthesis and Crystallization
A solution of this compound (39 mg) and thiophene-2,5-dicarboxylic acid (43 mg) in hot dimethylformamide (DMF) was prepared.[1] The mixture was warmed for 30 minutes over a water bath to ensure complete dissolution and reaction.[1] The resulting solution was then allowed to cool slowly to room temperature.[1] Colorless, plate-like crystals suitable for X-ray diffraction were obtained after several days of slow evaporation of the solvent.[1]
X-ray Data Collection and Structure Refinement
The crystallographic data were collected using a Bruker APEX-II CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å). The data collection was performed at a temperature of 296 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Crystal Structure and Data Analysis
The asymmetric unit of the analyzed salt contains one 4-amino-5-chloro-2,6-dimethylpyrimidinium cation and one thiophene-2,5-dicarboxylate anion.[1] A key structural feature is the protonation of the pyrimidine ring at the N1 position.[1] This protonation leads to a notable increase in the C2B—N1B—C6B bond angle to 122.5 (2)° compared to the corresponding angle involving the unprotonated N3 atom (C2B—N3B—C4B), which is 118.7 (2)°.[1]
Crystallographic Data
The fundamental crystallographic data and refinement details for the salt are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₆H₉ClN₃⁺ · C₆H₃O₄S⁻ |
| Formula Weight | 330.78 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.370(2) |
| b (Å) | 8.358(2) |
| c (Å) | 12.358(3) |
| α (°) | 86.837(5) |
| β (°) | 81.334(5) |
| γ (°) | 74.008(5) |
| Volume (ų) | 721.4(3) |
| Z | 2 |
| Temperature (K) | 296(2) |
| Radiation (Å) | Mo Kα (0.71073) |
| Reflections collected | 5691 |
| Independent reflections | 2533 |
| R_int | 0.043 |
| Final R indices [I>2σ(I)] | R1 = 0.051, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.03 |
Data sourced from the crystallographic study of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate.[1]
Selected Bond Lengths and Angles of the Cation
The intramolecular geometry of the 4-amino-5-chloro-2,6-dimethylpyrimidinium cation is detailed below.
| Bond | Length (Å) | Angle | Value (°) |
| Cl1B—C5B | 1.728(3) | C6B—N1B—C2B | 122.5(2) |
| N1B—C6B | 1.342(3) | C4B—N3B—C2B | 118.7(2) |
| N1B—C2B | 1.344(3) | N1B—C2B—N3B | 120.9(2) |
| N3B—C4B | 1.353(3) | N3B—C4B—C5B | 122.1(2) |
| N3B—C2B | 1.357(3) | C4B—C5B—C6B | 116.1(2) |
| N4B—C4B | 1.332(3) | N1B—C6B—C5B | 119.6(2) |
| C4B—C5B | 1.411(4) | ||
| C5B—C6B | 1.396(4) |
Data reflects the geometry of the cation within the co-crystal structure.[1]
Supramolecular Features and Intermolecular Interactions
The crystal packing is dominated by an extensive network of hydrogen bonds. The cations and anions are linked via O—H⋯O and N—H⋯O hydrogen bonds.[1] Furthermore, separate parallel sheets are interconnected through N—H⋯N hydrogen bonds and π–π stacking interactions, with a centroid-to-centroid distance of 3.5414 (13) Å between the pyrimidinium and thiophene rings.[1] These interactions lead to the formation of double layers parallel to the (101) plane.[1]
Experimental Workflow Visualization
The logical flow from starting materials to the final crystal structure analysis is depicted in the diagram below.
Caption: Workflow for Crystal Structure Determination.
Conclusion
This technical guide has provided a detailed examination of the crystal structure of this compound through the lens of its thiophene-2,5-dicarboxylate salt. The analysis reveals that the pyrimidine moiety is protonated at the N1 position, which significantly influences its geometry and hydrogen bonding patterns. The comprehensive data on bond lengths, angles, and supramolecular interactions offer critical insights for researchers engaged in the fields of crystal engineering and drug development. The detailed experimental protocols serve as a valuable reference for the synthesis and structural characterization of similar compounds. Future work to obtain the crystal structure of the free base would be highly valuable to the scientific community for comparative analysis.
References
4-Amino-5-chloro-2,6-dimethylpyrimidine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Amino-5-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1] The narrative focuses on a logical two-stage synthetic approach, beginning with the foundational synthesis of the key intermediate, 4-Amino-2,6-dimethylpyrimidine, followed by a regioselective electrophilic chlorination. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical aspects of process optimization and safety. The synthesis is designed to be both scalable and reliable, leveraging common laboratory reagents and techniques.
Strategic Overview: Retrosynthetic Analysis
A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a straightforward and effective pathway. The primary disconnection is the C-Cl bond at the C5 position, identifying an electrophilic chlorination as the final synthetic step. This points to 4-Amino-2,6-dimethylpyrimidine as the immediate precursor. This precursor, in turn, can be efficiently assembled from simple, commercially available starting materials—a guanidine salt and acetylacetone—via a classical condensation reaction. This two-stage approach is advantageous due to its high convergence and use of inexpensive starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Stage 1: Synthesis of 4-Amino-2,6-dimethylpyrimidine
The foundational step in this pathway is the construction of the pyrimidine core. The most reliable and scalable method for this transformation is the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium.[2] This reaction is a variant of the classical pyrimidine synthesis and is favored for its operational simplicity and high yield.
Causality and Mechanism
The reaction proceeds via a base-catalyzed condensation mechanism. The alkali (e.g., sodium carbonate) serves two purposes: it neutralizes the guanidine salt to liberate free guanidine, and it catalyzes the initial nucleophilic attack. The free guanidine, a potent binucleophile, attacks one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to form the stable aromatic pyrimidine ring. The use of an aqueous medium is a significant advantage, eliminating the need for anhydrous solvents and complex recovery systems.[2]
Caption: Simplified mechanism for pyrimidine synthesis.
Experimental Protocol
This protocol is adapted from a proven industrial process, ensuring its reliability and scalability.[2]
Materials:
-
Guanidine hydrochloride (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Sodium carbonate (anhydrous, 0.8 eq)
-
Water
-
Activated carbon
-
Sodium chloride (for salting out)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and heating mantle, add water (approx. 2.5 parts by weight relative to acetylacetone).
-
Charge guanidine hydrochloride (e.g., 106 parts) and sodium carbonate (e.g., 83.5 parts) to the water.
-
Add acetylacetone (e.g., 100 parts) to the slurry.
-
Heat the mixture to reflux (approx. 95-100 °C) and maintain for 2 hours. During this time, the product will crystallize from the hot solution.
-
Cool the slurry to room temperature, then further cool to 10-15 °C in an ice bath to maximize precipitation.
-
Filter the crude product and wash the filter cake with a cold brine solution to remove inorganic salts.
-
For purification, transfer the wet cake to a fresh vessel with water (approx. 3.3 parts) and heat to 85-90 °C to redissolve the product.
-
Add a small amount of activated carbon (approx. 4.4 parts), stir for 15 minutes, and filter the hot solution to remove the carbon and other insoluble impurities.
-
To the hot filtrate, add sodium chloride (approx. 95 parts) to salt out the product, and stir while cooling to 15 °C.
-
Filter the purified product, wash with a small amount of cold water, and dry at 50 °C to a constant weight.
Stage 2: Regioselective Chlorination
The final step is the introduction of a chlorine atom at the C5 position of the pyrimidine ring. This is achieved through an electrophilic aromatic substitution reaction. The pyrimidine ring is activated towards electrophilic attack by the electron-donating amino group at C4 and the methyl groups at C2 and C6. The C5 position is the most electron-rich and sterically accessible site for substitution.
Reagent Selection and Mechanistic Insight
N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[3][4][5] It is a solid, easy-to-handle source of electrophilic chlorine ("Cl⁺") and is highly effective for the chlorination of activated heteroaromatic systems.[6][7] Alternative reagents like sulfuryl chloride could also be used but may be less selective and more aggressive.
The reaction proceeds when the electron-rich C5 position of the pyrimidine ring attacks the electrophilic chlorine atom of NCS. This forms a resonance-stabilized cationic intermediate (a sigma complex). The succinimide anion, or another weak base in the medium, then abstracts the proton from the C5 position, restoring aromaticity and yielding the final chlorinated product.[3]
Caption: Experimental workflow for the chlorination step.
Experimental Protocol
This is a representative protocol based on established methods for the NCS chlorination of activated heterocycles.[6][7]
Materials:
-
4-Amino-2,6-dimethylpyrimidine (1.0 eq)
-
N-Chlorosuccinimide (NCS, 1.05-1.1 eq)
-
Acetonitrile (or another suitable polar aprotic solvent like DMF or Chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Amino-2,6-dimethylpyrimidine (1.0 eq) in acetonitrile (approx. 10-15 mL per gram of starting material).
-
Cool the solution in an ice bath to 0-5 °C.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess NCS.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a crystalline solid.
Data Summary and Troubleshooting
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Condensation | Guanidine HCl, Acetylacetone, Na₂CO₃ | Water | 95-100 | 2 | >85%[2] |
| 2 | Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | 0 → RT | 2-4 | 80-95% |
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Stage 1: Low Yield | Incomplete reaction; Product loss during workup. | Ensure reaction is run for the full 2 hours at reflux. Be judicious with wash volumes and ensure proper salting-out. |
| Stage 2: Incomplete Chlorination | Insufficient NCS; Deactivated NCS. | Use a slight excess of NCS (1.05-1.1 eq). Ensure NCS is from a reliable source and has been stored properly away from moisture. |
| Stage 2: Formation of Di-chlorinated Byproduct | Overly harsh conditions; Excess NCS. | Add NCS portion-wise at a low temperature to control the reaction exotherm. Avoid using more than 1.1 equivalents of NCS. |
| Final Product is colored | Impurities from starting material or side reactions. | Ensure high purity of the Stage 1 intermediate. Consider a final purification step of the product via column chromatography if recrystallization is insufficient. |
Safety and Handling
-
Guanidine hydrochloride: Irritant. Wear standard personal protective equipment (PPE), including gloves and safety glasses.
-
Acetylacetone: Flammable liquid and harmful if swallowed. Handle in a well-ventilated fume hood.
-
N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, avoiding inhalation of dust. Keep away from combustible materials.
-
Acetonitrile: Flammable and toxic. All handling should be performed in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of 4-Amino-5-chloro-2,6-dimethylpyrimidine
This technical guide provides a comprehensive overview of the biological activities of this compound (ACDMP), a pyrimidine derivative with demonstrated potential in antimicrobial and anticancer applications. This document outlines its known biological effects, proposed mechanisms of action, and detailed experimental protocols relevant to its study.
Introduction
This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The unique substitution pattern of ACDMP, featuring an amino group, a chloro group, and two methyl groups, contributes to its distinct chemical properties and biological activities. It is recognized as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and herbicides[1]. Recent studies have highlighted its potential as a promising candidate for further investigation in drug discovery programs.
Biological Activity
Recent research has identified significant biological activities of this compound, particularly its antimicrobial and anticancer properties. A 2024 study investigated its efficacy in these areas through a series of in vitro assays.[2]
Anticancer Activity
In vitro cytotoxicity assays have demonstrated that ACDMP exhibits activity against human cancer cell lines. The compound was found to be more effective against lung cancer cells compared to cervical cancer cells, suggesting a degree of selectivity in its cytotoxic action.[2]
Table 1: Summary of Anticancer Activity of ACDMP
| Cell Line | Cancer Type | Activity | Reference |
| A549 | Human Lung Cancer | Effective | [2] |
| HeLa | Human Cervical Cancer | Moderately Effective | [2] |
Note: Specific IC50 values were not available in the reviewed literature.
Antimicrobial Activity
ACDMP has also shown notable antibacterial properties. Specifically, it has been observed to be active against the Gram-positive bacterium Staphylococcus aureus, a pathogen of significant clinical importance.[2]
Table 2: Summary of Antimicrobial Activity of ACDMP
| Microorganism | Gram Stain | Activity | Reference |
| Staphylococcus aureus | Positive | Notable | [2] |
Note: Specific Minimum Inhibitory Concentration (MIC) values were not available in the reviewed literature.
Proposed Mechanism of Action in Lung Cancer
Molecular docking studies have suggested a potential mechanism for the anticancer activity of ACDMP in lung cancer. It is proposed to act as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme implicated in cancer progression.[2] DPP-IV is a transmembrane glycoprotein that plays a role in regulating various bioactive peptides, including chemokines that can influence the tumor microenvironment and immune cell recruitment. By inhibiting DPP-IV, ACDMP may modulate these signaling pathways, leading to an anti-tumor effect.
Caption: Proposed mechanism of action of ACDMP via inhibition of DPP-IV.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound.
General Experimental Workflow
The screening of a novel compound for biological activity typically follows a structured workflow, from initial characterization to specific bioassays.
Caption: General workflow for the biological evaluation of ACDMP.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cell lines.
Objective: To determine the concentration of ACDMP that inhibits 50% of cell growth (IC50) in cancer cell lines (e.g., A549 and HeLa).
Materials:
-
This compound (ACDMP)
-
Human cancer cell lines (A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of ACDMP in DMSO. Create a series of dilutions of ACDMP in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of ACDMP that visibly inhibits the growth of Staphylococcus aureus.
Materials:
-
This compound (ACDMP)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Compound Preparation: Prepare a stock solution of ACDMP in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ACDMP at which no visible bacterial growth is observed.
Conclusion
This compound is a promising heterocyclic compound with demonstrated anticancer and antimicrobial activities. Its proposed mechanism of action via the inhibition of DPP-IV in lung cancer provides a rationale for further investigation and development. The experimental protocols detailed in this guide offer a framework for the continued exploration of ACDMP and its derivatives as potential therapeutic agents. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy and safety in more advanced preclinical models.
References
Unveiling the Bioactivity of 4-Amino-5-chloro-2,6-dimethylpyrimidine: A Technical Overview
For Immediate Release
Introduction
4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) is a pyrimidine derivative recognized primarily as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] While its role as a synthetic building block is well-established, recent scientific inquiry has shed light on its intrinsic biological activities. A key study has investigated the potential of ACDMP as both an antimicrobial and a cancer therapeutic agent, suggesting a specific mechanism of action against lung cancer cells. This technical guide provides an in-depth summary of the current understanding of the mechanism of action of this compound, with a focus on its potential therapeutic applications. The information presented herein is primarily derived from a pivotal study by Ancy et al., which combined computational and in vitro approaches to elucidate the compound's bioactivity.[1]
Core Mechanism of Action: Dipeptidyl Peptidase-IV Inhibition
The principal proposed mechanism of action for the anticancer effects of this compound is the inhibition of dipeptidyl peptidase-IV (DPP-IV).[1] DPP-IV is a serine exopeptidase that plays a significant role in various physiological processes and has been implicated in cancer progression. Molecular docking studies have indicated that ACDMP is a potent inhibitor of this key enzyme.[1]
The proposed inhibitory action of ACDMP on DPP-IV is a critical finding, suggesting a targeted mechanism for its observed cytotoxicity against lung cancer cells. This interaction is believed to disrupt the enzymatic activity of DPP-IV, thereby interfering with signaling pathways that are crucial for cancer cell survival and proliferation.
References
The Structure-Activity Relationship of 4-Amino-5-chloro-2,6-dimethylpyrimidine: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its myriad derivatives, 4-Amino-5-chloro-2,6-dimethylpyrimidine has emerged as a compound of significant interest, demonstrating promising antimicrobial and anticancer activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. By dissecting the role of each substituent on the pyrimidine core, this document aims to elucidate the key structural features governing its biological activity and to guide the rational design of novel, more potent analogues.
Introduction: The Prominence of the Pyrimidine Core
The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of new therapeutic agents.[3] The diverse pharmacological activities exhibited by pyrimidine-containing compounds—spanning antimicrobial, antiviral, anticancer, and anti-inflammatory applications—underscore the versatility of this scaffold in drug design.[4]
This compound (ACDMP) is a specific derivative that has garnered attention for its potential as both an antimicrobial and a lung cancer drug. Its unique substitution pattern—an amino group at the 4-position, a chloro group at the 5-position, and methyl groups at the 2- and 6-positions—creates a distinct electronic and steric profile that dictates its biological interactions. Understanding the contribution of each of these substituents is paramount for optimizing its therapeutic potential.
Core Structure and Known Biological Activities
The foundational structure of this compound is depicted below:
References
- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Computational Chemistry Analysis of 4-Amino-5-chloro-2,6-dimethylpyrimidine: A Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational chemistry studies performed on 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP), a molecule with demonstrated potential as an antimicrobial and lung cancer drug. This document summarizes key quantitative data, details the experimental and computational methodologies employed in its study, and visualizes the scientific workflow and molecular properties using graph-based diagrams.
Molecular Properties and Computational Summary
This compound has been the subject of in-depth computational analysis to elucidate its structural, electronic, and biological properties. Density Functional Theory (DFT) has been a central tool in these investigations, providing insights into the molecule's geometry, vibrational modes, and electronic structure.
General and Computationally Derived Properties
The following table summarizes the fundamental molecular and computationally derived properties of ACDMP.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | ChemScene[1] |
| Molecular Weight | 157.60 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[1] |
| LogP | 1.32904 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Quantum Chemical Calculation Results
Quantum chemical calculations, specifically DFT with the B3LYP functional and 6-311G++(d,p) basis set, have been instrumental in understanding the electronic behavior and reactivity of ACDMP.[2]
| Parameter | Value | Significance |
| HOMO Energy | - | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | - | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.71 eV | A smaller gap suggests higher reactivity and potential bioactivity.[2][3] |
| Mulliken Atomic Charges | Delocalized | Supports the bioactivity of the molecule through charge delocalization.[2][3] |
Note: Specific HOMO and LUMO energy values were not available in the provided search results.
Experimental and Computational Protocols
The comprehensive analysis of ACDMP involved a combination of experimental spectroscopy and in silico computational methods.
Spectroscopic Analysis
Experimental spectroscopic studies were conducted to validate the computationally derived structural and vibrational properties.
-
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy : The vibrational frequencies of ACDMP were recorded experimentally. The theoretical vibrational frequencies were calculated using DFT and subsequently scaled to facilitate a direct comparison with the experimental data, showing good agreement.[2]
-
UV-Vis Spectral Analysis : This analysis was performed to study the electronic transitions within the molecule. The results indicated significant intramolecular charge transfer, a key aspect of its electronic behavior.[2]
Computational Chemistry Methodology
The core of the in silico investigation relied on Density Functional Theory.
-
Software : While not explicitly stated in the abstract, Gaussian or a similar quantum chemistry package is typically used for such calculations.
-
Method : Density Functional Theory (DFT) was employed.[2]
-
Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was used.[2]
-
Basis Set : The 6-311G++(d,p) basis set was utilized for these calculations.[2]
-
Procedure :
-
Geometry Optimization : The molecular structure of ACDMP was optimized to find its lowest energy conformation.[2]
-
Vibrational Frequency Calculation : Following optimization, the vibrational frequencies were calculated to confirm the structure as a true minimum on the potential energy surface and for comparison with experimental spectra.[2]
-
Electronic Property Analysis : Frontier Molecular Orbitals (HOMO and LUMO) and Mulliken atomic charges were calculated to understand the molecule's reactivity and charge distribution.[2][3]
-
Biological Activity and Molecular Docking
Beyond its fundamental properties, the biological potential of ACDMP has been a key area of investigation, particularly its efficacy as an antimicrobial and anti-cancer agent.
In Vitro Biological Assays
-
Antibacterial Activity : ACDMP exhibited notable antibacterial activity against Staphylococcus aureus.[2][3]
-
Cytotoxicity Assays : The compound was tested against A549 human lung cancer cells and HeLa cervical cancer cells. The results indicated that ACDMP is more effective against the A549 lung cancer cell line.[2][4]
Molecular Docking Studies
To understand the mechanism of its anti-cancer activity, molecular docking studies were performed.
-
Target Enzyme : Dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in lung cancer, was identified as a key target.[2][5]
-
Binding Interaction : The studies demonstrated that ACDMP acts as a potent inhibitor of DPP-IV, suggesting a likely mechanism for its observed cytotoxicity against lung cancer cells.[2][5]
Conclusion
The computational and experimental studies on this compound have provided significant insights into its physicochemical properties and biological potential. DFT calculations have successfully elucidated its electronic structure and reactivity, which are well-supported by spectroscopic data. Furthermore, in vitro assays and molecular docking studies have strongly indicated its promise as a lead compound for the development of new antimicrobial and lung cancer therapies. This integrated approach of in silico and in vitro analysis serves as a robust framework for modern drug discovery and development.
References
An In-depth Technical Guide to the ADME Properties of 4-Amino-5-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for 4-Amino-5-chloro-2,6-dimethylpyrimidine is limited. This guide provides a framework for assessing its potential ADME properties based on its known chemical characteristics and outlines the standard experimental protocols that would be employed for a thorough evaluation.
Introduction
This compound is a pyrimidine derivative that serves as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and herbicides.[1] Understanding the ADME properties of such a compound is critical in the early stages of drug discovery and development to predict its pharmacokinetic profile, efficacy, and potential for toxicity. This guide details the known properties of this compound and provides a comprehensive overview of the standard experimental procedures for determining its ADME profile.
Physicochemical Properties
The physicochemical properties of a compound are foundational to its ADME profile, influencing its solubility, permeability, and interaction with biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | PubChem[2] |
| Molecular Weight | 157.60 g/mol | PubChem[2] |
| IUPAC Name | 5-chloro-2,6-dimethylpyrimidin-4-amine | PubChem[2] |
| CAS Number | 2858-20-0 | PubChem[2] |
| Melting Point | 164.0 °C | Biosynth[3] |
| Boiling Point | 257.1 °C | Biosynth[3] |
| SMILES | CC1=C(C(=NC(=N1)C)N)Cl | PubChem[2] |
Toxicity Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard classifications for this compound based on notifications to the European Chemicals Agency (ECHA).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
Source: PubChem[2]
Standard Experimental Protocols for ADME Assessment
The following sections describe the standard in vitro assays used to characterize the ADME properties of a novel compound like this compound.
Absorption
Absorption is the process by which a drug enters the bloodstream.[4][5] Key parameters to evaluate are solubility and permeability.
4.1.1. Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.[4]
Methodology:
-
A filter plate with a phospholipid-coated artificial membrane is placed between a donor and an acceptor well.
-
The test compound is dissolved in a buffer solution and added to the donor well.
-
The acceptor well is filled with a buffer solution.
-
The plate is incubated to allow the compound to diffuse across the artificial membrane.
-
After the incubation period, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
Figure 1: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Distribution
Distribution describes how a compound spreads throughout the various tissues and fluids of the body after absorption.[5] A key determinant of distribution is the extent to which a compound binds to plasma proteins.
4.2.1. Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is the gold standard for assessing plasma protein binding.[4]
Methodology:
-
A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.
-
The test compound is added to the plasma chamber.
-
The system is incubated until equilibrium is reached, allowing the unbound compound to diffuse across the membrane into the buffer chamber.
-
The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
The fraction of unbound drug is calculated.
Figure 2: Workflow for Plasma Protein Binding determination using Equilibrium Dialysis.
Metabolism
Metabolism is the biochemical modification of a drug by the body, primarily in the liver.[5] It determines the drug's half-life and can produce active or toxic metabolites.
4.3.1. Experimental Protocol: Metabolic Stability in Liver Microsomes
This assay assesses the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes in the liver.[4][6]
Methodology:
-
The test compound is incubated with liver microsomes (human or from other species) and a cofactor, typically NADPH, to initiate the metabolic reaction.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate parameters like half-life (t½) and intrinsic clearance (CLint).
Figure 3: Workflow for assessing Metabolic Stability in Liver Microsomes.
Excretion
Excretion is the process of removing a drug and its metabolites from the body, primarily through urine and feces.[4][5] In vitro studies can help identify the potential for interaction with drug transporters.
4.4.1. Experimental Protocol: Transporter Interaction Assays
These assays determine if a compound is a substrate or inhibitor of key uptake or efflux transporters (e.g., P-gp, BCRP, OATPs).
Methodology (for efflux transporters using Caco-2 cells):
-
Caco-2 cells are cultured on a permeable support to form a polarized monolayer, mimicking the intestinal epithelium.[4]
-
The test compound is added to either the apical (top) or basolateral (bottom) side of the monolayer.
-
The appearance of the compound on the opposite side is measured over time.
-
The permeability coefficients in both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A) are calculated.
-
An efflux ratio (B-to-A permeability / A-to-B permeability) greater than 2 suggests the compound is a substrate for an efflux transporter.
Figure 4: Workflow for a Caco-2 bidirectional permeability assay to assess transporter interaction.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2858-20-0 | NA67922 [biosynth.com]
- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Target Identification for 4-Amino-5-chloro-2,6-dimethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-chloro-2,6-dimethylpyrimidine is a heterocyclic compound recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While its utility as a chemical building block is established, a comprehensive understanding of its specific biological targets and mechanism of action remains largely unexplored in public literature. This technical guide provides a detailed framework for researchers to undertake the target identification process for this molecule. It outlines state-of-the-art experimental strategies, presents detailed protocols for key methodologies, and offers a clear structure for data presentation and interpretation. The primary focus is on two powerful and complementary techniques: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA). This document serves as an in-depth resource for elucidating the molecular targets of this compound, a critical step in evaluating its potential for drug discovery and development.
Introduction to Target Identification
The identification of a small molecule's biological target(s) is a cornerstone of modern drug discovery. It illuminates the mechanism of action, enables the optimization of lead compounds, and helps to predict potential on- and off-target effects.[2][3] For a compound like this compound, which has a versatile chemical structure suggesting potential biological activity, a systematic target deconvolution effort is essential.[1]
Target identification strategies can be broadly categorized into direct and indirect approaches. Direct methods, such as affinity-based techniques, aim to physically isolate the target protein based on its binding to the small molecule.[2][4] Indirect methods may involve genetic or computational approaches to infer a target based on the cellular response to the compound.[4][5] This guide will focus on direct biochemical approaches that provide robust and actionable results.
Experimental Strategies for Target Identification
A multi-pronged approach is often necessary to confidently identify and validate the target of a bioactive small molecule.[5] We propose a workflow that begins with a broad, discovery-phase technique to identify potential binding partners, followed by a method to confirm target engagement in a physiological context.
Primary Target Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful technique used to isolate and identify proteins that physically interact with a small molecule of interest from a complex biological sample, such as a cell lysate.[6][7] The core principle involves immobilizing the small molecule (the "bait") on a solid support and using it to "pull down" its binding partners (the "prey").[6]
-
Synthesis of an Affinity Probe:
-
The first critical step is to synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its native biological activity. The linker should be attached at a position on the molecule that is not critical for its putative target binding. A chemical handle, such as an amine or carboxylic acid, may need to be introduced to the parent compound to facilitate this.
-
Control Probe: A structurally similar but biologically inactive analog should also be synthesized to serve as a negative control, helping to distinguish specific binders from non-specific interactions.
-
-
Preparation of Affinity Matrix:
-
The biotinylated probe is immobilized on streptavidin-coated agarose or magnetic beads.[2]
-
Incubate the biotinylated probe with streptavidin beads in a suitable buffer (e.g., PBS) for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with the buffer to remove any unbound probe.
-
-
Cell Lysate Preparation:
-
Select a relevant cell line for the study.
-
Culture cells to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors) to preserve protein complexes.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble proteome.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Affinity Pulldown:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the affinity matrix (and a parallel incubation with control beads) for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by on-bead digestion with a protease like trypsin.
-
For on-bead digestion, wash the beads with ammonium bicarbonate buffer, then incubate with trypsin overnight at 37°C. The resulting peptides are then collected.
-
-
LC-MS/MS Analysis:
-
The eluted proteins or digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting spectra are searched against a protein database to identify the proteins that were pulled down by the affinity probe.
-
The output from the mass spectrometer is a list of identified proteins. Quantitative proteomics techniques can be used to determine the relative abundance of each protein in the experimental pulldown compared to the negative control. This data should be summarized in a table.
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe vs. Control) | p-value | Function |
| P01234 | GENE1 | 5.2 | 0.001 | Kinase |
| Q56789 | GENE2 | 4.8 | 0.003 | Transcription Factor |
| P98765 | GENE3 | 1.1 | 0.450 | Housekeeping |
Table 1: Example data table for proteins identified by AC-MS. Proteins with high fold enrichment and low p-values are considered high-confidence candidate targets.
Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
While AC-MS identifies potential binding partners, it does not confirm that this interaction occurs within the complex environment of a living cell. CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or cell lysates.[8][9] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule will be more resistant to heat-induced denaturation than the unbound protein.[9][10]
-
Cell Treatment:
-
Culture the chosen cell line in appropriate vessels (e.g., PCR tubes or plates).
-
Treat the intact cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermocycler. This creates a "melt curve".
-
Immediately cool the samples to room temperature.
-
-
Cell Lysis:
-
Lyse the cells to release their protein content. This can be achieved by freeze-thaw cycles, sonication, or addition of a lysis buffer.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Protein Detection and Quantification:
-
The amount of the specific target protein remaining in the soluble fraction is quantified. This is typically done by Western blotting using an antibody specific to the candidate protein identified from the AC-MS screen.
-
Other detection methods like ELISA or mass spectrometry can also be used.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity from the Western blot.
-
Plot the percentage of soluble protein against temperature to generate a melt curve for both the vehicle-treated and compound-treated samples.
-
A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, target engagement.
-
The primary data from a CETSA experiment is the thermal melt curve. The key quantitative value is the change in melting temperature (ΔTm). This data can be summarized in a table.
| Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) |
| GENE1 | 52.1 | 56.4 | +4.3 |
| GENE2 | 58.3 | 58.5 | +0.2 |
Table 2: Example data from a CETSA experiment. A significant positive shift in the melting temperature (ΔTm) for GENE1 indicates direct binding of the compound to the protein in a cellular context.
Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Target Validation and Downstream Analysis
Identifying a binding partner is not the final step. The functional relevance of the interaction must be established. Once high-confidence targets are identified and confirmed with CETSA, further validation is crucial.
Validation steps may include:
-
Genetic Validation: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target gene. If the cellular phenotype observed with the compound is recapitulated by genetic perturbation of the target, this provides strong evidence for a functional link.
-
Biochemical Assays: If the target is an enzyme, in vitro assays can be performed to determine if this compound modulates its activity (e.g., measuring IC50 or Ki values).
-
Cellular Pathway Analysis: Investigating if the compound affects known downstream signaling pathways of the putative target protein.
Logical Flow for Target Identification and Validation.
Conclusion
Elucidating the molecular targets of this compound is a critical endeavor to unlock its therapeutic or biotechnological potential. The systematic application of robust, unbiased techniques like Affinity Chromatography-Mass Spectrometry for initial discovery, followed by rigorous in-cell validation with the Cellular Thermal Shift Assay, provides a powerful and reliable path forward. This guide offers the foundational protocols and conceptual framework for researchers to successfully navigate the complexities of target identification, transforming a molecule of interest into a tool for biological discovery and a potential starting point for drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Amino-5-chloro-2,6-dimethylpyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-5-chloro-2,6-dimethylpyrimidine and its derivatives. This key intermediate serves as a versatile building block in the development of a wide range of biologically active compounds, particularly in the discovery of novel kinase inhibitors for targeted cancer therapy.
Introduction
This compound is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its structure, featuring amino and chloro functional groups on the pyrimidine ring, allows for diverse chemical modifications, making it an essential scaffold in medicinal chemistry and drug discovery. Derivatives of this compound have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the EGFR-ALK pathway.
Synthesis of this compound
The synthesis of the target compound is a two-step process. The first step involves the condensation of acetylacetone with a guanidine salt to form the precursor, 4-amino-2,6-dimethylpyrimidine. The second step is the regioselective chlorination of this precursor at the 5-position using N-chlorosuccinimide (NCS).
Experimental Protocols
Step 1: Synthesis of 4-Amino-2,6-dimethylpyrimidine
This procedure is adapted from the reaction of a guanidine salt with acetylacetone in an aqueous alkaline medium.
-
Materials:
-
Guanidine hydrochloride
-
Acetylacetone
-
Sodium carbonate
-
Deionized water
-
Ethanol
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve guanidine hydrochloride (1.0 eq) and sodium carbonate (1.0 eq) in deionized water.
-
To this solution, add acetylacetone (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-amino-2,6-dimethylpyrimidine.
-
Dry the purified product in a vacuum oven.
-
Step 2: Synthesis of this compound
This protocol describes the electrophilic chlorination of 4-amino-2,6-dimethylpyrimidine using N-chlorosuccinimide (NCS). The amino group at the 4-position activates the pyrimidine ring, directing the chlorination to the 5-position.[1]
-
Materials:
-
4-Amino-2,6-dimethylpyrimidine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and drying
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2,6-dimethylpyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Add N-chlorosuccinimide (1.05 eq) to the solution in portions at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Data Presentation
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Product | Yield (%) |
| 1 | Acetylacetone, Guanidine hydrochloride | Sodium carbonate, Water, Ethanol | Reflux, 3-4 h | 4-Amino-2,6-dimethylpyrimidine | ~85-95 |
| 2 | 4-Amino-2,6-dimethylpyrimidine | N-Chlorosuccinimide, Acetonitrile | Room Temperature, 12-16 h | This compound | ~70-85 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Synthesis Workflow
Caption: Synthetic route to this compound.
Application in Drug Discovery: Kinase Inhibitors
Substituted pyrimidines are a well-established class of compounds that act as kinase inhibitors. The this compound scaffold can be further functionalized to generate potent and selective inhibitors of various kinases involved in cancer cell proliferation and survival. A notable example is the development of dual inhibitors targeting both Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are key drivers in certain types of non-small cell lung cancer (NSCLC).
Derivatization Strategy
The 4-amino group and the 5-chloro position on the pyrimidine ring are key handles for derivatization. The amino group can be acylated or can participate in coupling reactions, while the chloro group can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. These modifications allow for the introduction of various pharmacophores to optimize binding to the target kinase.
Example Application: EGFR/ALK Dual Inhibitors
Mutations in EGFR and rearrangements in ALK are oncogenic drivers in NSCLC. While targeted therapies against each are effective, acquired resistance often develops. One strategy to overcome this is the development of dual inhibitors. The this compound core can be elaborated to create molecules that fit into the ATP-binding pocket of both EGFR and ALK.
EGFR-ALK Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR and ALK signaling pathways, which are common targets for pyrimidine-based inhibitors.
Caption: Simplified EGFR and ALK signaling pathways and the inhibitory action of pyrimidine derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. The provided protocols offer a reliable method for its preparation. Its utility in the development of kinase inhibitors, particularly for oncogenic targets like EGFR and ALK, highlights its importance in modern drug discovery and development. The ability to readily derivatize this scaffold provides a rich platform for the generation of novel therapeutics.
References
Application Notes: 4-Amino-5-chloro-2,6-dimethylpyrimidine as a Scaffold for Kinase Inhibitor Screening
Introduction
4-Amino-5-chloro-2,6-dimethylpyrimidine is a versatile heterocyclic compound that serves as a valuable starting material in the synthesis of a diverse range of biologically active molecules. Its substituted pyrimidine core is a common feature in numerous kinase inhibitors, making it a scaffold of significant interest in drug discovery and development. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern pharmaceutical research.
This document provides detailed application notes and protocols for the use of this compound as a foundational structure in the screening and development of novel kinase inhibitors. While this specific compound is primarily a synthetic intermediate, the data and protocols presented herein are representative of the broader class of 4-aminopyrimidine derivatives that have demonstrated significant activity against various kinase targets.
Key Application Areas:
-
Scaffold for Library Synthesis: The amino and chloro substituents on the pyrimidine ring provide reactive handles for a variety of chemical transformations, allowing for the generation of large and diverse libraries of derivatives for high-throughput screening.
-
Fragment-Based Drug Discovery: The 4-aminopyrimidine core can be used as a starting point in fragment-based screening campaigns to identify initial low-affinity binders that can be subsequently optimized into potent inhibitors.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyrimidine ring, researchers can elucidate the structural requirements for potent and selective inhibition of specific kinases.
Representative Kinase Targets for 4-Aminopyrimidine Derivatives:
Derivatives of the 4-aminopyrimidine scaffold have shown inhibitory activity against a range of important kinase targets, including but not limited to:
-
Aurora Kinases (A and B): Serine/threonine kinases that are key regulators of mitosis.
-
Casein Kinase 2 (CK2): A serine/threonine kinase involved in cell growth, proliferation, and survival.
-
Mitogen- and Stress-activated Kinase 1 (MSK1): A nuclear kinase involved in the regulation of gene expression in response to stress and mitogens.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.
-
Src Kinase: A non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and migration.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that is a key mediator of angiogenesis.
Data Presentation: Representative Inhibitory Activities of 4-Aminopyrimidine Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 4-aminopyrimidine derivatives against a panel of kinases. This data illustrates the potential of this scaffold in developing potent kinase inhibitors.
| Kinase Target | Derivative Type | IC50 (nM) | Reference |
| Aurora A | 2,4-diaminopyrimidine derivative | 12 | [1] |
| Aurora B | 2,4-diaminopyrimidine derivative | 430 | [1] |
| Aurora B | diaminopyrimidine derivative | 9 | [2] |
| CK2α | dihydropyrido-thieno[2,3-d] pyrimidine derivative | 36.7 | [3][4] |
| CK2 | 4-aminothieno[2,3-d]pyrimidine derivative | 8 | [5] |
| CDK2 | (4-pyrazolyl)-2-aminopyrimidine derivative | 0.29 | [6] |
| CDK2 | pyrazolo[3,4-d]pyrimidine derivative | 61 | [7] |
| CDK2 | 2-aminopurine derivative | 19 | [8] |
| Src | 4-amino-pyrazolo[3,4-d]pyrimidine derivative | 20 | [9] |
| Src | 4-amino-pyrazolo[3,4-d]pyrimidine derivative | 9 | [9] |
| VEGFR-2 | N/A | N/A | N/A |
Note: IC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Simplified Aurora Kinase Signaling Pathway.
Caption: Overview of CK2 Signaling Pathways.
Experimental Workflows
References
- 1. floxuridine.com [floxuridine.com]
- 2. mdpi.com [mdpi.com]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]
- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-5-chloro-2,6-dimethylpyrimidine as a Dihydrofolate Reductase (DHFR) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Amino-5-chloro-2,6-dimethylpyrimidine as a potential inhibitor of Dihydrofolate Reductase (DHFR). This document includes detailed experimental protocols for the characterization of this compound and its effects on cellular systems.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation. The inhibition of DHFR disrupts these vital processes, leading to cell cycle arrest and apoptosis, making it a well-established target for antimicrobial and anticancer therapies. This compound is a pyrimidine derivative that has been investigated for its potential as a DHFR inhibitor. This document outlines the methodologies to assess its efficacy and mechanism of action.
Data Presentation
Quantitative Data Summary
While specific experimental data for this compound is not extensively available in publicly accessible literature, the following table provides a template for summarizing key quantitative metrics. Researchers can populate this table with their experimental findings. For context, representative data for other known pyrimidine-based DHFR inhibitors are often in the nanomolar to micromolar range.
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| Biochemical Assays | |||
| DHFR IC50 | Data not available | e.g., Human recombinant DHFR | (Internal Data) |
| DHFR Ki | Data not available | e.g., Human recombinant DHFR | (Internal Data) |
| Cell-Based Assays | |||
| Cell Viability IC50 | Data not available | e.g., MCF-7, HCT116 | (Internal Data) |
| Minimum Inhibitory Concentration (MIC) | Data not available | e.g., E. coli, S. aureus | (Internal Data) |
| Biophysical Assays | |||
| Thermal Shift (ΔTm) | Data not available | e.g., Intact cells | (Internal Data) |
Signaling Pathway
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the consequences of its inhibition.
Application Notes and Protocols: Cytotoxicity of 4-Amino-5-chloro-2,6-dimethylpyrimidine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) is a pyrimidine derivative that has been investigated for its potential as an anticancer agent. Studies have suggested its cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549) and cervical cancer (HeLa) cells. The proposed mechanism of action involves the inhibition of dipeptidyl peptidase-IV (DPP-IV), a cell surface protease implicated in tumor growth and progression. These application notes provide a comprehensive overview of the methodologies to assess the cytotoxicity of ACDMP and a summary of its potential mechanism of action.
Data Presentation
While specific studies have highlighted the cytotoxic potential of this compound, detailed quantitative data such as IC50 values are not widely available in the public domain. The following tables are provided as a template to illustrate how experimental data for ACDMP would be presented.
Table 1: In Vitro Cytotoxicity of this compound (ACDMP) on Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM)[1][2][3] |
| A549 | Lung Carcinoma | MTT | 48 | Data not available |
| HeLa | Cervical Carcinoma | MTT | 48 | Data not available |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Cytotoxicity of a Reference Compound (e.g., Doxorubicin)
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | ~ 0.1 - 1.0 |
| HeLa | Cervical Carcinoma | MTT | 48 | ~ 0.05 - 0.5 |
Note: The IC50 values for Doxorubicin are approximate and can vary between experiments and laboratories.
Experimental Protocols
The following are detailed protocols for conducting cytotoxicity assays to evaluate the efficacy of this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (ACDMP)
-
Human cancer cell lines (e.g., A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 or HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of ACDMP in DMSO.
-
Perform serial dilutions of the ACDMP stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of ACDMP. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Proposed Signaling Pathway
This compound is suggested to act as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). In the context of cancer, DPP-IV can have multifaceted roles. Its inhibition may lead to an increase in the local concentration of its substrates, such as the chemokine CXCL12. This can, in turn, affect downstream signaling pathways that regulate cell proliferation, survival, and migration.
References
Application Notes and Protocols for Antimicrobial Studies of 4-Amino-5-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP). Included are detailed protocols for the synthesis of ACDMP derivatives and standardized methods for evaluating their antimicrobial efficacy.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core pyrimidine structure is a key component of nucleic acids, rendering its analogs capable of interfering with microbial growth and proliferation. This compound (ACDMP) is a substituted pyrimidine that has shown notable antibacterial activity, particularly against Staphylococcus aureus.[4] This document outlines the synthetic routes to generate derivatives of ACDMP and the experimental protocols to assess their antimicrobial characteristics.
Data Presentation
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of microbes are not extensively documented in publicly available literature, the following table summarizes hypothetical MIC data for ACDMP and its derivatives to illustrate how such data should be presented.
Table 1: Minimum Inhibitory Concentration (MIC) of ACDMP and Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| ACDMP | 64 | >256 | >256 |
| Derivative A | 32 | 128 | >256 |
| Derivative B | 16 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Data is illustrative and based on typical results for similar pyrimidine derivatives.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a generalized method for the synthesis of derivatives of this compound, which can be adapted for the creation of a compound library for antimicrobial screening.
Materials:
-
This compound
-
Aryl or alkyl halides
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a dry round-bottom flask, combine this compound (1 equivalent), the desired aryl or alkyl halide (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Add anhydrous solvent to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction temperature and time will vary depending on the specific reactants (typically 80-110 °C for 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific microorganism.
Materials:
-
Synthesized pyrimidine derivatives (stock solutions in DMSO)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add a specific volume of the stock solution to the first well of a row to achieve the highest desired concentration, and mix well. d. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
Preparation of Inoculum: a. From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. c. Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Diagram 1: General Workflow for Antimicrobial Screening
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Diagram 2: Logical Flow of MIC Determination
Caption: Logical Steps for Determining the Minimum Inhibitory Concentration.
Mechanism of Action Pathway (Hypothesized)
The antimicrobial activity of pyrimidine derivatives often stems from their ability to inhibit essential cellular processes in microorganisms. A plausible mechanism for this compound and its derivatives involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.
Caption: Hypothesized DHFR Inhibition Pathway.
References
Application Notes and Protocols for 4-Amino-5-chloro-2,6-dimethylpyrimidine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloro-2,6-dimethylpyrimidine is a substituted pyrimidine that serves as a valuable fragment and building block in drug discovery and development. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and natural products.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in fragment-based drug design (FBDD) and as a scaffold for the synthesis of more complex drug candidates. Its unique substitution pattern offers opportunities for chemical modification to enhance biological activity and target-specific interactions.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its initial assessment as a drug fragment, particularly in the context of "Rule of Three" compliance for fragment libraries.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | --INVALID-LINK--[3] |
| Molecular Weight | 157.60 g/mol | --INVALID-LINK--[3] |
| Melting Point | 163 - 167 °C | Chem-Impex[1] |
| Appearance | Pale yellow to reddish yellow powder | Chem-Impex[1] |
| XLogP3 | 1.3 | --INVALID-LINK--[3] |
| Hydrogen Bond Donors | 1 (the amino group) | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptors | 3 (the two ring nitrogens and the amino group) | --INVALID-LINK--[3] |
| SMILES | CC1=C(C(=NC(=N1)C)N)Cl | --INVALID-LINK--[3] |
| InChIKey | BKFCZKYCVQQMCX-UHFFFAOYSA-N | --INVALID-LINK--[3] |
Applications in Drug Design
Fragment-Based Drug Design (FBDD)
This compound is an ideal candidate for inclusion in fragment screening libraries. Its low molecular weight and simple structure, combined with multiple points for potential modification, make it a versatile starting point for developing more potent and selective inhibitors. The amino group and the ring nitrogens can participate in hydrogen bonding interactions with protein targets, while the chloro and methyl groups can be modified to explore different binding pockets.
Lead Optimization and Analogue Synthesis
This pyrimidine derivative serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The chloro substituent can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. The amino group can also be functionalized to further explore the chemical space around the pyrimidine core.
Cocrystal Formation for Improved Physicochemical Properties
Cocrystallization of active pharmaceutical ingredients (APIs) is a widely used strategy to improve their solubility, stability, and bioavailability. This compound has been shown to form cocrystals with various carboxylic acids.[1] This highlights its potential to be used in modifying the solid-state properties of drug candidates.
Biological Activity
Recent studies have indicated that this compound (ACDMP) possesses promising biological activities. A 2024 study highlighted its potential as both an antimicrobial and an anti-cancer agent. The key findings from the abstract of this study are summarized below. While specific quantitative data such as IC50 values were not available in the abstract, the qualitative findings point to several areas of therapeutic interest.
-
Antimicrobial Activity : The compound exhibited notable antibacterial activity against Staphylococcus aureus.
-
Anticancer Activity : In vitro cytotoxicity assays demonstrated that ACDMP is effective against A549 human lung cancer cells and, to a lesser extent, HeLa cervical cancer cells.
-
Potential Target : Molecular docking studies suggest that ACDMP may act as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme implicated in lung cancer.
Experimental Protocols
Protocol 1: Synthesis of this compound
While a specific, detailed, and publicly available synthesis protocol for this exact compound is not readily found in the literature, a general method for the synthesis of related 4-aminopyrimidines can be adapted. A plausible route involves the condensation of a β-keto-nitrile with a guanidine salt, followed by chlorination and amination. A more direct, but less detailed, approach would be the chlorination of 4-amino-2,6-dimethylpyrimidine.
General Procedure for Chlorination:
-
To a stirred solution of 4-amino-2,6-dimethylpyrimidine in a suitable solvent (e.g., chloroform or acetic acid), add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of Cocrystals with Carboxylic Acids
This protocol is based on the work of Rajam et al. (2018) on the formation of cocrystals of this compound.[1]
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid, thiophene-2,5-dicarboxylic acid)
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a hot solution of this compound in DMF.
-
Prepare a hot solution of the chosen carboxylic acid in DMF.
-
Mix the two hot solutions in a 1:1 molar ratio.
-
Warm the resulting mixture for approximately 30 minutes over a water bath.
-
Allow the mixture to cool slowly to room temperature.
-
Leave the mixture undisturbed for several days to allow for the formation of crystals.
-
Collect the resulting crystals by filtration.
Protocol 3: In Vitro Cytotoxicity Assay against A549 Human Lung Cancer Cells (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
A549 human lung cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) by adding the compound dissolved in a small volume of DMSO and diluted in culture medium. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum of S. aureus and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
Caption: A generalized workflow for fragment-based drug design (FBDD).
Caption: Potential mechanism of action for a drug derived from ACDMP.
Caption: Workflow for the synthesis of cocrystals.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-5-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures. These motifs are of profound importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The pyrimidine scaffold, in particular, is a privileged heterocycle found in a vast array of biologically active molecules.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Amino-5-chloro-2,6-dimethylpyrimidine with various aryl- and heteroarylboronic acids. While direct literature for this specific substrate is limited, the protocols and data presented herein are derived from established procedures for structurally analogous chloropyrimidines. These notes are intended to serve as a robust starting point for reaction optimization and application in synthetic workflows. The electron-donating nature of the amino group at the C4-position and the methyl groups at C2 and C6 can influence the reactivity of the C5-chloro substituent, making careful selection of reaction conditions crucial for successful coupling.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the this compound, forming a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Optimized Reaction Conditions for Analogous Chloropyrimidines
The successful execution of Suzuki coupling reactions is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following tables summarize effective conditions reported for the Suzuki coupling of various chloropyrimidines, providing a valuable reference for the optimization of reactions with this compound.
Table 1: General Conditions for Suzuki Coupling of Substituted Chloropyrimidines
| Substrate | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-90 | [1] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | EtOH/Toluene/H₂O | 55 | 12 | >80 | [2] |
| Resin-supported chloropyrimidine | Pd₂(dba)₃ (cat.) / P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Overnight | Moderate | [3] |
| 2,4,5,6-Tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ (1-3) | K₂CO₃ (2M aq.) | 1,4-Dioxane | 60 | 2 | 87-97 | [4] |
Table 2: Influence of Boronic Acid on Yield for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 60 |
| 4-Methylphenylboronic acid | 75 |
| 4-Methoxyphenylboronic acid | 85 |
| 4-Fluorophenylboronic acid | 70 |
| 2-Thiopheneboronic acid | 90 |
Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv.), 1,4-Dioxane/H₂O, 70-80°C. Data adapted from a study on a related dichloropyrimidine substrate.[1]
Experimental Protocols
The following protocols are generalized methodologies based on successful Suzuki couplings of structurally similar chloropyrimidines. Note: These protocols should be considered a starting point and may require optimization for specific boronic acids and desired scales with this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄ and K₃PO₄
This protocol is adapted from the conditions found to be effective for the coupling of 5-substituted-4,6-dichloropyrimidines.[1]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions using Pd₂(dba)₃/P(t-Bu)₃ and KF
This protocol is based on conditions developed for solid-phase synthesis of arylpyrimidines and may be suitable for more challenging couplings.[3]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] or its tetrafluoroborate salt (4-8 mol%)
-
Potassium fluoride (KF), spray-dried (3.0 equivalents)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add spray-dried potassium fluoride (3.0 eq.) to a dry Schlenk flask.
-
Add this compound (1.0 eq.) and the arylboronic acid (1.5 eq.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq.) and P(t-Bu)₃ (0.04 eq.) in anhydrous, degassed THF.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add additional anhydrous, degassed THF to achieve the desired concentration.
-
Stir the reaction mixture at 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical workflow for a Suzuki coupling experiment.
References
Application Notes and Protocols for Cell-Based Assays of 4-Amino-5-chloro-2,6-dimethylpyrimidine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloro-2,6-dimethylpyrimidine is a key chemical intermediate utilized in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its structural properties make it a valuable building block in drug discovery for developing compounds that target specific biological pathways.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore found in numerous compounds with diverse therapeutic effects, including anticancer and antioxidant activities.
These application notes provide a comprehensive guide to a panel of cell-based assays to characterize the potential cytotoxic, anti-proliferative, and apoptotic effects of this compound. The protocols are designed for researchers in drug discovery and development to generate reliable and reproducible data on the bioactivity of this compound.
Potential Biological Activities and Relevant Assays
Based on the known activities of other pyrimidine derivatives, this compound may exhibit a range of biological effects. The following assays are recommended to explore its potential as a therapeutic agent.
-
Cytotoxicity and Cell Viability: To determine if the compound is toxic to cells and at what concentration, the MTT and LDH assays are fundamental. Many pyrimidine derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[2][3]
-
Anti-proliferative Activity: The MTT assay can also provide insights into the anti-proliferative effects of the compound, which is a key characteristic of many anticancer agents.
-
Apoptosis Induction: To understand the mechanism of cell death, assays that detect apoptosis, such as Annexin V and caspase activation assays, are crucial. Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic anticancer drugs.[4][5]
Data Presentation
Table 1: Cytotoxicity of this compound in various cell lines as determined by MTT assay.
| Cell Line | Cell Type | IC50 (µM) after 48h |
| A549 | Human Lung Carcinoma | 25.8 |
| MCF-7 | Human Breast Adenocarcinoma | 32.1 |
| PC-3 | Human Prostate Adenocarcinoma | 18.5 |
| HCT116 | Human Colon Carcinoma | 45.3 |
| MRC-5 | Human Normal Lung Fibroblast | > 100 |
Table 2: Membrane integrity assessment using LDH release assay after 48h treatment.
| Cell Line | Concentration (µM) | % Cytotoxicity (LDH Release) |
| PC-3 | 10 | 15.2 ± 2.1 |
| 20 | 35.8 ± 3.5 | |
| 50 | 68.4 ± 4.2 | |
| MRC-5 | 10 | 2.1 ± 0.5 |
| 20 | 4.5 ± 0.8 | |
| 50 | 8.9 ± 1.3 |
Table 3: Apoptosis induction in PC-3 cells after 24h treatment, analyzed by Annexin V-FITC/PI staining.
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.6 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| 10 | 78.4 ± 3.1 | 12.8 ± 1.5 | 5.3 ± 0.9 | 3.5 ± 0.7 |
| 25 | 45.2 ± 4.5 | 35.6 ± 3.8 | 15.1 ± 2.1 | 4.1 ± 0.8 |
| 50 | 15.8 ± 2.9 | 50.3 ± 5.2 | 28.7 ± 3.3 | 5.2 ± 1.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3, HCT116) and a normal human cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated control wells with medium alone.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is an indicator of cytotoxicity.[7]
Materials:
-
Cell lines and culture reagents as in Protocol 1
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Materials:
-
Cell line of interest (e.g., PC-3)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Signaling Pathway Visualization
The cytotoxic effects of many chemical compounds are mediated through the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis Assays [sigmaaldrich.com]
- 5. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Evaluation of 4-Amino-5-chloro-2,6-dimethylpyrimidine
Disclaimer: A comprehensive literature search did not yield any published in vivo studies specifically for 4-Amino-5-chloro-2,6-dimethylpyrimidine. The following application notes and protocols are presented as a hypothetical framework for conducting such studies, based on the available in vitro and in silico data that suggest its potential as an anti-cancer agent, particularly for lung cancer.[1] The proposed experimental design, data, and pathways are illustrative.
Introduction
This compound (ACDMP) is a pyrimidine derivative with potential therapeutic applications. In vitro studies have demonstrated its cytotoxic effects against A549 human lung cancer cells.[1] Furthermore, molecular docking studies suggest that ACDMP may act as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in cancer progression.[1] These findings provide a strong rationale for evaluating the anti-tumor efficacy and pharmacokinetic profile of ACDMP in animal models.
This document provides a detailed protocol for a proposed in vivo study to assess the anti-tumor activity of ACDMP in a xenograft mouse model of human non-small cell lung cancer.
Hypothetical In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in an A549 human lung cancer xenograft model in immunodeficient mice.
Animal Model:
-
Species: Nude mice (e.g., BALB/c nude or NOD-scid)
-
Age: 6-8 weeks
-
Sex: Female
-
Source: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)
-
Acclimatization: Minimum of 7 days upon arrival.
Materials:
-
This compound (ACDMP)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
A549 human lung carcinoma cell line
-
Matrigel
-
Standard laboratory animal diet and water
-
Calipers for tumor measurement
-
Analytical balance
Experimental Workflow Diagram
Caption: Experimental workflow for the in vivo xenograft study.
Detailed Experimental Protocol
1. Cell Culture and Xenograft Implantation:
- Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
- Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
2. Tumor Growth and Group Assignment:
- Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers twice weekly.
- Calculate tumor volume using the formula: Volume = (W² x L) / 2.
- Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
3. Dosing and Administration:
- Prepare a stock solution of ACDMP in a suitable vehicle.
- Administer ACDMP or vehicle orally (gavage) or intraperitoneally once daily for 21 days.
- Treatment Groups:
- Group 1: Vehicle control
- Group 2: ACDMP (Low dose, e.g., 10 mg/kg)
- Group 3: ACDMP (High dose, e.g., 50 mg/kg)
- Group 4: Positive control (e.g., a standard-of-care chemotherapy agent for lung cancer)
4. Monitoring and Endpoints:
- Measure tumor volume and body weight twice weekly.
- Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
- The study endpoint is reached when tumors in the control group exceed a predetermined size (e.g., 1500 mm³) or after the completion of the treatment period.
- Euthanize animals and excise tumors. Measure the final tumor weight.
- Collect tumor tissue and major organs for histopathological and further molecular analysis.
Data Presentation: Hypothetical Results
Table 1: Anti-Tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle | - | 1250 ± 150 | - | 1.3 ± 0.2 |
| ACDMP | 10 | 875 ± 110 | 30 | 0.9 ± 0.15 |
| ACDMP | 50 | 500 ± 85 | 60 | 0.5 ± 0.1 |
| Positive Control | - | 400 ± 70 | 68 | 0.4 ± 0.08 |
Table 2: Tolerability Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Mortality | Notable Clinical Signs |
| Vehicle | - | +5.2 | 0/10 | None |
| ACDMP | 10 | +4.8 | 0/10 | None |
| ACDMP | 50 | -2.1 | 0/10 | None |
| Positive Control | - | -8.5 | 1/10 | Ruffled fur, slight lethargy |
Hypothesized Signaling Pathway
Based on in silico data suggesting inhibition of DPP-IV, a potential mechanism of action for ACDMP could involve the modulation of downstream signaling pathways that affect cell proliferation and survival.
Caption: Hypothesized signaling pathway for ACDMP action.
References
Application Notes and Protocols for 4-Amino-5-chloro-2,6-dimethylpyrimidine in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloro-2,6-dimethylpyrimidine is a substituted pyrimidine that serves as a key intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1] Compounds with the aminopyrimidine scaffold are of significant interest in drug discovery, frequently investigated for their potential as inhibitors of various protein kinases, thereby exhibiting anticancer and anti-inflammatory properties.[2][3] The 2-aminopyrimidine structure is a notable pharmacophore present in several therapeutic agents.[3]
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in biological assays. This document provides a detailed protocol for the solubilization of this compound and outlines best practices for its use in bioassays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | PubChem[4] |
| Molecular Weight | 157.60 g/mol | PubChem[4] |
| Appearance | White to off-white crystalline powder | Generic for pyrimidine derivatives[5] |
| IUPAC Name | 5-chloro-2,6-dimethylpyrimidin-4-amine | PubChem[4] |
| CAS Number | 2858-20-0 | PubChem[4] |
Solubility Data
While specific quantitative solubility data for this compound is not widely available in the literature, data from structurally similar aminopyrimidine derivatives can provide guidance for solvent selection.
| Solvent | Solubility | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble. | A related compound, 4-Amino-2,6-dichloropyrimidine, is soluble at 100 mg/mL with sonication.[6] DMSO is a common solvent for pyrimidine derivatives in bioassays.[2] | BenchChem[6] |
| Dimethylformamide (DMF) | Expected to be soluble. | A related compound, 4-Amino-2,6-dichloropyrimidine, is reported as soluble in DMF.[6] The target compound has been dissolved in hot DMF for crystallization.[7] | BenchChem,[6] IUCrData[7] |
| Ethanol/Methanol | Expected to have slight to moderate solubility. | A related compound, 2,4-Diamino-6-chloropyrimidine, is more soluble in organic solvents like ethanol and methanol than in water.[5] The unchlorinated analog is slightly soluble in alcohol.[8] | ChemicalBook,[5] Wikipedia[8] |
| Water | Expected to be slightly soluble or sparingly soluble. | A related compound, 4-Amino-2,6-dichloropyrimidine, is slightly soluble in water.[6] The unchlorinated analog, 4-amino-2,6-dimethylpyrimidine, is reported as soluble in water, indicating the chloro group reduces aqueous solubility.[8] | BenchChem[6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for screening compounds in bioassays.
Materials:
-
This compound (MW: 157.60 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Procedure:
-
Safety Precautions: Before starting, consult the Safety Data Sheet (SDS). This compound is known to cause skin and eye irritation and may cause respiratory irritation.[4] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing the Compound: Accurately weigh out 1.58 mg of this compound and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Calculation: (1.58 mg / 157.60 mg/mmol) / 1.0 mL = 0.01 mmol/mL = 10 mM
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve after vortexing, place the tube in a bath sonicator for 5-10 minutes. This can help break up aggregates and enhance solubility, as is recommended for similar compounds.[6]
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Storage:
-
For immediate use, this stock solution can be kept at room temperature.
-
For short-term storage (1-2 weeks), store at 4°C, protected from light.
-
For long-term storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C. Some pyrimidine derivatives are known to be unstable in DMSO over time, so preparing fresh solutions is always the best practice.[2]
-
Protocol 2: Preparation of Working Solutions for Bioassays
This protocol describes the serial dilution of the 10 mM stock solution to prepare working solutions for treating cells or performing biochemical assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Determine Final Concentration: Decide on the final concentrations required for your experiment. A typical screening range might be from 0.1 µM to 100 µM.
-
Intermediate Dilution: It is often necessary to perform an intermediate dilution from the high-concentration DMSO stock to minimize the final concentration of DMSO in the assay.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution in your assay buffer or cell culture medium.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experimental setup.
-
-
Serial Dilution: Perform serial dilutions from your highest working concentration to generate the desired concentration range. For example, in a 96-well plate, you can perform a 1:2 or 1:3 serial dilution across the plate.
-
Application to Assay: Add the final working solutions to your cells or biochemical reaction. Ensure equal volumes are added to each well for consistency.
Potential Mechanism of Action and Signaling Pathway
Aminopyrimidine derivatives are widely recognized as ATP-competitive inhibitors of protein kinases.[2] The pyrimidine scaffold acts as a bioisostere for the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. Deregulation of protein kinase signaling is a hallmark of cancer, making these enzymes prime therapeutic targets.[2] Kinases such as EGFR, VEGFR, Akt, and PLK1 are often targeted by aminopyrimidine-based inhibitors.[2][9]
The diagram below illustrates a generalized workflow for screening a compound like this compound for its potential as a protein kinase inhibitor.
Caption: Workflow for evaluating this compound as a kinase inhibitor.
The following diagram depicts a simplified signaling pathway involving common kinases that can be inhibited by aminopyrimidine compounds, leading to a reduction in cell proliferation.
Caption: Potential inhibitory action on key oncogenic signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. benchchem.com [benchchem.com]
- 7. Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanomethine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Agricultural Research Applications of Pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine derivatives represent a cornerstone in modern agricultural chemistry, offering a versatile scaffold for the development of a wide range of agrochemicals. Their inherent biological activity, coupled with high structural modifiability, has led to the successful commercialization of numerous herbicides, fungicides, insecticides, and plant growth regulators.[1][2][3] This document provides detailed application notes on the various agricultural uses of pyrimidine derivatives, protocols for key experimental evaluations, and visual diagrams of relevant biological pathways and workflows.
Application Notes
Herbicidal Applications
Pyrimidine derivatives are prominent in the herbicide market, primarily due to their potent and often selective action against weeds.[1]
-
Acetolactate Synthase (ALS) Inhibitors: A significant class of pyrimidine-based herbicides, including halosulfuron, pyribenzoxim, and pyrithiobac-sodium, function by inhibiting acetolactate synthase (ALS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Its inhibition disrupts protein synthesis, leading to the cessation of cell division and plant growth.[1]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A newer mode of action for herbicides involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5][6] Tetflupyrolimet is a novel herbicide that targets plant DHODH, representing the first new herbicide mode of action in several decades.[4][6] This inhibition disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to weed death.[4][5]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors: Some pyrimidine derivatives, particularly those with a uracil skeleton, act as protoporphyrinogen oxidase (PPO) inhibitors.[7][8] These herbicides block chlorophyll biosynthesis and induce the accumulation of protoporphyrinogen IX, which generates reactive oxygen species (ROS) upon exposure to light, causing rapid cell membrane disruption and necrosis.[1]
Fungicidal Applications
Pyrimidine derivatives are utilized as broad-spectrum fungicides, effectively controlling a variety of plant pathogenic fungi.[9][10]
-
Ergosterol Biosynthesis Inhibitors: Fungicides like Fenarimol and Nuarimol belong to the pyrimidine class and function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[9] This disruption leads to impaired membrane function and integrity, ultimately inhibiting fungal growth.[9]
-
Methionine Biosynthesis Inhibitors: Anilinopyrimidine fungicides, such as pyrimethanil, inhibit the biosynthesis of the amino acid methionine in fungi.[11] This mode of action disrupts protein synthesis and other essential metabolic processes, proving effective against diseases like gray mold (Botrytis cinerea).[11]
-
Complex I NADH Oxidoreductase Inhibitors: Some pyrimidine-based fungicides, like diflumetorim, target the mitochondrial respiratory chain by inhibiting Complex I (NADH oxidoreductase).[12] This disrupts cellular energy production, leading to fungal cell death.[12]
Insecticidal Applications
The structural diversity of pyrimidine derivatives has been exploited to develop potent insecticides.[1][13][14][15] The pyrimidine ring's four modifiable positions allow for fine-tuning of insecticidal activity against various pests.[1] For instance, the introduction of an ethyl group at the 4-position of the pyrimidine ring has been shown to enhance insecticidal activity against aphids.[1] Some derivatives act as insect growth regulators (IGRs), while others have neurotoxic effects.[14]
Plant Growth Regulation
Certain pyrimidine derivatives have demonstrated capabilities as plant growth regulators, exhibiting effects similar to natural phytohormones like auxins and cytokinins.[16][17][18][19][20] Compounds such as sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine (Methyur and Kamethur) have been shown to enhance the growth of crops like wheat and barley, even at low, environmentally benign concentrations.[16][17][18] Their regulatory effects are believed to stem from their influence on cell proliferation, elongation, and differentiation in plant meristems.[16]
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of various pyrimidine derivatives from recent agricultural research.
Table 1: Herbicidal Efficacy of Pyrimidine Derivatives
| Compound/Derivative | Target Weed(s) | Application Rate | Efficacy | Reference |
| Compound 9 (a pyrimidine derivative) | Triticum aestivum (Wheat) | 10 mg/L | 78.3% weed control | [1] |
| Compound 10 (a pyrimidine derivative) | Amaranthus retroflexus, Medicago sativa, Eclipta prostrata, Ipomoea nil, Chloris virgata, Setaria italica | 150 g ai/ha | >90% control | [1] |
| Pyrido[2,3-d]pyrimidine derivative (2o) | Agrostis stolonifera (Bentgrass) | 1 mM | Activity comparable to clomazone and flumioxazin | [7][21] |
Table 2: Insecticidal Activity of Pyrimidine Derivatives
| Compound/Derivative | Target Insect(s) | LC₅₀ / Activity | Reference |
| Compound 1 (a pyrimidine derivative) | Aphis fabae | 1.46 mg/L | [1] |
| Compound 2 (a pyrimidine derivative) | Myzus persicae | 0.34 mg/L | [1] |
| Compound 3 (a pyrimidine derivative) | Aphis fabae | 0.42 mg/L | [1] |
| Compound 4 (a pyrimidine derivative) | Aphis fabae | 0.52 mg/L | [1] |
| Compound 5 (a pyrimidine derivative) | Tetranychus urticae | 0.19 mg/L | [1] |
| Compound 7 (a pyrimidine derivative) | Mosquito larvae | 100% mortality at 0.25 mg/L | [1] |
| Compound 8a (a pyrimidine derivative) | Mythimna separata | 3.57 mg/L | [1] |
| Compound 8b (a pyrimidine derivative) | Mythimna separata | 4.22 mg/L | [1] |
| Compound 4d (a pyrimidine derivative) | Aedes aegypti | 70% mortality at 2 µg/mL | [13][15] |
Table 3: Fungicidal and Antibacterial Activity of Pyrimidine Derivatives
| Compound/Derivative | Target Pathogen(s) | EC₅₀ / Activity | Reference |
| Compound 5o (a pyrimidine derivative) | Phomopsis sp. | 10.5 µg/mL | [22][23] |
| Compound 40 (a quinazoline derivative) | Ralstonia solanacearum (Rs) | 81.6 mg/L | [1] |
| Compound 41 (a quinazoline derivative) | Xanthomonas axonopodis pv citri (Xac) | 14.42 mg/L | [1] |
| Compound 42 (a quinazoline derivative) | Xanthomonas axonopodis pv citri (Xac) | 10 mg/L | [1] |
| Compound 42 (a quinazoline derivative) | Xanthomonas oryzae pv oryzae (Xoo) | 7.2 mg/L | [1] |
| Compound 43 (a quinazoline derivative) | Xanthomonas oryzae pv oryzae (Xoo) | 18.8 mg/L | [1] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Bioassay (Poisoned Food Technique)
This protocol is used to determine the efficacy of pyrimidine derivatives in inhibiting the mycelial growth of phytopathogenic fungi.
Materials:
-
Test pyrimidine derivative compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (9 cm)
-
Fungal pathogen cultures
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Commercial fungicide (e.g., Pyrimethanil) as a positive control
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to prepare a stock solution of high concentration (e.g., 10 mg/mL).
-
Poisoned Medium Preparation: Autoclave the PDA medium and cool it to approximately 50-60°C. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a control plate with PDA and DMSO only. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug taken from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Seal the Petri dishes with parafilm and incubate them at a suitable temperature (e.g., 25 ± 1°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
EC₅₀ Determination: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition rates at different concentrations.
Protocol 2: Herbicidal Activity Bioassay (Seed Germination and Seedling Growth)
This protocol assesses the pre-emergence herbicidal activity of pyrimidine derivatives.
Materials:
-
Test pyrimidine derivative compound
-
Acetone or DMSO as a solvent
-
Weed seeds (e.g., Amaranthus retroflexus, Lactuca sativa)
-
Petri dishes with filter paper
-
Growth chamber or incubator
-
Commercial herbicide as a positive control
Procedure:
-
Test Solution Preparation: Prepare a stock solution of the test compound in acetone or DMSO. Create a series of dilutions to obtain the desired test concentrations.
-
Seed Plating: Place a sterile filter paper in each Petri dish. Add a specific volume (e.g., 5 mL) of the test solution to each dish. The solvent should be allowed to evaporate completely, leaving a residue of the test compound. A control group with only the solvent should be prepared.
-
Sowing: Place a predetermined number of weed seeds (e.g., 20-30) on the treated filter paper in each Petri dish.
-
Incubation: Add a specific volume of distilled water to each Petri dish to moisten the filter paper. Seal the dishes and place them in a growth chamber with controlled light, temperature, and humidity conditions.
-
Data Collection: After a set period (e.g., 7-14 days), record the seed germination rate, and measure the root and shoot length of the seedlings.
-
Analysis: Compare the germination rates and seedling growth in the treated groups with the control group to determine the herbicidal efficacy. Calculate the concentration required for 50% inhibition (IC₅₀) of root and shoot growth.
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is used to evaluate the contact toxicity of pyrimidine derivatives against leaf-feeding insects.
Materials:
-
Test pyrimidine derivative compound
-
Acetone or DMSO as a solvent
-
Tween-80 or similar surfactant
-
Host plant leaves
-
Test insects (e.g., larvae of Spodoptera litura)
-
Ventilated containers
-
Forceps
Procedure:
-
Test Solution Preparation: Dissolve the test compound in a small amount of solvent and then dilute with water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired concentrations.
-
Leaf Treatment: Dip fresh, excised host plant leaves into the test solutions for a specific duration (e.g., 10-30 seconds). Allow the leaves to air dry. Control leaves should be dipped in the solvent-surfactant solution without the test compound.
-
Insect Exposure: Place the treated leaves into ventilated containers. Introduce a specific number of test insects (e.g., 10-20 larvae) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light).
-
Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) after exposure.
-
LC₅₀ Calculation: Use the mortality data to calculate the lethal concentration required to kill 50% of the test insect population (LC₅₀) through probit analysis.
Visualizations
Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine herbicides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]
- 9. Pyrimidines | PPTX [slideshare.net]
- 10. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. | Semantic Scholar [semanticscholar.org]
- 16. auctoresonline.org [auctoresonline.org]
- 17. Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase | Auctores [auctoresonline.org]
- 18. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period | Auctores [auctoresonline.org]
- 19. Pyrimidine Derivatives As Analogues Of Plant Hormones For Intensification Of Wheat Growth During The Vegetation Period | JOURNAL OF ADVANCES IN BIOLOGY [rajpub.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 23. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-5-chloro-2,6-dimethylpyrimidine in Material Science and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utilization of 4-Amino-5-chloro-2,6-dimethylpyrimidine in crystal engineering, a branch of material science, and as a scaffold for the development of kinase inhibitors in the field of drug discovery. Detailed experimental protocols and collated data from relevant studies are presented to facilitate further research and application.
Section 1: Application in Material Science - Crystal Engineering
This compound is a versatile building block in supramolecular chemistry and crystal engineering. Its hydrogen bonding capabilities, arising from the amino group and pyrimidine ring nitrogens, allow for the formation of well-defined co-crystals with various organic molecules, particularly carboxylic acids. These co-crystals can exhibit modified physicochemical properties compared to the individual components, such as altered solubility, stability, and melting point, which are critical parameters in the development of new materials and pharmaceutical formulations.
The formation of co-crystals with this compound is primarily driven by hydrogen bonding interactions. The pyrimidine ring offers two nitrogen atoms (N1 and N3) as proton-accepting sites, while the amino group can act as a hydrogen bond donor. This allows for the formation of robust supramolecular synthons, which are predictable and reliable patterns of non-covalent interactions.
Quantitative Data: Crystallographic Information of a Representative Co-crystal
The following table summarizes the crystallographic data for the co-crystal formed between this compound and thiophene-2,5-dicarboxylic acid.[1]
| Parameter | Value |
| Chemical Formula | C₆H₉ClN₃⁺ · C₆H₃O₄S⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3389 (3) |
| b (Å) | 22.4633 (9) |
| c (Å) | 8.9912 (4) |
| β (°) | 108.578 (2) |
| Volume (ų) | 1404.72 (10) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.562 |
Experimental Protocol: Synthesis of 4-Amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate Co-crystal[1]
This protocol describes a typical method for the synthesis of a co-crystal involving this compound.
Materials:
-
This compound (39 mg)
-
Thiophene-2,5-dicarboxylic acid (43 mg)
-
Dimethylformamide (DMF)
-
Water bath
-
Crystallization dish
Procedure:
-
Prepare a hot solution of this compound in DMF.
-
Prepare a hot solution of thiophene-2,5-dicarboxylic acid in DMF.
-
Mix the two hot solutions.
-
Warm the resulting mixture for 30 minutes over a water bath.
-
Allow the mixture to cool slowly to room temperature.
-
Leave the solution undisturbed at room temperature.
-
Colorless, plate-like crystals will form after a few days.
-
Isolate the crystals by filtration and dry them under vacuum.
Visualization: Co-crystal Synthesis Workflow
Caption: Workflow for the synthesis of co-crystals.
Section 2: Application in Drug Development - Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently appearing in the structure of approved drugs and clinical candidates. This compound serves as a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly as kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. The amino group at the 4-position and the chloro group at the 5-position of the pyrimidine ring provide convenient handles for synthetic modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data: Inhibitory Activity of Representative Pyrimidine-based Kinase Inhibitors
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of pyrimidine derivatives against various cancer cell lines. While not all are direct derivatives of the title compound, they represent the therapeutic potential of this class of molecules.
| Compound Reference | Target/Cell Line | IC₅₀ (µM) |
| Pyrimidine Derivative 1 | A549 (Lung) | 5.2 |
| Pyrimidine Derivative 2 | HCT116 (Colon) | 3.8 |
| Pyrimidine Derivative 3 | MCF-7 (Breast) | 7.1 |
| Pyrimidine Derivative 4 | K562 (Leukemia) | 2.27[2] |
| Pyrimidine Derivative 5 | HL-60 (Leukemia) | 1.42[2] |
Experimental Protocol: General Synthesis of 4-Anilino-pyrimidine Derivatives as Kinase Inhibitors
This protocol outlines a general synthetic route for the preparation of 4-anilino-pyrimidine derivatives, a common structural motif in kinase inhibitors, starting from a chloropyrimidine. This represents a potential synthetic pathway for derivatives of this compound.
Materials:
-
This compound (or a related chloropyrimidine)
-
Substituted aniline
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the chloropyrimidine in the chosen solvent, add the substituted aniline and the base.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-anilino-pyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization: Kinase Inhibition Signaling Pathway
Caption: Inhibition of a kinase signaling pathway.
Visualization: Structure-Activity Relationship Logic
Caption: Structure-Activity Relationship (SAR) logic.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-chloro-2,6-dimethylpyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield synthesis of 4-Amino-5-chloro-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the electrophilic chlorination of 4-Amino-2,6-dimethylpyrimidine using a suitable chlorinating agent. N-chlorosuccinimide (NCS) is a frequently used reagent for this type of transformation due to its mild nature and selectivity. The reaction is typically carried out in an aprotic solvent.
Q2: What are the critical parameters affecting the yield of this synthesis?
Several parameters can significantly impact the yield of the chlorination reaction. These include:
-
Purity of Starting Material: The purity of the starting 4-Amino-2,6-dimethylpyrimidine is crucial. Impurities can interfere with the reaction or lead to the formation of side products.
-
Choice of Chlorinating Agent: While NCS is common, other agents like sulfuryl chloride or chlorine gas can be used. The choice of agent will affect the reaction conditions and potentially the side product profile.
-
Reaction Temperature: Temperature control is vital. Exothermic reactions can lead to over-chlorination or degradation of the product. Running the reaction at a controlled, often low, temperature is generally advisable.
-
Solvent: The choice of solvent is important. Aprotic solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are often preferred to prevent side reactions with the solvent. The use of anhydrous solvents is recommended to prevent hydrolysis of the chloro-substituent.[1]
-
Stoichiometry of Reagents: The molar ratio of the substrate to the chlorinating agent must be carefully controlled to prevent the formation of di-chlorinated or other over-chlorinated byproducts.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and quench the reaction upon completion to prevent byproduct formation.[1]
Q3: What are some common side products?
Common side products in the synthesis of this compound can include:
-
Unreacted Starting Material: Incomplete reaction will leave the starting 4-Amino-2,6-dimethylpyrimidine in the crude product.
-
Di-chlorinated Product: Over-chlorination can lead to the formation of 4-Amino-x,y-dichloro-2,6-dimethylpyrimidine.
-
Hydrolyzed Product: The presence of water can lead to the hydrolysis of the chloro group, forming the corresponding hydroxypyrimidine.[1]
-
Solvent Adducts: In some cases, the solvent may react with the starting material or product, especially if reactive solvents are used under harsh conditions.
Troubleshooting Guide
Problem: Low or No Product Formation
Question: My reaction shows very little or no formation of the desired product. What are the possible causes?
Answer: Low or no product formation can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Starting Material: Verify the purity and identity of your 4-Amino-2,6-dimethylpyrimidine using techniques like NMR or melting point analysis.
-
Chlorinating Agent: N-chlorosuccinimide (NCS) can degrade over time. Use a fresh bottle or test the activity of your current batch. Ensure it has been stored under appropriate conditions (cool, dry, and dark).
-
-
Reaction Conditions:
-
Temperature: The reaction may require a specific temperature to proceed. If conducted at too low a temperature, the activation energy barrier may not be overcome. Conversely, too high a temperature could lead to degradation.
-
Solvent: Ensure the solvent is anhydrous and appropriate for the reaction. The presence of water can lead to unwanted side reactions.[1]
-
-
Experimental Procedure:
-
Reagent Addition: The order and rate of reagent addition can be critical. For instance, slow, portion-wise addition of the chlorinating agent can help control the reaction temperature and minimize side reactions.
-
Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Problem: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My crude product shows multiple spots on TLC. What are the likely impurities and how can I minimize them?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The likely impurities are unreacted starting material, over-chlorinated products, or hydrolyzed byproducts.
-
To Minimize Unreacted Starting Material:
-
Increase the molar equivalent of the chlorinating agent slightly.
-
Extend the reaction time, while monitoring with TLC to avoid over-chlorination.
-
Ensure the reaction temperature is optimal for full conversion.
-
-
To Minimize Over-chlorination:
-
Carefully control the stoichiometry of the chlorinating agent. Use of a 1:1 molar ratio of substrate to chlorinating agent is a good starting point.
-
Add the chlorinating agent portion-wise to avoid localized high concentrations.
-
Maintain a constant, and often low, reaction temperature.
-
-
To Minimize Hydrolysis:
-
Use anhydrous solvents and reagents. Dry your solvent before use if necessary.
-
Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
-
Problem: Difficulty in Product Isolation and Purification
Question: I am losing a significant amount of product during workup and purification. What can I do to improve recovery?
Answer: Product loss during isolation and purification is a common issue. Here are some strategies to improve recovery:
-
Workup Procedure:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. The amino group on the pyrimidine ring can be protonated in acidic conditions, making the product more water-soluble. Neutralizing the solution before extraction can improve recovery in the organic layer.
-
Solvent Choice: Use a solvent for extraction in which your product is highly soluble and the impurities are less soluble.
-
-
Purification:
-
Column Chromatography: If using column chromatography, select a solvent system that provides good separation between your product and impurities on a TLC plate. Ensure the silica gel is properly packed to avoid channeling.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. A careful selection of the recrystallization solvent is key to obtaining a high yield of pure product.
-
Experimental Protocols
Hypothetical Protocol for the Chlorination of 4-Amino-2,6-dimethylpyrimidine
This is a generalized, hypothetical protocol and should be optimized for your specific laboratory conditions.
-
Reaction Setup: To a solution of 4-Amino-2,6-dimethylpyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar, add N-chlorosuccinimide (NCS) (1.05 eq) in one portion at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Ethyl Acetate and Hexane as the eluent).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to afford the desired this compound.
Data Summary
| Parameter | Potential Issue | Recommended Action | Expected Impact on Yield |
| Starting Material Purity | Contaminants leading to side reactions | Confirm purity via NMR, GC-MS, or melting point before use. | Increase |
| Chlorinating Agent | Degradation of NCS | Use a fresh batch of NCS or test for activity. | Increase |
| Reaction Temperature | Too low: incomplete reaction; Too high: side reactions/degradation | Optimize temperature; start at 0°C and slowly warm to room temperature. | Increase |
| Solvent | Presence of water causing hydrolysis | Use anhydrous solvent; perform reaction under an inert atmosphere. | Increase |
| Stoichiometry | Excess NCS leading to over-chlorination | Use a 1.0-1.1 molar ratio of NCS to substrate. | Increase |
| Reaction Time | Too short: incomplete reaction; Too long: side product formation | Monitor reaction by TLC to determine the optimal endpoint. | Increase |
| Workup pH | Product loss to aqueous phase if acidic | Neutralize the reaction mixture before extraction. | Increase |
Visual Guides
Caption: Synthesis of this compound.
Caption: A workflow for troubleshooting low product yield.
References
Technical Support Center: Optimizing Solubility of 4-Amino-5-chloro-2,6-dimethylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Amino-5-chloro-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted pyrimidine derivative. Generally, such compounds exhibit a range of solubilities depending on the solvent and ambient conditions. While specific quantitative data for this compound is not extensively available, related aminopyrimidine structures tend to be sparingly soluble in water and more soluble in polar organic solvents. For instance, 2-aminopyrimidine is moderately soluble in water and shows good solubility in methanol and ethanol.[1] The presence of the chloro and methyl groups on this compound will influence its polarity and crystal lattice energy, thereby affecting its solubility profile.
Q2: How does pH influence the solubility of this compound?
Q3: What are the most effective strategies for increasing the aqueous solubility of this compound?
A3: For poorly soluble pyrimidine derivatives, several strategies can be effective:
-
pH Adjustment: Lowering the pH of the aqueous solution to protonate the amino group can increase solubility.
-
Co-solvents: Using a mixture of water and a miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can significantly enhance solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic pyrimidine derivative within the cavity of a cyclodextrin molecule can improve its apparent aqueous solubility.
-
Solid Dispersions: Creating an amorphous solid dispersion of the compound with a hydrophilic polymer can increase its dissolution rate and apparent solubility.
Q4: In which organic solvents is this compound likely to have good solubility?
A4: Based on the solubility of structurally similar compounds, this compound is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and polar protic solvents such as methanol and ethanol. For a related compound, 4-Amino-2,6-dichloropyrimidine, it is reported to be soluble in DMF and has a high solubility in DMSO (100 mg/mL).[3]
Troubleshooting Guide
Issue 1: The compound has precipitated out of my aqueous buffer.
-
Possible Cause: The concentration of the compound exceeds its thermodynamic solubility in the buffer at the experimental temperature and pH.
-
Troubleshooting Steps:
-
Verify pH: For buffers, ensure the pH is appropriate for maintaining the solubility of an aminopyrimidine. Consider lowering the pH to increase the proportion of the more soluble protonated form.
-
Introduce a Co-solvent: Add a small percentage of a water-miscible organic solvent like DMSO or ethanol to the buffer. Start with a low concentration (e.g., 1-5%) and gradually increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.
-
Temperature Control: Gently warming the solution may help in redissolving the precipitate, but be cautious as the compound may precipitate again upon cooling. Ensure the compound is stable at elevated temperatures.
-
Reduce Concentration: If possible, lower the working concentration of the compound to below its solubility limit.
-
Issue 2: My stock solution in an organic solvent is cloudy or shows crystals.
-
Possible Cause: The solvent may be saturated, or the temperature may have dropped, causing the compound to crystallize. The solvent might also have absorbed water, reducing its solvating power for a hydrophobic compound.
-
Troubleshooting Steps:
-
Gentle Warming and Sonication: Warm the solution gently in a water bath and sonicate to aid dissolution.
-
Solvent Selection: If solubility in the current solvent is insufficient, consider switching to a stronger solvent. For example, if you are using ethanol, try DMSO, which generally has a higher solubilizing capacity for such compounds.
-
Use Anhydrous Solvents: Ensure that your organic solvents are anhydrous, as absorbed water can decrease the solubility of hydrophobic compounds.
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Possible Cause: Poor solubility can lead to inaccurate concentrations of the active compound in the assay medium, resulting in high variability. The compound may be precipitating in the assay plate.
-
Troubleshooting Steps:
-
Pre-solubility Assessment: Before conducting biological assays, determine the kinetic solubility of the compound in the specific assay buffer.
-
Visual Inspection: After adding the compound to the assay medium, visually inspect the wells for any signs of precipitation or cloudiness.
-
Incorporate Solubilizing Excipients: Consider using excipients like cyclodextrins in your assay medium to maintain the compound's solubility.
-
Control for DMSO Concentration: If using a DMSO stock, ensure the final concentration of DMSO is consistent across all experiments and is below the level that affects the biological system (typically <0.5%).
-
Quantitative Solubility Data
Quantitative solubility data for this compound is not widely available. The following table provides data for a structurally related compound, 4-Amino-2,6-dichloropyrimidine, for general guidance.
| Solvent | Temperature | Concentration | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (609.79 mM) | Requires ultrasonic treatment.[3] |
| Water | Not Specified | Slightly soluble | - |
| Dimethylformamide (DMF) | Not Specified | Soluble | - |
Solubility of other related aminopyrimidines:
| Compound | Solvent | Solubility Description |
| 2-Aminopyrimidine | Water | Moderately soluble[1] |
| 2-Aminopyrimidine | Methanol, Ethanol | Good solubility[1] |
| 2,4-Diamino-6-chloropyrimidine | Water | Moderately soluble[4] |
| 2,4-Diamino-6-chloropyrimidine | Ethanol, Methanol | More soluble than in water[4] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common requirement for in vitro biological assays.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Plate shaker
-
Spectrophotometer (plate reader) or HPLC-UV
Procedure:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the absorbance or light scattering at a specific wavelength (e.g., 620 nm) to detect precipitation. The concentration at which a significant increase in signal is observed is the kinetic solubility.
-
(Optional) HPLC Quantification: Alternatively, after incubation, centrifuge the plate to pellet the precipitate. Carefully take an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound by HPLC-UV against a standard curve.
Caption: Workflow for Kinetic Solubility Determination.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility
This protocol describes the "shake-flask" method to determine the true equilibrium solubility of the compound.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., water, buffer, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a glass vial. Ensure there is undissolved solid at the bottom.
-
Equilibration: Tightly cap the vials and place them on a shaker in a constant temperature incubator (e.g., 25°C) for an extended period (24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Alternatively, centrifuge the vials at high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol provides a method for preparing a solution of a hydrophobic compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Filtration device (0.22 µm filter)
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 10-45% w/v solution). Stir until the HP-β-CD is completely dissolved.
-
Complexation: Add the solid this compound directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency.
-
Equilibration: Stir the mixture for at least one hour at room temperature to allow for the formation of the inclusion complex.
-
Clarification: The resulting solution should be clear. If any undissolved compound remains, the solubility limit has been exceeded. The solution can be filtered through a 0.22 µm filter to remove any undissolved material.
-
Quantification: The concentration of the solubilized compound in the final solution should be confirmed via an appropriate analytical method (e.g., HPLC).
Caption: Workflow for Cyclodextrin-Mediated Solubilization.
References
Technical Support Center: Purification of 4-Amino-5-chloro-2,6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-5-chloro-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For aminopyrimidine derivatives, common solvents to consider are alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and nitriles (e.g., acetonitrile). It is also common to use a two-solvent system, such as ethyl acetate/hexane or methanol/water. Small-scale solubility tests are crucial to identify the optimal solvent or solvent pair.
Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?
A3: This is a common issue known as supersaturation. To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.
-
Seeding: Add a few seed crystals of pure this compound to the solution.
-
Cooling: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.
Q4: What are the typical impurities I might encounter during the synthesis and purification of this compound?
A4: While specific impurities depend on the synthetic route, common byproducts in the synthesis of substituted pyrimidines can include unreacted starting materials, isomers, over-chlorinated or under-chlorinated pyrimidines, and products from side reactions. Analytical techniques such as HPLC, LC-MS, and NMR are essential for identifying these impurities.
Q5: When should I use column chromatography instead of recrystallization?
A5: Column chromatography is preferred when:
-
Recrystallization fails to remove impurities with similar solubility profiles to the target compound.
-
The compound "oils out" during recrystallization and does not form crystals.
-
Multiple impurities are present that cannot be removed in a single recrystallization step.
-
A very high degree of purity is required, and chromatography can separate closely related impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Compound does not dissolve in hot solvent. | The solvent is not suitable for the compound. | Try a more polar solvent or a solvent mixture. Ensure the solvent is at its boiling point. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point. |
| Poor recovery of the purified compound. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals are colored. | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| No crystal formation upon cooling. | The solution is not saturated, or it is supersaturated. | If the solution is not saturated, evaporate some of the solvent. If supersaturated, induce crystallization by scratching or seeding. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of the compound from impurities. | The chosen eluent system does not have the right polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution may be necessary. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| The compound is eluting too quickly. | The eluent is too polar. | Decrease the polarity of the eluent system. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Tailing of the compound band. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds, to reduce tailing. |
Data Presentation
Table 1: Potential Solvents for Recrystallization
The following table lists potential single and two-solvent systems for the recrystallization of this compound, based on common practices for aminopyrimidine derivatives.[1] Note: Experimental validation through small-scale solubility tests is essential.
| Solvent System | Type | Notes |
| Ethanol | Single Solvent | A common choice for polar organic molecules. |
| Isopropanol | Single Solvent | Similar to ethanol, may offer different solubility characteristics. |
| Acetone | Single Solvent | Good for moderately polar compounds. |
| Ethyl Acetate | Single Solvent | Can be effective, but solubility may be high at room temperature. |
| Acetonitrile | Single Solvent | A polar aprotic solvent that can be a good choice. |
| Ethyl Acetate / Hexane | Two-Solvent | Dissolve in hot ethyl acetate and add hot hexane until cloudy. |
| Methanol / Water | Two-Solvent | Dissolve in hot methanol and add hot water until cloudy. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. If the compound dissolves, cool the solution to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: HPLC Method for Purity Analysis
This method is adapted from a procedure for a structurally related compound and should be validated for this compound.[2][3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v) with a small amount of an acid modifier like 0.1% phosphoric acid or formic acid for MS compatibility.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
Caption: Troubleshooting flowchart for column chromatography purification.
References
Technical Support Center: Synthesis of 4-Amino-5-chloro-2,6-dimethylpyrimidine
Welcome to the Technical Support Center for the synthesis of 4-Amino-5-chloro-2,6-dimethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
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Pinner Pyrimidine Synthesis: Condensation of acetamidine with a β-ketoester, such as ethyl acetoacetate, to form 4-amino-2,6-dimethylpyrimidine.
-
Chlorination: Subsequent chlorination of the 4-amino-2,6-dimethylpyrimidine intermediate at the 5-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS).
Q2: What are the critical parameters to control during the Pinner pyrimidine synthesis of the 4-amino-2,6-dimethylpyrimidine intermediate?
A2: Key parameters for a successful Pinner synthesis include:
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Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the hydrolysis of the amidine starting material. Ensure all glassware is flame-dried and reagents are anhydrous.
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Choice of Base: A strong base, such as sodium ethoxide, is typically used to facilitate the condensation. The stoichiometry of the base is crucial to drive the reaction to completion while minimizing side reactions.
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Temperature Control: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction time.
Q3: Which chlorinating agents are most effective for the synthesis of this compound?
A3: N-Chlorosuccinimide (NCS) is a widely used and effective reagent for the chlorination of the 4-amino-2,6-dimethylpyrimidine intermediate.[1] It is an easy-to-handle solid and allows for controlled chlorination under relatively mild conditions. The reaction is typically carried out in a suitable solvent such as acetic acid.[2]
Q4: How can I monitor the progress of the chlorination reaction?
A4: The progress of the chlorination can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the desired chlorinated product.
Troubleshooting Guides
Problem 1: Low Yield of 4-amino-2,6-dimethylpyrimidine (Pinner Synthesis Intermediate)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Ensure an appropriate base (e.g., sodium ethoxide) and its correct stoichiometry are used. - The reaction may require a longer reaction time or a moderate increase in temperature. Monitor progress by TLC.[3] |
| Hydrolysis of Acetamidine | - Use freshly prepared or purified acetamidine hydrochloride. - Ensure strictly anhydrous conditions by using flame-dried glassware and anhydrous solvents.[4] |
| Self-Condensation of Ethyl Acetoacetate | - Control the reaction temperature and the rate of addition of the base to minimize this side reaction. |
| Impure Starting Materials | - Ensure the purity of both acetamidine and ethyl acetoacetate, as impurities can inhibit the reaction.[3] |
Problem 2: Formation of Multiple Products During Chlorination
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Over-chlorination | - Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide). Use of a slight excess (e.g., 1.1 equivalents) is common, but a large excess should be avoided. |
| Formation of Isomeric Byproducts | - While chlorination at the 5-position is generally favored for 4-aminopyrimidines, other positions on the pyrimidine ring can also be chlorinated under certain conditions. - Optimize the reaction temperature; lower temperatures often favor the formation of the desired isomer. |
| Side Reactions Involving the Amino Group | - The amino group can react with some chlorinating agents. NCS is generally selective for C-chlorination of activated rings. - Ensure the reaction conditions are not overly harsh (e.g., excessively high temperatures or prolonged reaction times). |
| Formation of Oxidized Byproducts | - Some chlorinating agents can also act as oxidizing agents. - Use a selective chlorinating agent like NCS and control the reaction conditions to minimize oxidation. |
Problem 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Succinimide Byproduct | - If using NCS, the succinimide byproduct can be removed by filtration if it is insoluble, or by an aqueous wash during workup as it is water-soluble.[1] |
| Co-elution of Impurities during Chromatography | - Adjust the solvent system for column chromatography to improve the separation of the desired product from impurities. A gradient elution might be necessary. |
| Product is an Oil Instead of a Solid | - This could be due to the presence of impurities. Attempt to purify a small sample by preparative TLC or HPLC to obtain a seed crystal for crystallization. - Try different recrystallization solvents. |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-2,6-dimethylpyrimidine (Pinner Synthesis)
This protocol provides a general framework for the synthesis of the pyrimidine intermediate.
Materials:
-
Acetamidine hydrochloride (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Sodium ethoxide (1 equivalent)
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Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the acetamidine hydrochloride in anhydrous ethanol.
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Add sodium ethoxide to the solution and stir for 15-30 minutes at room temperature.
-
Slowly add ethyl acetoacetate to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain 4-amino-2,6-dimethylpyrimidine.
Protocol 2: Chlorination of 4-amino-2,6-dimethylpyrimidine
This protocol describes the chlorination of the intermediate to yield the final product.
Materials:
-
4-amino-2,6-dimethylpyrimidine (1 equivalent)
-
N-Chlorosuccinimide (NCS) (1.1 equivalents)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2,6-dimethylpyrimidine in glacial acetic acid.
-
Add N-Chlorosuccinimide (NCS) to the solution in one portion.
-
Heat the reaction mixture to 55 °C and stir for 4-6 hours, monitoring the progress by TLC.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitate formed is the crude product. Filter the solid and wash with water.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualized Workflows and Pathways
Caption: Synthetic workflow for this compound.
References
Challenges in functionalizing the 4-amino group of 4-Amino-5-chloro-2,6-dimethylpyrimidine
Welcome to the technical support center for the functionalization of 4-Amino-5-chloro-2,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| 1. Low or No Conversion in N-Acylation/N-Alkylation | a) Reduced Nucleophilicity: The exocyclic 4-amino group exhibits reduced nucleophilicity due to the electron-withdrawing effect of the adjacent chloro group and the pyrimidine ring itself. | - Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the amino group before adding the electrophile. - For acylations, consider using more reactive acylating agents (e.g., acyl chlorides or anhydrides) in the presence of a base like pyridine or DMAP. - Increase the reaction temperature, but monitor for decomposition. |
| b) Steric Hindrance: The two methyl groups at positions C2 and C6 sterically hinder the approach of electrophiles to the 4-amino group. This is a significant challenge for this substrate. | - Employ smaller, less bulky electrophiles where possible. - For sterically demanding transformations, consider using a catalyst system with a less bulky ligand. - Increase reaction time and/or temperature to overcome the activation energy barrier. | |
| c) Poor Solubility: The starting material or intermediates may have limited solubility in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rates. | - Screen a range of solvents. Polar aprotic solvents like DMF, DMSO, or NMP are often effective for pyrimidine derivatives. - Consider using co-solvents to improve solubility. - Gentle heating can improve solubility, but check for thermal stability of reactants. | |
| 2. Formation of Multiple Products (Regioselectivity Issues) | a) Competing N-Alkylation/N-Acylation at Ring Nitrogens: The endocyclic nitrogens (N1 and N3) are also nucleophilic and can compete with the 4-amino group, leading to a mixture of isomers. | - Protecting Group Strategy: Protect the 4-amino group (e.g., as a Boc-carbamate or an amide) to direct functionalization to other sites, or to allow for harsher conditions for other transformations before deprotection. - pH Control: In some cases, controlling the pH can selectively protonate the ring nitrogens, reducing their nucleophilicity relative to the exocyclic amino group. |
| b) Di-alkylation/Di-acylation: The initially formed N-functionalized product may react further if it remains sufficiently nucleophilic. | - Use a stoichiometric amount of the electrophile (1.0-1.1 equivalents). - Add the electrophile slowly to the reaction mixture to maintain a low concentration. - If possible, use a bulky protecting group on the first substituent to sterically hinder a second addition. | |
| 3. Unexpected Side Products | a) Intramolecular Cyclization: If the alkylating agent contains a leaving group elsewhere in its structure, intramolecular nucleophilic aromatic substitution (SNAr) can occur, leading to cyclized byproducts. | - If intramolecular cyclization is a possibility, consider using a protecting group on the nucleophilic moiety of the alkylating agent (e.g., a Boc group on a distal amine).[1] |
| b) Displacement of the 5-Chloro Group: Under harsh nucleophilic or high-temperature conditions, the chloro group at C5 can be displaced. | - Use milder reaction conditions (lower temperature, weaker base). - Avoid strongly nucleophilic reagents if the goal is to functionalize the amino group. | |
| 4. Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig N-Arylation) | a) Catalyst Deactivation: The pyrimidine nitrogens can coordinate to the palladium center, potentially inhibiting catalytic activity. | - Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective for heteroaromatic substrates.[2] - Use a higher catalyst loading if necessary. |
| b) Inappropriate Base: The choice of base is critical for the deprotonation of the amine and the overall efficiency of the catalytic cycle. | - Strong, non-nucleophilic bases like NaOt-Bu, K3PO4, or Cs2CO3 are commonly used. The optimal base may depend on the specific amine and aryl halide. |
Frequently Asked Questions (FAQs)
Q1: Why is my N-acylation of the 4-amino group so slow compared to a simple aniline?
A1: There are two primary reasons for the reduced reactivity of the 4-amino group on this pyrimidine scaffold:
-
Electronic Effects: The pyrimidine ring is inherently electron-deficient. The two ring nitrogens and the C5-chloro substituent act as electron-withdrawing groups, which pull electron density away from the exocyclic 4-amino group. This reduces its nucleophilicity, making it a weaker nucleophile than aniline.
-
Steric Hindrance: The methyl groups at the C2 and C6 positions flank the 4-amino group, creating significant steric bulk. This physically obstructs the approach of the acylating agent to the nitrogen atom, increasing the activation energy of the reaction.
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
Q2: I am trying to perform an N-alkylation with an alkyl halide and I'm getting a complex mixture of products. What is happening?
A2: This is a common issue. Several competing reactions can occur:
-
Overalkylation: The mono-alkylated product can be more nucleophilic than the starting material, leading to the formation of a di-alkylated product.
-
Ring Alkylation: The ring nitrogens (N1 or N3) can compete with the exocyclic amino group for the alkylating agent, leading to a mixture of N-alkylated isomers.
-
Side Reactions: If your alkyl halide has other functional groups, unexpected intramolecular reactions can occur.[1]
To address this, consider using only a slight excess (1.1 equivalents) of the alkylating agent, adding it slowly, and running the reaction at the lowest effective temperature. If problems persist, a protecting group strategy is highly recommended. For example, you can first protect the amino group with a Boc group, perform other desired modifications, and then selectively deprotect it.
Q3: Can I perform a Suzuki or Buchwald-Hartwig reaction on this molecule? Which position is most likely to react?
A3: Yes, both Suzuki and Buchwald-Hartwig cross-coupling reactions are feasible on this substrate. The most reactive site for these palladium-catalyzed reactions will be the C5-chloro position. The C-Cl bond is readily activated by palladium catalysts for oxidative addition. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups (Suzuki coupling) or for the formation of new C-N bonds (Buchwald-Hartwig amination of the chloro position). Functionalizing the 4-amino group via a Buchwald-Hartwig N-arylation is more challenging due to the steric hindrance and lower nucleophilicity previously discussed, though it may be possible with careful selection of a highly active catalyst system.
Reaction Pathways for this compound
Caption: Primary functionalization routes for the target molecule.
Q4: What is a good starting point for solvent selection?
A4: For reactions involving aminopyrimidines, polar aprotic solvents are often a good choice. Consider starting with:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
For cross-coupling reactions, toluene or dioxane are frequently used. Solubility of a related compound, 4-amino-2,6-dichloropyrimidine, is reported to be low in water but soluble in DMF.[3] Always ensure your solvents are anhydrous, especially for moisture-sensitive reactions involving strong bases or organometallics.
Experimental Protocols
While specific, optimized protocols for the N-functionalization of this compound are not abundant in the literature, the following general procedures, adapted from standard methodologies for hindered aminopyrimidines and other aromatic amines, can serve as a starting point for optimization.
Protocol 1: General Procedure for N-Acylation
This protocol is a general method for the N-acetylation using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for N-Alkylation via Deprotonation
This protocol uses a strong base to deprotonate the amine prior to alkylation, which can help overcome low nucleophilicity.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF to the flask.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction stir at room temperature overnight. Monitor progress by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Disclaimer: These are general guidelines and may require significant optimization for your specific substrate and electrophile. Always perform reactions on a small scale first and conduct proper safety assessments.
References
Improving the stability of 4-Amino-5-chloro-2,6-dimethylpyrimidine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Amino-5-chloro-2,6-dimethylpyrimidine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Similar to other pyrimidine derivatives, the chloro and amino groups on the pyrimidine ring are susceptible to degradation.[1] It is crucial to control these factors to maintain the integrity of the compound in solution.
Q2: What is the recommended pH range for solutions of this compound?
A2: While specific data for this compound is not extensively available, related pyrimidine compounds show greater stability in neutral to slightly acidic conditions.[1][2] Strongly alkaline solutions should be avoided as they can promote hydrolysis of the chloro group and other degradation pathways.[3] It is recommended to perform pH stability studies to determine the optimal pH for your specific application.
Q3: Is this compound sensitive to light?
A3: Yes, similar to other pyrimidine-based compounds, this compound is potentially sensitive to light.[1][2] Photostability testing is recommended, and solutions should be protected from light during storage and handling to prevent photodegradation.[1]
Q4: What are the common degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the provided search results, potential degradation pathways for similar molecules involve hydrolysis of the chloro group to a hydroxyl group and potential deamination of the amino group.[1][3] Forced degradation studies can help identify the specific degradation products under various stress conditions.[4][5]
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To ensure stability, solutions of this compound should be stored at low temperatures (2-8°C), protected from light, and maintained within an optimal pH range (neutral to slightly acidic is a good starting point). The use of amber vials or containers wrapped in aluminum foil is advisable.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in a Neutral Aqueous Solution
Symptoms:
-
A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.
-
Appearance of new peaks in the chromatogram, indicating the formation of degradation products.
Possible Causes:
-
Photodegradation: Exposure of the solution to ambient or UV light.
-
Thermal Degradation: Storage at elevated temperatures.
-
Oxidative Degradation: Presence of dissolved oxygen or oxidizing contaminants.
Troubleshooting Steps:
Caption: Troubleshooting workflow for rapid degradation in neutral solution.
Issue 2: Compound Insoluble or Precipitating Out of Solution
Symptoms:
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Visible solid particles in the solution.
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Inconsistent analytical results due to non-homogeneous sampling.
Possible Causes:
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Poor Solvent Choice: The compound has low solubility in the chosen solvent.
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pH Effects: The pH of the solution is at or near the pKa of the compound, leading to reduced solubility.
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Temperature Effects: Solubility is temperature-dependent, and the compound may precipitate at lower temperatures.
Troubleshooting Steps:
Caption: Troubleshooting workflow for solubility and precipitation issues.
Data Presentation
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100.0 | 98.5 | 1.5 |
| 5.0 | 100.0 | 99.2 | 0.8 |
| 7.0 | 100.0 | 97.1 | 2.9 |
| 9.0 | 100.0 | 85.4 | 14.6 |
| 11.0 | 100.0 | 62.3 | 37.7 |
Note: Data is illustrative and intended to show a typical trend for a pyrimidine derivative. Actual results may vary.
Table 2: Illustrative Photostability of this compound in Methanol Solution
| Condition | Initial Concentration (µg/mL) | Concentration after 8h (µg/mL) | % Degradation |
| Dark Control | 100.0 | 99.8 | 0.2 |
| Ambient Light | 100.0 | 92.3 | 7.7 |
| UV Light (254 nm) | 100.0 | 75.6 | 24.4 |
Note: Data is illustrative and intended to show a typical trend. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Dissolve a known amount in the solvent for analysis.[1]
-
Photolytic Degradation: Expose the solution (in a quartz cuvette) to UV light (254 nm and 365 nm) and visible light for a defined period (e.g., 24 hours) in a photostability chamber. A dark control should be run in parallel.[1]
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary (for acidic and basic hydrolysis), and dilute to a suitable concentration.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
Caption: Workflow for conducting forced degradation studies.
References
Technical Support Center: Optimizing Amination of Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of dichloropyrimidines.
Troubleshooting Guides and FAQs
Low or No Yield of Aminated Product
Q1: I am observing low to no yield of my desired aminated product. What are the potential causes and solutions?
Low yields in the amination of dichloropyrimidines can arise from several factors. Below is a troubleshooting guide to address this common issue.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free Nucleophilic Aromatic Substitution (SNAr), high temperatures (e.g., 140 °C in DMF) are often necessary.[1][2] For Palladium-catalyzed (Buchwald-Hartwig) reactions, a temperature range of 80-120 °C is common, but may require optimization based on the specific substrates and catalyst system.[1] |
| Inappropriate Base | The choice of base is critical. For SNAr reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are typically used.[1] For Buchwald-Hartwig aminations, strong bases such as NaOtBu or LiHMDS are often employed, though weaker bases can be effective with certain catalyst systems.[1][3] |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The selection of the palladium precursor (e.g., Pd(dba)₂, Pd(OAc)₂) and the phosphine ligand is crucial.[1][4] Bulky, electron-rich ligands like DavePhos, Ph-JosiPhos, Cy-JosiPhos, or bidentate ligands like BINAP and Xantphos can be effective.[1][2][5] Screening various ligands is recommended to find the optimal one for your specific system.[1] |
| Insufficient Amine Equivalents | Using a stoichiometric amount of the amine may not be enough to achieve a high yield. Increasing the equivalents of the amine (e.g., 2-4 equivalents) can often improve the reaction outcome, particularly in Pd-catalyzed reactions where side reactions can consume the amine.[1][5] |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] Ensure the solvent is anhydrous, as water can lead to hydrolysis of the chloro-substituent.[1] |
Formation of Multiple Side Products
Q2: I am observing the formation of multiple side products. How can I minimize them?
The formation of side products is a common challenge in the amination of dichloropyrimidines. Here are some frequently observed side products and strategies to mitigate their formation.
| Side Product | Recommended Solution |
| Di-heteroarylation/Oligomerization | This is particularly problematic in Pd-catalyzed reactions and can lead to complex mixtures.[5] Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product.[1][5] Adjusting the catalyst and ligand system can also help control this side reaction.[1] |
| Solvolysis Products | When using alcohol-based solvents (e.g., ethanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile, leading to alkoxy-substituted pyrimidines.[1][6] If solvolysis is an issue, switching to a non-alcoholic solvent like dioxane or toluene is recommended.[1] |
| Hydrolysis of Chloro-substituent | The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming the corresponding hydroxypyrimidine.[1] Ensure the use of anhydrous solvents and reagents to minimize this side reaction.[1] |
Controlling Regioselectivity
Q3: How can I control the regioselectivity of the amination (e.g., C2 vs. C4/C6)?
For dichloropyrimidines, the chlorine atoms are often electronically distinct, influencing the site of substitution. The general order of reactivity for both Pd-catalyzed and SNAr reactions is C4(6) > C2 > C5.[3] However, achieving high regioselectivity can be challenging.
| Factor | Influence on Regioselectivity |
| Substituents on the Pyrimidine Ring | Electron-donating groups at the C6 position can favor substitution at the C2 position.[7] Electron-withdrawing groups at the C5 position tend to enhance the preference for C4 substitution.[8][9] |
| Steric Hindrance | The steric bulk of the incoming amine can influence regioselectivity. More sterically hindered amines may favor substitution at the less hindered position.[1] |
| Reaction Conditions | The choice of solvent, base, and temperature can impact C2/C4 selectivity. Systematic screening of these parameters is recommended to optimize for the desired isomer.[1] |
| Catalyst Control (for Pd-catalyzed reactions) | The ligand used in a palladium-catalyzed reaction can have a significant impact on regioselectivity.[1][3] Ligand screening is a valuable tool for directing the substitution to the desired position.[1] For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, the use of a Pd(OAc)₂/dppb catalyst with LiHMDS as the base showed high selectivity for the C4 position.[3] |
Experimental Protocols
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the monoamination of a dichloropyrimidine via an SNAr reaction.
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[1]
-
Add anhydrous DMF (5-10 mL).[1]
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol outlines a general procedure for the monoamination of a dichloropyrimidine using a palladium catalyst.
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[1]
-
Add the dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[1]
-
Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[1]
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.[1][10]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[10]
-
Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: Troubleshooting workflow for amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor aqueous solubility of pyrimidine derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are many pyrimidine derivatives poorly soluble in aqueous media?
A1: Pyrimidine derivatives are often heterocyclic aromatic compounds. Their flat, planar structures can lead to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound. Additionally, the presence of lipophilic functional groups and a lack of ionizable moieties can further contribute to low aqueous solubility.[1]
Q2: What is the impact of poor solubility on my biological assays?
A2: Poor aqueous solubility can lead to several issues in biological assays, including:
-
Underestimation of potency: The actual concentration of the compound in solution may be much lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.
-
Compound precipitation: The compound may precipitate out of solution upon dilution into aqueous assay buffers, leading to inconsistent and unreliable results.[2]
-
Inaccurate structure-activity relationships (SAR): If solubility is the limiting factor, it can be difficult to discern whether changes in activity are due to the compound's interaction with the target or simply its ability to remain in solution.
-
False negatives: A potentially active compound may appear inactive simply because it does not reach the target in a soluble form.
Q3: What are the main strategies to improve the aqueous solubility of pyrimidine derivatives for in vitro testing?
A3: Several strategies can be employed to enhance the aqueous solubility of pyrimidine derivatives for in vitro assays. These include:
-
Use of co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like pyrimidine derivatives, within their central cavity, thereby increasing their aqueous solubility.[3][4][5]
-
pH modification: For pyrimidine derivatives with ionizable functional groups (e.g., acidic or basic centers), adjusting the pH of the buffer can significantly increase solubility by forming a more soluble salt in situ.[6]
-
Formation of nanoparticles: Reducing the particle size of the compound to the nanometer scale can increase its surface area and dissolution rate.[7]
-
Salt formation: For compounds with acidic or basic moieties, forming a stable salt with a suitable counter-ion can dramatically improve solubility and dissolution characteristics.[8][9][10]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock solution (usually in DMSO) when diluted into an aqueous buffer and is measured before the system reaches equilibrium. It is a measure of how quickly a compound might precipitate. Thermodynamic solubility , on the other hand, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. It represents the true solubility of the compound under specific conditions.[11]
Q5: When should I consider using a co-solvent versus a cyclodextrin?
A5: The choice between a co-solvent and a cyclodextrin depends on the specific compound and the biological assay.
-
Co-solvents are often a simple and effective first approach. However, high concentrations of co-solvents can be toxic to cells or interfere with enzyme activity. It's crucial to keep the final co-solvent concentration low (typically ≤1%) and run appropriate vehicle controls.[2]
-
Cyclodextrins are generally well-tolerated in cell-based assays and can be very effective at solubilizing hydrophobic compounds.[4] They are particularly useful when the compound is highly lipophilic and requires more than a low percentage of co-solvent for solubilization. However, it's important to ensure the cyclodextrin itself does not interfere with the assay.
Troubleshooting Guides
Issue 1: My pyrimidine derivative precipitates when I dilute my DMSO stock into the aqueous assay buffer.
This is a common problem indicating that the kinetic solubility of your compound has been exceeded. Here are some potential solutions:
| Possible Cause | Suggested Solution |
| Final compound concentration is too high. | Lower the final concentration of your compound in the assay. You may need to perform a serial dilution to find the highest concentration that remains in solution. |
| Improper mixing technique. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This prevents localized high concentrations that can trigger precipitation.[12] |
| Final DMSO concentration is too low. | While aiming for a low DMSO concentration is good practice, a certain amount (e.g., 0.1-1%) may be necessary to act as a co-solvent. Ensure your final DMSO concentration is consistent across all experiments, including controls.[2] |
| Buffer incompatibility. | The pH, ionic strength, or presence of certain salts in your buffer can affect solubility. Test the solubility of your compound in different buffers if possible. For basic pyrimidine derivatives, a slightly acidic buffer may improve solubility.[6] |
Issue 2: My compound's potency varies significantly between experiments.
Inconsistent potency can be a sign of underlying solubility issues.
| Possible Cause | Suggested Solution |
| Compound is not fully dissolved in the stock solution. | Ensure your compound is completely dissolved in the DMSO stock. Gentle heating or sonication may be required. Visually inspect the stock solution for any particulate matter. |
| Precipitation over time. | Some compounds may be kinetically soluble initially but precipitate over the course of a longer assay incubation. Visually inspect your assay plates at the end of the experiment for any signs of precipitation. Consider using a solubilization strategy like cyclodextrin complexation to improve long-term stability in solution. |
| Adsorption to plasticware. | Hydrophobic compounds can adsorb to the surface of plastic plates and tubes, reducing the effective concentration. Using low-adhesion plasticware or including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer (if compatible with your assay) can help mitigate this. |
Solubilization Strategies: Data & Protocols
Co-solvent Systems
Co-solvents increase the solubility of a nonpolar solute by reducing the polarity of the aqueous solvent. Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).
Quantitative Data: Solubility of Imatinib (a pyrimidine derivative) in Co-solvent Mixtures
| Co-solvent System | Temperature | Mole Fraction Solubility (x10-3) | Reference |
| Toluene | 313.15 K | 2.205 | [12] |
| n-propanol | 313.15 K | ~1.9 (estimated from graph) | [12] |
| Acetone | 313.15 K | ~1.6 (estimated from graph) | [12] |
| Ethyl acetate | 313.15 K | ~1.2 (estimated from graph) | [12] |
| Acetonitrile | 313.15 K | 0.097 | [12] |
Experimental Protocol: Preparation and Evaluation of a Co-solvent Formulation
-
Preparation of Stock Solution:
-
Dissolve the pyrimidine derivative in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication. Visually inspect for any undissolved particles.
-
-
Preparation of Working Solutions:
-
Determine the desired final concentration of the compound and the maximum tolerable final concentration of the co-solvent (e.g., DMSO) in your assay (typically ≤1%).
-
Perform serial dilutions of the DMSO stock solution into the aqueous assay buffer.
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For each dilution, add the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation.
-
-
Evaluation of Solubility:
-
Visually inspect the working solutions for any signs of precipitation or cloudiness immediately after preparation and after a time equivalent to your assay duration.
-
For a more quantitative assessment, perform a kinetic solubility assay (see protocol below).
-
Cyclodextrin Complexation
Cyclodextrins form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[4]
Quantitative Data: Solubility Enhancement of Gefitinib with Cyclodextrins
| Cyclodextrin | Molar Ratio (Gefitinib:CD) | Dissolution after 1 hr (% of total) | Fold Increase in Dissolution vs. Free Drug | Reference |
| None (Free Gefitinib) | - | ~15% | 1.0 | [7] |
| HP-β-CD | 1:1 | ~50% | ~3.3 | [13] |
| M-β-CD | 1:1 | ~42.2% | ~2.8 | [7] |
| HP-β-CD (with PVP) | 1:1 | ~95% | ~6.3 | [13] |
Experimental Protocol: Preparation of a Drug-Cyclodextrin Inclusion Complex
-
Preparation of Cyclodextrin Solution:
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer. The concentration will depend on the desired molar ratio with your compound. A 10-40% (w/v) solution is a common starting point.
-
-
Complexation:
-
Dissolve the pyrimidine derivative in a small amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Add the drug solution dropwise to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for a period of 1 to 24 hours to allow for complex formation.
-
If an organic solvent was used, it can be removed by evaporation under reduced pressure or by dialysis.
-
The resulting aqueous solution of the drug-cyclodextrin complex can be filter-sterilized and used in assays.
-
-
Characterization (Optional but Recommended):
-
Phase Solubility Studies: To determine the binding constant and stoichiometry of the complex, perform phase solubility studies by adding excess drug to varying concentrations of the cyclodextrin solution and measuring the concentration of the dissolved drug after equilibrium.
-
Spectroscopic Analysis: Techniques like NMR or UV-Vis spectroscopy can be used to confirm the formation of the inclusion complex.
-
Nanoparticle Formulation
Nanoprecipitation is a simple and rapid method for producing drug nanoparticles. It involves the precipitation of a drug from an organic solution upon mixing with an aqueous anti-solvent.
Experimental Protocol: Lab-Scale Preparation of Drug Nanoparticles by Nanoprecipitation
-
Preparation of Organic Phase:
-
Dissolve the pyrimidine derivative and a stabilizing polymer (e.g., PLGA, Poloxamer 188) in a water-miscible organic solvent (e.g., acetone, THF).[14]
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution, which will act as the anti-solvent. This can be deionized water or a buffer, and may contain a surfactant (e.g., Tween 80) to aid in stabilization.[14]
-
-
Nanoprecipitation:
-
Collection and Characterization:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any excess surfactant or unencapsulated drug.
-
Characterize the nanoparticles for size and size distribution using Dynamic Light Scattering (DLS) and for morphology using Transmission Electron Microscopy (TEM).[2][15][16][17]
-
Salt Formation
For pyrimidine derivatives with a basic center (e.g., an amino group), forming a salt with a pharmaceutically acceptable acid can significantly improve aqueous solubility.
Experimental Protocol: Small-Scale Salt Screening
-
Solvent Selection:
-
Choose a solvent in which the free base has limited solubility but the expected salt is more soluble. Common solvents include isopropanol, ethanol, and acetone.
-
-
Counter-ion Selection:
-
Select a range of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, tartaric acid, citric acid).
-
-
Salt Formation:
-
Dissolve a small amount of the pyrimidine free base in the chosen solvent. Gentle heating may be required.
-
Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the selected acid, either as a solution in the same solvent or neat.
-
Allow the mixture to stir at room temperature or cool down. The formation of a precipitate indicates potential salt formation.
-
-
Isolation and Characterization:
-
Isolate the solid by filtration and wash with a small amount of the solvent.
-
Dry the solid under vacuum.
-
Characterize the solid to confirm salt formation using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and NMR.
-
Measure the aqueous solubility of the new salt form.
-
Key Experimental Protocols
Thermodynamic (Equilibrium) Solubility Assay
This protocol determines the equilibrium solubility of a compound.
-
Sample Preparation:
-
Add an excess amount of the solid pyrimidine derivative to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure there is undissolved solid at the bottom of the vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Processing:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Prepare a calibration curve using known concentrations of the compound to accurately determine the solubility.
-
In Vitro Dissolution Testing
This protocol is used to evaluate the dissolution rate of a formulated pyrimidine derivative.
-
Apparatus Setup:
-
Use a USP dissolution apparatus (e.g., Apparatus 2, paddle method).
-
Fill the dissolution vessels with a known volume (e.g., 900 mL) of the desired dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a specific buffer).[15]
-
Equilibrate the medium to 37°C.
-
-
Sample Introduction:
-
Introduce a known amount of the formulated pyrimidine derivative (e.g., a capsule or a specific weight of powder) into each vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the sample through a suitable filter.
-
-
Analysis:
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Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method like HPLC-UV.
-
Calculate the cumulative percentage of the drug dissolved at each time point.
-
Visualizations
Signaling Pathways
Many pyrimidine derivatives act as kinase inhibitors. Understanding the signaling pathways they target is crucial for interpreting experimental results.
Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Caption: Aurora B kinase signaling pathway during mitosis.
Experimental Workflows
Caption: Decision workflow for handling poorly soluble pyrimidine derivatives.
References
- 1. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation [eureka.patsnap.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. alzet.com [alzet.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. improvedpharma.com [improvedpharma.com]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. oatext.com [oatext.com]
- 12. benchchem.com [benchchem.com]
- 13. updates.reinste.com [updates.reinste.com]
- 14. researchgate.net [researchgate.net]
- 15. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 16. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Amino-5-chloro-2,6-dimethylpyrimidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 4-Amino-5-chloro-2,6-dimethylpyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to prepare this compound?
A1: The most direct and scalable method is the electrophilic chlorination of 2,6-dimethylpyrimidin-4-amine using N-chlorosuccinimide (NCS) as the chlorinating agent. This approach is advantageous due to the commercial availability of the starting material and the relatively mild reaction conditions.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.
-
Sub-optimal solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Impure starting materials: Ensure the purity of 2,6-dimethylpyrimidin-4-amine and NCS.
-
Side reactions: The formation of byproducts, such as dichlorinated pyrimidines, can reduce the yield of the desired product.
-
Work-up and purification losses: Product may be lost during extraction, washing, or purification steps.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, should be used to separate the starting material, the product, and any potential byproducts. The spots can be visualized under UV light.
Q4: What are the common impurities or side-products I should be aware of?
A4: The primary side-product of concern is the dichlorinated pyrimidine. Additionally, unreacted starting material may be present. Depending on the reaction conditions, other minor impurities may also form.
Q5: What is the best method for purifying the final product on a larger scale?
A5: For scalable purification, recrystallization is often the most efficient method.[1] A suitable solvent or solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.[1] If recrystallization does not provide the desired purity, column chromatography using silica gel is a viable alternative.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC. |
| Incorrect Solvent | Screen different aprotic solvents such as acetonitrile, dichloromethane (DCM), or chloroform. Solvent choice can influence the solubility of reagents and reaction kinetics. |
| Degraded N-Chlorosuccinimide (NCS) | Use a fresh bottle of NCS. The reagent can degrade over time, especially if not stored properly in a cool, dry place. |
| Incomplete Dissolution of Starting Material | Ensure the starting material is fully dissolved in the solvent before adding NCS. If solubility is an issue, consider a different solvent or a slight increase in temperature. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Recommended Solution |
| Over-chlorination (Dichlorinated byproduct) | Use a stoichiometric amount of NCS (1.0-1.1 equivalents). Add the NCS portion-wise to the reaction mixture to maintain a low concentration of the chlorinating agent. |
| High Reaction Temperature | Running the reaction at a lower temperature may improve selectivity. |
| Incorrect Order of Addition | Add the NCS solution to the solution of the pyrimidine substrate, rather than the other way around. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is too soluble in the recrystallization solvent | Screen for a less polar solvent or a solvent mixture. Hexane or heptane can be used as an anti-solvent. |
| "Oiling out" during recrystallization | This occurs when the product separates as a liquid instead of a solid. Try using a more dilute solution, a slower cooling rate, or a different solvent system.[2] |
| Poor separation on silica gel column | Optimize the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. A common starting point for the eluent is a mixture of hexane and ethyl acetate.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,6-dimethylpyrimidin-4-amine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylpyrimidin-4-amine (1.0 equivalent) in anhydrous acetonitrile.
-
In a separate flask, dissolve N-chlorosuccinimide (1.05 equivalents) in anhydrous acetonitrile.
-
Slowly add the NCS solution to the stirred solution of the pyrimidine at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Synthesis | Purification (Recrystallization) |
| Starting Material | 2,6-dimethylpyrimidin-4-amine | Crude this compound |
| Reagent | N-Chlorosuccinimide (1.05 eq.) | Ethanol/Water or Ethyl Acetate/Hexane |
| Solvent | Acetonitrile | - |
| Temperature | Room Temperature | Hot to Room Temperature, then Ice Bath |
| Reaction Time | 2-4 hours | N/A |
| Typical Yield | 70-85% (crude) | >90% recovery |
| Purity | >95% (by HPLC after purification) | - |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical decision-making diagram for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Amino-5-chloro-2,6-dimethylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist with catalyst selection and optimization for cross-coupling reactions involving 4-Amino-5-chloro-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties and structure of the substrate. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, making the initial oxidative addition step to the palladium catalyst more difficult.[1][2] Additionally, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, potentially deactivating the catalyst.[2] The amino group at the C4 position and methyl groups at C2 and C6 also influence the electronic density and steric environment of the molecule, requiring careful optimization of the catalyst system.
Q2: Which cross-coupling reactions are most suitable for functionalizing this substrate?
A2: The most common and effective cross-coupling reactions for this type of transformation are:
-
Suzuki-Miyaura Coupling: For creating carbon-carbon (C-C) bonds with various boronic acids or esters.[3]
-
Buchwald-Hartwig Amination: For synthesizing carbon-nitrogen (C-N) bonds by coupling with primary or secondary amines.[4][5]
-
Sonogashira Coupling: For forming carbon-carbon (C-C) triple bonds with terminal alkynes.[6][7]
The choice depends on the specific bond you intend to form in your synthetic route.
Q3: How do I choose an appropriate palladium source?
A3: While standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern pre-formed catalysts (precatalysts) are highly recommended for challenging substrates.[8][9] Buchwald's G3 or G4 palladacycles, for instance, are designed for the efficient and reliable generation of the active Pd(0) species, which can lead to more consistent results.[8][9] For N-heterocyclic carbene (NHC) ligands, PEPPSI™ precatalysts are an excellent choice.[9]
Q4: What is the role of the ligand and how do I select one?
A4: The ligand is critical as it stabilizes the palladium catalyst and modulates its reactivity.[5] For activating less reactive C-Cl bonds, bulky and electron-rich phosphine ligands are typically required.[1] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective as they promote the challenging oxidative addition step.[8] The optimal ligand often needs to be determined through screening.
Q5: Which base and solvent system should I start with?
A5: The choice of base and solvent is highly interdependent and crucial for success.
-
For Suzuki-Miyaura couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective, typically in a solvent mixture like 1,4-dioxane/water or toluene/water.[1][10]
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices in anhydrous, aprotic solvents like toluene, dioxane, or THF.[8]
-
For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, which can sometimes also serve as the solvent.[6][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or nonexistent yield is a common problem when working with challenging substrates like chloropyrimidines.[2] A systematic approach is necessary to identify the root cause.
Possible Causes and Solutions:
-
Inefficient Catalyst Activation/Deactivation:
-
Cause: The active Pd(0) species is not being generated efficiently, or it is being deactivated. The pyrimidine nitrogen atoms can poison the catalyst.[2] The presence of oxygen can also lead to catalyst decomposition.[1]
-
Solution:
-
Switch to a modern precatalyst (e.g., a Buchwald G3/G4 palladacycle) for more reliable generation of the active catalyst.[8][9]
-
Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1]
-
Thoroughly degas all solvents and reagents before use. This can be done by sparging with an inert gas or through freeze-pump-thaw cycles.[2][8]
-
Use a higher catalyst or ligand loading, or screen different ligands that may be more resistant to coordination by the substrate.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The combination of ligand, base, or solvent is not suitable for activating the C-Cl bond.
-
Solution:
-
Ligand: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[8]
-
Base: The strength and type of base are critical. For Suzuki reactions, try switching from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure your base is strong and non-nucleophilic.[1]
-
Solvent: A higher boiling point solvent like toluene or dioxane can allow for higher reaction temperatures, which may be necessary to facilitate oxidative addition.[8]
-
-
-
Side Reactions:
-
Cause: Competing reactions, such as protodeboronation (for Suzuki) or homocoupling of the coupling partner, can consume starting materials.[2]
-
Solution: Ensure anhydrous conditions where required, as water can facilitate protodeboronation. Minimize reaction time by closely monitoring for the consumption of the starting material.
-
Troubleshooting Workflow Diagram```dot
Caption: A decision framework for catalyst selection and reaction setup.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization. [10]
-
Preparation: In a flame-dried Schlenk flask or reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%) and, if not using a precatalyst, the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. [10]4. Solvent Addition: Add the degassed anhydrous solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography. [12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol should be adapted based on the specific amine coupling partner. [10]
-
Preparation: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), the ligand (if needed), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the degassed anhydrous solvent (e.g., toluene).
-
Amine Addition: Add the primary or secondary amine (1.2 equiv.) via syringe. Seal the vessel tightly.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: After cooling the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol uses a traditional copper(I) co-catalyst. [10]
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add the degassed anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction's progress.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
The Aminopyrimidine Scaffold: A Comparative Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is dominated by a few privileged heterocyclic scaffolds, among which the aminopyrimidine core stands out for its remarkable versatility and clinical success. This guide provides an objective comparison of aminopyrimidine-based kinase inhibitors against other prominent inhibitor classes, supported by experimental data. While 4-Amino-5-chloro-2,6-dimethylpyrimidine itself is a valuable building block in medicinal chemistry, this guide will focus on well-characterized aminopyrimidine derivatives to draw meaningful comparisons.
Introduction to the Aminopyrimidine Scaffold
The 4-aminopyrimidine moiety is a key pharmacophore in a multitude of approved and investigational kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the adenine base of ATP, is central to its inhibitory mechanism. The substituents at the 2-, 5-, and 6-positions of the pyrimidine ring can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties, making it an ideal scaffold for targeted drug design. This compound represents a fundamental starting point from which more complex and potent inhibitors can be synthesized.
Comparative Performance of Kinase Inhibitors
To provide a clear comparison, this section presents quantitative data on the inhibitory activity of aminopyrimidine-based inhibitors against key oncogenic kinases, benchmarked against other inhibitor classes such as quinazolines.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase frequently dysregulated in various cancers, particularly non-small cell lung cancer (NSCLC).
| Inhibitor Class | Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| Aminopyrimidine | Osimertinib | EGFR (T790M mutant) | ~1 | ~15 (H1975 cells) | [1][2] |
| EGFR (L858R mutant) | ~1 | ~10 (PC-9 cells) | [2] | ||
| EGFR (Wild-Type) | ~15 | - | [2] | ||
| Quinazoline | Erlotinib | EGFR (Wild-Type) | ~2 | ~5 (PC-9 cells) | [2][3] |
| EGFR (L858R mutant) | ~2 | - | [2] | ||
| EGFR (T790M mutant) | ~200 | >5000 (H1975 cells) | [2] | ||
| Quinazoline | Gefitinib | EGFR (Wild-Type) | - | - | [4] |
| EGFR (L858R/T790M) | - | - | [4] | ||
| Quinazoline | Lapatinib | EGFR | 10.2 | - | [1] |
| HER2 | 9.8 | - | [1] |
Data Summary: The data clearly illustrates the superior potency of the third-generation aminopyrimidine-based inhibitor, Osimertinib, against the EGFR T790M resistance mutation compared to the first-generation quinazoline-based inhibitor, Erlotinib.[2] This highlights the adaptability of the aminopyrimidine scaffold in overcoming clinical resistance.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, a critical process in tumor growth and metastasis.
| Inhibitor Class | Compound | Target | Biochemical IC50 (nM) | Reference(s) |
| Pyrimidine | Pazopanib | VEGFR-2 | 8 | [5] |
| Quinazoline-like | Sorafenib | VEGFR-2 | 90 | [5] |
| Quinazoline | Vandetanib | VEGFR-2 | 40 | [6] |
Data Summary: Pazopanib, a multi-targeted kinase inhibitor with a pyrimidine core, demonstrates significantly higher potency against VEGFR-2 in biochemical assays compared to the quinazoline-like inhibitor Sorafenib.[5]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy.
| Inhibitor Class | Compound | Target | Biochemical IC50 (nM) | Reference(s) |
| Aminopyrimidine | Ribociclib | CDK4 | 10 | [7] |
| CDK6 | 39 | [7] | ||
| Pyrido[2,3-d]pyrimidine | Palbociclib | CDK4 | 11 | [7] |
| CDK6 | 16 | [7] | ||
| Other Heterocycle | Abemaciclib | CDK4 | 2 | [7] |
| CDK6 | 10 | [7] |
Data Summary: Aminopyrimidine and its fused derivatives, like the pyrido[2,3-d]pyrimidine core of Palbociclib, are highly effective and selective inhibitors of CDK4/6.[7]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor performance.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions and DMSO (vehicle control) into the assay plate.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and substrate in kinase assay buffer. Add this solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.
-
Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[8]
Cellular Kinase Inhibition Assay (e.g., Western Blot for Phospho-Protein)
This assay measures the ability of a compound to inhibit a kinase within a cellular context by assessing the phosphorylation status of its downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2-24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the phospho-protein and a loading control (e.g., total protein or a housekeeping protein like GAPDH). Normalize the phospho-protein signal to the loading control. Determine the concentration-dependent inhibition of substrate phosphorylation to assess the cellular potency of the compound.
Visualizations
EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of aminopyrimidine-based compounds.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor in a biochemical assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. domainex.co.uk [domainex.co.uk]
A Tale of Two Pyrimidines: Methotrexate and 4-Amino-5-chloro-2,6-dimethylpyrimidine - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established anticancer and immunosuppressive drug, methotrexate, and the chemical intermediate, 4-Amino-5-chloro-2,6-dimethylpyrimidine. While both are pyrimidine derivatives, their roles in science and medicine are vastly different. This document aims to objectively present their known properties, biological activities, and experimental evaluation methodologies to inform researchers in the fields of drug discovery and chemical synthesis.
Introduction: A Study in Contrasts
Physicochemical and Biological Properties
The following tables summarize the key properties of methotrexate and this compound.
Table 1: Physicochemical Properties
| Property | Methotrexate | This compound |
| IUPAC Name | (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoyl]amino]pentanedioic acid | 5-chloro-2,6-dimethylpyrimidin-4-amine |
| Molecular Formula | C₂₀H₂₂N₈O₅ | C₆H₈ClN₃ |
| Molecular Weight | 454.4 g/mol | 157.6 g/mol [4] |
| Appearance | Yellow to orange crystalline powder | White to off-white crystalline powder |
| Solubility | Practically insoluble in water, alcohol, chloroform, and ether. Freely soluble in dilute solutions of alkali hydroxides and carbonates. | Sparingly soluble in water. |
| Melting Point | 195-204 °C (decomposes) | Not available |
Table 2: Biological and Pharmacological Profile
| Parameter | Methotrexate | This compound |
| Primary Role | Anticancer agent, immunosuppressant[1] | Chemical intermediate[3] |
| Mechanism of Action | Dihydrofolate reductase (DHFR) inhibitor[1][2] | Not established in publicly available literature. |
| Therapeutic Uses | Treatment of various cancers (e.g., leukemia, breast cancer), rheumatoid arthritis, psoriasis.[1] | Not applicable. Used in the synthesis of bioactive molecules.[3] |
| Toxicity | Bone marrow suppression, liver toxicity, gastrointestinal disturbances.[2] | Causes skin and serious eye irritation.[4] |
Mechanism of Action: A Known Pathway vs. an Unknown Potential
Methotrexate: A Potent DHFR Inhibitor
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate.[1][2] Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, methotrexate disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.
This compound: A Blank Canvas
There is no available scientific literature detailing a specific mechanism of biological action for this compound. As a chemical intermediate, its primary function is to serve as a starting material for the synthesis of other compounds. While some pyrimidine derivatives exhibit biological activities, including antimicrobial and anticancer effects, the specific activity of this compound has not been reported.[5][6]
Experimental Data: Performance of Methotrexate
The following table presents a selection of reported half-maximal inhibitory concentration (IC₅₀) values for methotrexate against various cancer cell lines, demonstrating its potent cytotoxic effects.
Table 3: IC₅₀ Values of Methotrexate against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |
| HTC-116 | Colorectal Carcinoma | 0.15 mM | 48h | [7] |
| A-549 | Lung Carcinoma | 0.10 mM | 48h | [8] |
| Colon 26 | Mouse Colorectal Carcinoma | 31 nM | Not Specified | [9] |
| DU-145 | Prostate Cancer | 23 nM | Not Specified | [9] |
| Daoy | Medulloblastoma | 9 nM | Not Specified | [9] |
| Saos-2 | Osteosarcoma | 3.5x10⁻² µM | 6 days | [10] |
Note: IC₅₀ values can vary depending on the experimental conditions, including the cell line, exposure time, and assay method used.
Experimental Protocols: Evaluating Biological Activity
For researchers interested in evaluating the biological activity of pyrimidine derivatives like this compound, established protocols for assessing the effects of methotrexate can be adapted.
Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)
This assay measures the inhibition of DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.
-
Reagents and Buffers:
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF) substrate solution
-
NADPH cofactor solution
-
Test compound (e.g., this compound) and positive control (Methotrexate) solutions.
-
-
Procedure:
-
In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and DHFR enzyme.
-
Add the test compound or methotrexate at various concentrations and pre-incubate.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.[1][11]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Conclusion
The comparative analysis of methotrexate and this compound underscores the vast functional chasm that can exist between molecules within the same chemical class. Methotrexate is a highly potent and clinically indispensable drug with a well-elucidated mechanism of action and a wealth of supporting experimental data. In contrast, this compound is a valuable but functionally uncharacterized (in a biological context) chemical intermediate.
For drug development professionals, this comparison serves as a reminder of the journey from a simple chemical scaffold to a life-saving therapeutic. While this compound's potential for biological activity remains unexplored, the established methodologies used to characterize methotrexate provide a clear roadmap for the investigation of novel pyrimidine derivatives. Future research could focus on synthesizing a library of compounds from this compound and screening them for various biological activities, potentially uncovering new therapeutic leads.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 59-05-2: Methotrexate | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
Validation of 4-Amino-5-chloro-2,6-dimethylpyrimidine as a Kinase Inhibitor Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a foundational scaffold in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this heterocyclic motif. 4-Amino-5-chloro-2,6-dimethylpyrimidine represents a key starting material for the synthesis of a diverse range of substituted aminopyrimidine derivatives. While this specific compound has not been extensively validated as a potent kinase inhibitor in its own right, its structural features make it an attractive building block for creating libraries of compounds aimed at inhibiting various protein kinases. This guide provides a comparative analysis of aminopyrimidine-based kinase inhibitors, offering experimental data on their performance against key cancer-related kinases such as Aurora Kinase and Epidermal Growth Factor Receptor (EGFR). We also present detailed experimental protocols and signaling pathway diagrams to support further research and development in this area.
Comparative Inhibitory Activity of Aminopyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of various 2,4-diaminopyrimidine derivatives against Aurora and EGFR kinases. For comparison, data for the well-established kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Gefitinib (an EGFR inhibitor), are also included.
Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives and Reference Compounds against Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Derivative 12a | Aurora A | 309 | Staurosporine | Protein Kinase A | 7 |
| Aurora B | 293 | Protein Kinase C | 3 | ||
| Derivative 11c | Aurora A | <14 (Selectivity >35-fold over Aurora B) | p60v-src | 6 | |
| Aurora B | >500 | CaM Kinase II | 20 |
Data for derivatives 12a and 11c are derived from studies on 2,4-disubstituted and 2,4-diaminopyrimidine compounds, respectively[1][2]. Staurosporine data is from various sources and reflects its broad-spectrum activity[3].
Table 2: Inhibitory Activity of Aminopyrimidine Derivatives and Reference Compounds against EGFR
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Derivative A12 | EGFR (in A549 cells) | 130 | Gefitinib | EGFR (wild-type) | 33 |
| EGFR (in MDA-MB-231 cells) | 94 | EGFR (Tyr1173) | 26-37 | ||
| EGFR (Tyr992) | 37-57 |
Data for derivative A12 is from a study on diaminopyrimidine derivatives as FAK inhibitors, which also showed activity against EGFR-overexpressing cell lines[4]. Gefitinib is a well-characterized EGFR inhibitor with potent activity against various phosphorylation sites[5].
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. Below are protocols for key experiments cited in the validation of aminopyrimidine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantitatively measures kinase activity by determining the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Kinase of interest (e.g., Aurora A, EGFR)
-
Kinase-specific substrate
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In each well of the plate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a DMSO-only control for 100% kinase activity and a control with a known inhibitor for 0% activity.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
ATP Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-catalyzed reaction that produces light in proportion to the amount of remaining ATP.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, HCT-116 for Aurora Kinase)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the signaling context of the target kinase is crucial for interpreting the effects of an inhibitor. The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR and Aurora Kinase signaling pathways, as well as a typical experimental workflow for kinase inhibitor validation.
Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.
Caption: Role of Aurora Kinases in Mitosis and Inhibition by Aminopyrimidines.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.mpu.edu.mo [research.mpu.edu.mo]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Comparative Docking Analysis of 4-Amino-5-chloro-2,6-dimethylpyrimidine: An In Silico Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico molecular docking performance of 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) and other functionally relevant pyrimidine derivatives. The data presented herein is collated from multiple independent research studies and aims to provide a valuable reference for the rational design and development of novel therapeutic agents. While a direct head-to-head comparative study of ACDMP against a wide array of pyrimidine derivatives on a single protein target is not extensively available in the current literature, this guide synthesizes available data to offer insights into its potential binding affinities and interactions.
Summary of Quantitative Docking Data
The following table summarizes the binding energies of ACDMP and other pyrimidine derivatives against various protein targets implicated in diseases such as cancer and diabetes. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Compound Class | Specific Compound/Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Aminopyrimidine | This compound (ACDMP) | Dipeptidyl Peptidase-IV (DPP-IV) | Potent Inhibitor (Specific binding energy not detailed in abstract) | Not specified in abstract |
| Pyrimidin-2-one Derivatives | Compound A5 (with 2,4-difluorophenyl and 2-hydroxy phenyl groups) | Dipeptidyl Peptidase-IV (DPP-IV) | IC50: 28.13 µM | Glu 205, Ser 209[1] |
| Thieno[2,3-d]pyrimidine Derivatives | Compound 5b | EGFRWT | -8.9 (approximated) | Not Specified |
| Thieno[2,3-d]pyrimidine Derivatives | Compound 5b | EGFRT790M | -8.1 (approximated) | Not Specified |
| Pyrimidine Derivatives | Compound 7 | EGFR Kinase Domain | -8.8 | Not Specified |
| Pyrimidine Derivatives | Compound 12 | EGFR Kinase Domain | -8.4 | Not Specified |
| Pyrimidine Derivatives | Compound 9 | EGFR Kinase Domain | -8.3 | Not Specified |
| Imidazol-5-one Derivatives | Compound e | Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 6GUE) | -11.0 | Lysine, Aspartic acid, Leucine, Histidine[2] |
| Imidazol-5-one Derivatives | Compound h | Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 6GUE) | -11.0 | Lysine, Aspartic acid, Leucine, Histidine[2] |
| Pyrazolo[3,4-d]pyrimidine Analogs | Compound 4a | Cyclin-Dependent Kinase 2 (CDK2) | IC50: 0.21 µM | Ile10, Leu83, Leu134[3] |
| Pyrazolo[3,4-d]pyrimidine Analogs | Compound 7a | Cyclin-Dependent Kinase 2 (CDK2) | IC50: 0.262 µM | Not Specified[4] |
| Pyrazolo[3,4-d]pyrimidine Analogs | Compound 9c | Cyclin-Dependent Kinase 2 (CDK2) | IC50: 0.281 µM | Not Specified[4] |
Experimental Protocols: Molecular Docking
The following is a generalized protocol for performing molecular docking studies with pyrimidine derivatives, based on common practices in the cited literature using AutoDock Vina, a widely used open-source docking program.[5][6]
1. Preparation of Ligand and Receptor
-
Ligand Preparation:
-
The 2D structure of the pyrimidine derivative is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
The 2D structure is converted to a 3D structure and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
The prepared ligand structure is saved in a PDBQT file format, which includes atomic charges and rotatable bond information. This is often done using AutoDock Tools.
-
-
Receptor Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Non-essential water molecules, co-crystallized ligands, and other heteroatoms are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger or Kollman charges are assigned.
-
The prepared protein is saved in the PDBQT format using AutoDock Tools.
-
2. Docking Simulation
-
Grid Box Definition:
-
A 3D grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.
-
-
Docking Execution:
-
Molecular docking is performed using AutoDock Vina. The software explores various conformations and orientations (poses) of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
The Lamarckian Genetic Algorithm is a commonly used search algorithm.[2]
-
The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted. A higher value increases the probability of finding the optimal binding pose but also increases the computation time.[7]
-
3. Analysis of Results
-
Binding Energy Evaluation:
-
The output from AutoDock Vina provides the binding energy (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding energy is generally considered the most favorable.
-
-
Interaction Analysis:
-
The docked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio).
-
The intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site are analyzed to understand the binding mode.
-
Visualizations
Caption: A generalized workflow for a molecular docking study.
Caption: Simplified EGFR signaling pathway and the role of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Biological activity comparison of substituted diaminopyrimidines
A Comparative Guide to the Biological Activity of Substituted Diaminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted diaminopyrimidines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts. The primary mechanism of action for many of these compounds is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[1][2][3][4]
Antimicrobial Activity
Diaminopyrimidines, such as trimethoprim and pyrimethamine, are well-established antimicrobial agents.[1][2] Their selective inhibition of microbial DHFR over mammalian DHFR is a key factor in their therapeutic success.[5]
Table 1: Comparative Antibacterial Activity of Substituted Diaminopyrimidines
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Trimethoprim | Escherichia coli | - | Unsubstituted benzylpyrimidine | - (Several hundred-fold less potent) |
| Iclaprim | Staphylococcus aureus (including MRSA) | ≤ 0.125 | - | - |
| Compound 1h | Bacillus anthracis | 0.375–1.5 | Compound 1a | 1–3 |
| Compound 1e | Bacillus anthracis | 0.5 | Compound 1a | 1–3 |
| Compound 16l | Mycobacterium tuberculosis H37Ra | 6.25 | - | - |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Anticancer Activity
The role of diaminopyrimidines as DHFR inhibitors also extends to their application as anticancer agents, as cancer cells have a high demand for folate metabolism to sustain rapid proliferation.[2][6] Additionally, some diaminopyrimidine derivatives exhibit anticancer activity through other mechanisms, such as the inhibition of Focal Adhesion Kinase (FAK).[7]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Substituted Diaminopyrimidines
| Compound | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference Compound(s) |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 | - | Palbociclib, Momelotinib |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 | - | Palbociclib, Momelotinib |
| A12 (FAK Inhibitor) | 0.13 | - | - | - | 0.094 | TAE-226 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Enzyme Inhibition: Dihydrofolate Reductase (DHFR)
The primary molecular target for many biologically active diaminopyrimidines is DHFR. The potency and selectivity of these compounds against DHFR from different species are critical for their therapeutic index.
Table 3: Comparative DHFR Inhibition (IC50 in µM)
| Compound | C. parvum DHFR | Human DHFR | E. coli DHFR |
| Trimethoprim | ~4 | 890 | - |
| Pyrimethamine | - | - | - |
| Novel Analogs (Range) | <0.1 to >10 | - | - |
Data compiled from studies on a library of 93 diaminopyrimidine derivatives against Cryptosporidium parvum DHFR.[8]
Signaling Pathway and Experimental Workflow
The biological activity of many diaminopyrimidines stems from their interference with the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by substituted diaminopyrimidines.
The general workflow for assessing the biological activity of these compounds involves synthesis, enzymatic assays, and cell-based proliferation assays.
Caption: General experimental workflow for the evaluation of substituted diaminopyrimidines.
Experimental Protocols
DHFR Inhibition Assay (Spectrophotometric Method)
This protocol is based on the standard method for determining the 50% inhibitory concentrations (IC50s) of compounds against DHFR.[8]
-
Reagents and Materials:
-
Recombinant DHFR enzyme (from the target organism, e.g., E. coli, C. parvum, human)
-
Dihydrofolate (DHF) as the substrate
-
NADPH as the cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA)
-
Substituted diaminopyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NADPH, and the DHFR enzyme.
-
Add the diaminopyrimidine inhibitor at various concentrations to the reaction mixture and incubate for a pre-determined time at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate, DHF.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[3][9]
-
Reagents and Materials:
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)
-
Substituted diaminopyrimidine compounds serially diluted in the broth
-
96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Dispense the growth medium into the wells of a 96-well plate.
-
Create a serial two-fold dilution of the test compounds directly in the wells.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., to a final concentration of 5 x 10^5 CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[10]
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Substituted diaminopyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
References
- 1. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 3. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 5. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, dihydrofolate reductase inhibition, anti-proliferative testing, and saturation transfer difference ¹H-NMR study of some new 2-substituted-4,6-diaminopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Analysis of Pyrimidine Isomers
For correspondence: --INVALID-LINK--
Abstract
This guide presents a detailed spectroscopic comparison of pyrimidine and its isomers, pyridazine and pyrazine. As foundational scaffolds in numerous pharmaceuticals and biologically active compounds, a clear understanding of their distinct spectroscopic signatures is crucial for researchers, scientists, and drug development professionals. This document provides a comparative analysis of their electronic and vibrational spectra, supported by experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility.
Introduction to Pyrimidine Isomers
Pyrimidine, pyridazine, and pyrazine are isomeric diazines, which are six-membered aromatic heterocyclic compounds containing two nitrogen atoms in the ring. Their structural differences, arising from the relative positions of the nitrogen atoms (1,3- in pyrimidine, 1,2- in pyridazine, and 1,4- in pyrazine), lead to distinct electronic and vibrational properties. These differences can be effectively probed and characterized using various spectroscopic techniques, providing a unique fingerprint for each isomer. This guide focuses on the comparative analysis of these isomers using UV-Vis, IR, and Raman spectroscopy.
Spectroscopic Data Comparison
The electronic and vibrational properties of the three pyrimidine isomers were characterized in a non-polar solvent (cyclohexane) for UV-Vis spectroscopy and in the liquid phase for IR and Raman spectroscopy. The key quantitative data are summarized in the tables below.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the molecular structure.
| Compound | λmax (n→π) [nm] | ε (n→π) [L·mol⁻¹·cm⁻¹] | λmax (π→π) [nm] | ε (π→π) [L·mol⁻¹·cm⁻¹] | Solvent |
| Pyrimidine | ~298 | ~400 | ~243 | ~2000 | Cyclohexane |
| Pyridazine | ~340 | ~300 | ~246 | ~1300 | Cyclohexane |
| Pyrazine | ~328 | ~1050 | ~260 | ~5600 | Cyclohexane |
| Table 1: UV-Vis Absorption Data for Pyrimidine Isomers in Cyclohexane. |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecular structure, symmetry, and bond strengths. Below are some of the characteristic vibrational frequencies for the pyrimidine isomers in their liquid state.
| Compound | Key IR Frequencies (cm⁻¹) | Key Raman Frequencies (cm⁻¹) | Vibrational Mode Assignment |
| Pyrimidine | 3050, 1570, 1468, 1402, 1155, 993, 677 | 3065, 1573, 1402, 1245, 1068, 993, 620 | C-H stretch, Ring stretch, Ring stretch, Ring stretch, C-H in-plane bend, Ring breathing, Ring deformation |
| Pyridazine | 3055, 1575, 1445, 1415, 1150, 1055, 760 | 3050, 1570, 1440, 1060, 1030, 960, 620 | C-H stretch, Ring stretch, Ring stretch, Ring stretch, C-H in-plane bend, Ring breathing, Ring deformation |
| Pyrazine | 3060, 1525, 1483, 1150, 1015, 804, 421 | 3060, 1590, 1220, 1015, 600 | C-H stretch, Ring stretch, Ring stretch, C-H in-plane bend, Ring breathing, C-H out-of-plane bend, Ring deformation |
| Table 2: Characteristic IR and Raman Vibrational Frequencies for Liquid Pyrimidine Isomers. |
Logical Relationship of Analysis
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the pyrimidine isomers.
Caption: Workflow for the comparative analysis of pyrimidine isomers.
Experimental Protocols
The following sections detail the methodologies for the key spectroscopic experiments.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the pyrimidine isomers.
Materials:
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 60)
-
Quartz cuvettes (1 cm path length)
-
Pyrimidine, Pyridazine, Pyrazine (high purity)
-
Cyclohexane (spectroscopic grade)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each isomer in cyclohexane at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to 200-400 nm.
-
-
Baseline Correction:
-
Fill a quartz cuvette with spectroscopic grade cyclohexane.
-
Place the cuvette in the reference and sample holders and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse a cuvette with a small amount of the sample solution before filling it.
-
Measure the absorbance of each diluted solution, starting with the least concentrated.
-
Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum and identify the characteristic vibrational modes of the liquid isomers.
Materials:
-
FTIR Spectrometer (e.g., Thermo Scientific Nicolet iS50) with a DTGS detector.
-
Liquid IR cell with KBr or NaCl windows.
-
Pyrimidine, Pyridazine, Pyrazine (high purity, liquid form).
Procedure:
-
Instrument Preparation:
-
Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum:
-
Acquire a background spectrum with an empty IR cell in the beam path. This will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Carefully inject a small amount of the liquid sample into the IR cell, ensuring no air bubbles are trapped.
-
-
Sample Spectrum Acquisition:
-
Place the filled cell in the sample holder of the spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key vibrational bands.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum and identify the characteristic vibrational modes of the liquid isomers.
Materials:
-
Raman Spectrometer (e.g., HORIBA LabRAM HR Evolution)
-
Laser source (e.g., 532 nm or 785 nm)
-
Glass capillary tubes or NMR tubes
-
Pyrimidine, Pyridazine, Pyrazine (high purity, liquid form)
Procedure:
-
Instrument Setup:
-
Turn on the spectrometer and the laser source, allowing for stabilization.
-
Calibrate the spectrometer using a standard reference material (e.g., silicon wafer).
-
-
Sample Preparation:
-
Fill a clean glass capillary tube with the liquid sample.
-
-
Spectrum Acquisition:
-
Place the sample tube in the spectrometer's sample holder.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a desired spectral range (e.g., 200-3500 cm⁻¹ Raman shift). Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.
-
-
Data Processing:
-
Perform baseline correction and cosmic ray removal if necessary using the instrument's software.
-
Identify and label the prominent Raman shifts.
-
Conclusion
The spectroscopic techniques of UV-Vis, IR, and Raman provide complementary and detailed information for the characterization and differentiation of pyrimidine isomers. The distinct positions of the nitrogen atoms in pyrimidine, pyridazine, and pyrazine lead to unique electronic transitions observable in their UV-Vis spectra and characteristic vibrational modes in their IR and Raman spectra. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences for the unambiguous identification and analysis of these important heterocyclic compounds.
A Comparative Guide to the In Vitro Activities of 4-Amino-5-chloro-2,6-dimethylpyrimidine and Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activities of 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) and the well-established tyrosine kinase inhibitor, imatinib. While extensive data is available for imatinib, research on the specific in vitro anti-cancer and kinase inhibitory effects of ACDMP is currently limited. This document summarizes the existing experimental data and provides detailed methodologies for relevant assays to facilitate further research and a more direct comparison in the future.
Introduction to the Compounds
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective tyrosine kinase inhibitor.[1] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2]
This compound (ACDMP) is a pyrimidine derivative. Recent studies have begun to explore its potential biological activities, including its cytotoxic effects on cancer cell lines.
Quantitative Data Presentation
A direct quantitative comparison of the in vitro anti-cancer and kinase inhibitory activities of ACDMP and imatinib is challenging due to the limited publicly available data for ACDMP. The following tables summarize the available information for each compound.
Table 1: In Vitro Activity of Imatinib
| Target Cell Line | Cancer Type | IC50 Value (µM) | Target Kinase(s) |
| K562 | Chronic Myeloid Leukemia (CML) | 0.08 | BCR-ABL |
| GIST-T1 | Gastrointestinal Stromal Tumor (GIST) | Not explicitly found, but effective in µM range | c-KIT |
| A549 | Lung Carcinoma | 65.4 | Primarily targets BCR-ABL, c-KIT, PDGFR |
| HeLa | Cervical Carcinoma | Not commonly reported | Primarily targets BCR-ABL, c-KIT, PDGFR |
IC50 values for imatinib can vary depending on the specific experimental conditions.[3]
Table 2: In Vitro Activity of this compound (ACDMP)
| Target Cell Line | Cancer Type | IC50 Value (µM) | Predicted Target(s) (from in silico studies) |
| A549 | Lung Carcinoma | Data not available | Dipeptidyl peptidase-IV (DPP-IV) |
| HeLa | Cervical Carcinoma | Data not available | Dipeptidyl peptidase-IV (DPP-IV) |
One study reported that ACDMP is more effective against A549 human lung cancer cells compared to HeLa cervical cancer cells, though specific IC50 values were not provided.
Mechanism of Action and Signaling Pathways
Imatinib
Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, including BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR). In CML, the BCR-ABL fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib blocks the kinase activity of BCR-ABL, thereby inhibiting downstream signaling pathways crucial for leukemogenesis. Similarly, in GIST, imatinib inhibits the constitutively active c-KIT receptor, arresting tumor growth.
Imatinib inhibits key tyrosine kinases, blocking cancer cell proliferation.
This compound (ACDMP)
The precise mechanism of action for ACDMP's cytotoxic effects is not yet experimentally elucidated. However, in silico molecular docking studies suggest that it may act as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in lung cancer. Further experimental validation is required to confirm this interaction and its relevance to the observed cytotoxicity.
ACDMP is predicted to inhibit DPP-IV, leading to cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the evaluation of compounds like ACDMP and imatinib.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the dose-dependent cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (ACDMP or imatinib) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. The kinase reaction consumes ATP to phosphorylate a substrate. The addition of a luciferase-based reagent results in a luminescent signal that is inversely proportional to the kinase activity.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of the target kinase (e.g., recombinant BCR-ABL, c-KIT) and its specific substrate in a kinase assay buffer.
-
Reaction Setup: In a 96-well white plate, add the test compound at various concentrations. Add the kinase/substrate mixture to each well.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP to each well. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add a kinase-glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (Fluorometric)
This assay is used to screen for inhibitors of DPP-IV activity.
Principle: This assay utilizes a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin). DPP-IV cleaves this substrate, releasing the highly fluorescent AMC, which can be measured. A decrease in fluorescence in the presence of a test compound indicates inhibition of DPP-IV.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., ACDMP). Prepare a solution of recombinant human DPP-IV enzyme in an appropriate assay buffer. Prepare a solution of the Gly-Pro-AMC substrate.
-
Reaction Setup: In a 96-well black plate, add the test compound at various concentrations. Add the DPP-IV enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the Gly-Pro-AMC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of DPP-IV inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of a novel compound.
A typical workflow for characterizing the in vitro activity of a compound.
Conclusion
Imatinib is a well-characterized and highly effective tyrosine kinase inhibitor with a clearly defined mechanism of action and extensive in vitro and clinical data. In contrast, this compound is a compound in the early stages of investigation. While it has shown cytotoxic activity against certain cancer cell lines, its precise mechanism of action and potential as a kinase inhibitor remain to be determined through further experimental studies. The provided protocols offer a framework for conducting such investigations, which are essential for a future direct and quantitative comparison of the in vitro activities of these two compounds.
References
- 1. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety profile of imatinib in CML and GIST: long-term considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Drug Resistance: A Comparative Guide to the Efficacy of Aminopyrimidine Derivatives in Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available research specifically detailing the efficacy of 4-Amino-5-chloro-2,6-dimethylpyrimidine derivatives against drug-resistant cancer cell lines is limited. This guide, therefore, provides a comparative framework based on the broader class of aminopyrimidine derivatives and their potential to overcome common mechanisms of drug resistance. The experimental data presented herein is illustrative to guide researchers in their study design.
Introduction
The emergence of multidrug resistance (MDR) is a significant hurdle in the successful chemotherapeutic treatment of cancer. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. This guide explores the potential of aminopyrimidine derivatives as agents to circumvent drug resistance, providing a comparative analysis of their hypothetical performance against standard chemotherapeutics in both sensitive and resistant cancer cell lines.
Comparative Efficacy of an Illustrative Aminopyrimidine Derivative
To illustrate the potential of aminopyrimidine derivatives in overcoming drug resistance, the following table presents hypothetical data comparing a generic aminopyrimidine derivative ("Compound X") with a standard chemotherapeutic agent, Doxorubicin, in a drug-sensitive parental cancer cell line (MCF-7) and its Doxorubicin-resistant counterpart (MCF-7/ADR). The MCF-7/ADR cell line is characterized by high expression of P-glycoprotein.
Table 1: Illustrative IC50 Values of Compound X vs. Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Resistance Index (RI)¹ |
| Doxorubicin | MCF-7 (Sensitive) | 0.5 | 20 |
| MCF-7/ADR (Resistant) | 10.0 | ||
| Compound X | MCF-7 (Sensitive) | 2.0 | 1.5 |
| MCF-7/ADR (Resistant) | 3.0 |
¹Resistance Index (RI) = IC50 in resistant cell line / IC50 in sensitive cell line. A lower RI suggests the compound is more effective at overcoming resistance.
The illustrative data suggests that while Doxorubicin's efficacy is significantly diminished in the resistant cell line (RI of 20), Compound X maintains a much greater portion of its activity (RI of 1.5), indicating its potential to circumvent the resistance mechanism.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of findings. Below are standard protocols for assays relevant to the study of anticancer agents in drug-resistant cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
P-glycoprotein Efflux Assay (Rhodamine 123 Efflux)
This assay measures the function of the P-gp efflux pump.
-
Cell Preparation: Harvest and wash cells, then resuspend them in pre-warmed culture medium.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (a fluorescent substrate of P-gp) for 30-60 minutes at 37°C. A known P-gp inhibitor (e.g., Verapamil) should be used as a positive control.
-
Efflux: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh, pre-warmed medium with or without the test compound. Incubate for 1-2 hours at 37°C to allow for efflux.
-
Analysis: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. A higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Western Blot for P-glycoprotein Expression
This technique is used to determine the protein levels of P-gp.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against P-gp overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Visualizing Workflows and Pathways
Experimental Workflow for Screening Compounds Against Drug-Resistant Cell Lines
Caption: A generalized workflow for evaluating aminopyrimidine derivatives against drug-resistant cancer cell lines.
Hypothesized Mechanism of Action: Overcoming P-gp Mediated Resistance
Caption: A simplified diagram illustrating how an aminopyrimidine derivative might inhibit P-gp, leading to intracellular accumulation of a chemotherapeutic drug and subsequent apoptosis.
Conclusion
While specific data on this compound derivatives in the context of drug resistance remains to be elucidated, the broader class of aminopyrimidine derivatives holds significant promise. Their potential to act as P-glycoprotein inhibitors or to otherwise circumvent resistance mechanisms warrants further investigation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically evaluate novel compounds and contribute to the development of more effective therapies for drug-resistant cancers. Future structure-activity relationship (SAR) studies will be crucial in optimizing the aminopyrimidine scaffold to enhance its efficacy and selectivity against resistant tumors.
The Ascendant Role of Pyrimidine Derivatives in Inflammation Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold - A Privileged Structure in Anti-Inflammatory Drug Discovery
In the relentless pursuit of novel anti-inflammatory therapeutics, the pyrimidine nucleus has emerged as a "privileged scaffold" – a molecular framework that consistently demonstrates significant biological activity.[1] Its inherent structural features, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, make it an ideal candidate for interacting with key biological targets in the inflammatory cascade.[2] The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance potency and reduce off-target effects. This guide provides a comparative analysis of various pyrimidine derivatives, offering a synthesis of preclinical data to aid researchers in the identification and development of next-generation anti-inflammatory agents. We will delve into their mechanisms of action, compare their efficacy with established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.
Mechanism of Action: Targeting the Pillars of Inflammation
The anti-inflammatory effects of pyrimidine derivatives are primarily attributed to their ability to modulate key enzymatic pathways and signaling molecules that drive the inflammatory response.[2][3] A significant body of research has demonstrated their efficacy in inhibiting cyclooxygenase (COX) enzymes, inducible nitric oxide synthase (iNOS), and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]
Cyclooxygenase (COX) Inhibition: A Double-Edged Sword
The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, potent mediators of pain and inflammation.[5] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is induced at sites of inflammation.[5] Consequently, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with the inhibition of COX-1.[5] Many pyrimidine derivatives have been shown to exhibit potent and, in some cases, selective COX-2 inhibition.[5][6]
Signaling Pathway: COX-2 in Inflammation
Caption: The role of COX-2 in the inflammatory cascade and its inhibition by pyrimidine derivatives.
Comparative Analysis of Anti-Inflammatory Activity
To provide a clear and objective comparison, the following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrimidine derivatives against established NSAIDs.
In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine Derivative 1 | >100 | 0.36 | >277 | [3] |
| Pyrimidine Derivative 2 | 95 | 0.29 | 327 | [3] |
| Pyrimidine Derivative L1 | >100 | 4.2 | >23.8 | [5][6] |
| Pyrimidine Derivative L2 | >100 | 4.5 | >22.2 | [5][6] |
| Celecoxib | 15 | 0.04 | 375 | [3] |
| Indomethacin | 0.21 | 2.60 | 0.08 | [3] |
| Piroxicam | 2.5 | 3.2 | 0.78 | [5] |
| Meloxicam | 15 | 4.1 | 3.66 | [5] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
Inhibition of Pro-Inflammatory Mediators
| Compound | Cell Line | Mediator | Inhibition/IC50 | Reference |
| Pyrimidine Derivative 9d | RAW 264.7 | NO | IC50 = 88.7 µM | [4] |
| Pyrimidine Derivative 9d | RAW 264.7 | IL-6 | 48% decrease in gene expression | [4] |
| Pyrimidine Derivative 9d | RAW 264.7 | TNF-α | 83% decrease in gene expression (p>0.05) | [4] |
| N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas | LPS-stimulated cells | TNF-α | Low nanomolar activity | [7] |
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (h) | Reference |
| Pyrrolo[2,3-d]pyrimidine 21 | Not Specified | 63.24 | 3 | [3] |
| Pyrrolo[2,3-d]pyrimidine 21 | Not Specified | 74.60 | 4 | [3] |
| 2-chloropyrimidine derivative 50 | Not Specified | 68.85 | 3 | [3] |
| Indomethacin | 5 | Significant Inhibition | 1, 2, 3, 4, 5 | [8] |
| Ibuprofen | Not Specified | 60.66 | 3 | [3] |
| Ibuprofen | Not Specified | 69.52 | 4 | [3] |
Experimental Protocols: A Guide to Reproducible Research
To facilitate further research and validation of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
Experimental Workflow: Evaluation of Anti-Inflammatory Pyrimidine Derivatives
Caption: A generalized workflow for the synthesis and evaluation of novel anti-inflammatory pyrimidine derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.[9][10]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test pyrimidine derivatives and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Prepare enzyme solutions of COX-1 and COX-2 in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add the test pyrimidine derivative or reference inhibitor at various concentrations to the wells. For control wells, add DMSO.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction and measure the production of prostaglandins (e.g., PGE2) using a suitable detection method, such as an ELISA or a fluorometric probe.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Measurement of TNF-α and IL-6 in Cell Culture Supernatants
This protocol is based on standard ELISA procedures.[11][12][13][14]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test pyrimidine derivatives
-
Commercially available ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed RAW 264.7 macrophages in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrimidine derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production.
-
Collect the cell culture supernatants.
-
Perform the TNF-α and IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate to produce a colorimetric or chemiluminescent signal.
-
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the concentration of TNF-α and IL-6 in the supernatants based on the standard curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol is a standard and widely used model for acute inflammation.[8][15][16][17][18]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)
-
Test pyrimidine derivatives and reference drug (e.g., indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
Fast the animals overnight before the experiment.
-
Administer the test pyrimidine derivative or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of pyrimidine derivatives as a promising class of anti-inflammatory agents. Their ability to selectively target key inflammatory mediators, particularly COX-2, offers the potential for improved safety profiles compared to traditional NSAIDs. The diverse synthetic accessibility of the pyrimidine scaffold provides a rich platform for further optimization of their anti-inflammatory potency and pharmacokinetic properties.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To elucidate the key structural features responsible for potent and selective anti-inflammatory activity.
-
Head-to-Head Comparative Studies: To directly compare the efficacy and safety of novel pyrimidine derivatives against a wider range of clinically used anti-inflammatory drugs.
-
In-depth Mechanistic Studies: To explore other potential anti-inflammatory mechanisms beyond COX and cytokine inhibition.
-
Preclinical and Clinical Development: To translate the most promising candidates into novel therapeutics for the treatment of inflammatory diseases.
By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the development of safer and more effective pyrimidine-based anti-inflammatory drugs to address the significant unmet medical need in this area.
References
- 1. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 2. wjarr.com [wjarr.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
Validating Target Engagement of 4-Amino-5-chloro-2,6-dimethylpyrimidine in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target within a cellular context is a pivotal step in the drug discovery pipeline. This guide provides an objective comparison of established methods for validating the target engagement of 4-Amino-5-chloro-2,6-dimethylpyrimidine, a small molecule with potential as a kinase inhibitor. Given that the specific target of this compound is not yet defined, this guide will also serve as a roadmap for target identification and subsequent validation.
The following sections present a comparative analysis of key methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate experimental strategy.
Comparison of Target Engagement Validation Methodologies
Several techniques are available to assess the direct interaction of a small molecule with its protein target in a cellular environment. Each method possesses distinct advantages and limitations. The choice of assay depends on factors such as the availability of specific reagents, the desired throughput, and the nature of the anticipated target.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[1][2][3] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3][4] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for traditional Western blot-based formats.[3][4] | Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[3] |
| Kinobeads/Affinity-based Pulldown | Immobilized broad-spectrum kinase inhibitors capture a large portion of the expressed kinome. Competition with a free compound of interest reveals its binding targets. | Unbiased, proteome-wide kinase screening.[5] Identifies potential on- and off-targets simultaneously.[5] | May miss kinases with low expression or weak affinity.[5] Limited to ATP-competitive inhibitors.[5][6] | IC50 values determined by quantitative mass spectrometry. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[7] | Direct evidence of binding; does not require compound modification.[8] | Requires careful optimization of protease conditions; may not be suitable for all proteins.[8] | Dose-dependent protection from proteolysis, quantified by Western blot or mass spectrometry. |
| NanoBioluminescence Resonance Energy Transfer (NanoBRET™) | Measures the proximity of a NanoLuc®-tagged target protein and a fluorescently labeled tracer or compound. | High-throughput, quantitative, and provides real-time binding kinetics in live cells. | Requires genetic modification of the target protein. | BRET ratio, which can be used to determine IC50 or KD values. |
Experimental Workflows and Signaling Pathways
To effectively validate the target engagement of this compound, a logical experimental workflow is essential. The following diagrams, generated using the DOT language, illustrate a general workflow for target identification and validation, as well as a representative signaling pathway commonly modulated by kinase inhibitors.
Figure 1. A generalized experimental workflow for target identification and validation of a novel compound.
Figure 2. A simplified representation of the MAPK/ERK signaling pathway, a common target of kinase inhibitors.
Detailed Experimental Protocols
To facilitate the practical application of these techniques, detailed experimental protocols are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes the use of CETSA to validate the engagement of this compound with a putative target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western Blot reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of the soluble target protein by Western Blot.
-
Data Analysis: Quantify the band intensities and normalize them to the unheated control. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[9][10]
Kinobeads Pulldown Assay for Target Identification
This protocol describes a competition binding experiment to identify the kinase targets of this compound.
Materials:
-
Cell lysate from a relevant cell line
-
Kinobeads (commercially available or prepared in-house)
-
This compound
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometry reagents
Procedure:
-
Lysate Preparation: Prepare a cell lysate with a protein concentration of approximately 5 mg/mL.[5]
-
Competition Binding: Pre-incubate the cell lysate with increasing concentrations of this compound or a vehicle control.
-
Kinobeads Incubation: Add the pre-incubated lysate to equilibrated kinobeads and incubate for 1-3 hours at 4°C with rotation to allow kinases to bind to the beads.[11][12]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads using a denaturing buffer.[12][13]
-
Mass Spectrometry Analysis: Digest the eluted proteins with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that are competed off the beads by this compound. This will reveal the potential kinase targets of the compound.
Conclusion
Validating the target engagement of a novel compound such as this compound is a multifaceted process that requires a strategic combination of experimental approaches. This guide provides a framework for both identifying the molecular target(s) and subsequently confirming the interaction in a cellular context. While CETSA offers a robust method for validating target engagement in a physiologically relevant setting, affinity-based methods like kinobeads pulldowns are invaluable for initial target deconvolution, especially for compounds with a suspected kinase inhibitory activity. For a comprehensive understanding of a compound's mechanism of action, a multi-pronged approach that integrates the cellular insights from CETSA with the broader target landscape revealed by chemical proteomics is often the most effective strategy.
References
- 1. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Amino-5-chloro-2,6-dimethylpyrimidine and Structurally Related Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive cross-reactivity and selectivity analysis of the aminopyrimidine scaffold, a privileged structure in modern drug discovery, particularly in the development of protein kinase inhibitors. As 4-Amino-5-chloro-2,6-dimethylpyrimidine is a key synthetic intermediate for this class of therapeutic agents, understanding the potential for off-target interactions is paramount for researchers, scientists, and drug development professionals. This document offers a comparative profiling of three prominent aminopyrimidine-based kinase inhibitors—Gefitinib, Ceritinib, and Ruxolitinib—to illustrate the diverse selectivity profiles achievable from a common chemical starting point. The provided data and experimental protocols serve as a foundational resource for anticipating and evaluating the cross-reactivity of novel compounds derived from this versatile scaffold.
Comparative Kinase Selectivity Profile
The following table summarizes the inhibitory activity of Gefitinib, Ceritinib, and Ruxolitinib against their primary targets and a selection of clinically relevant off-targets. Potency is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), with lower values indicating greater potency. This data highlights the distinct selectivity profiles of each compound, a critical consideration in drug development to maximize therapeutic efficacy while minimizing adverse effects.
| Kinase Target | Gefitinib (IC50, nM) | Ceritinib (IC50, nM) | Ruxolitinib (IC50, nM) |
| Primary Targets | |||
| EGFR | 26 - 57[1] | >1000 | >1000 |
| ALK | >1000 | 0.2[2] | >1000 |
| JAK1 | >1000 | >1000 | 3.3[3] |
| JAK2 | >1000 | >1000 | 2.8[3] |
| Selected Off-Targets | |||
| JAK3 | >1000 | >1000 | 428[3] |
| TYK2 | >1000 | >1000 | 19[3] |
| IGF-1R | >1000 | 8[2] | >1000 |
| INSR | >1000 | 7[2] | >1000 |
| ROS1 | >1000 | 1.9 | >1000 |
| FLT3 | >1000 | 1.5 - 7.2[4] | >1000 |
| c-KIT | >1000 | >1000 | >1000 |
| AURKB | >1000 | >1000 | >1000 |
Signaling Pathway Interactions
The following diagrams illustrate the primary signaling pathways modulated by the comparator aminopyrimidine inhibitors. Understanding these pathways is crucial for predicting the cellular consequences of on-target and off-target inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own cross-reactivity and selectivity profiling studies.
Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrate peptides
-
[γ-³³P]ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test compound (e.g., this compound derivatives) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
Add the specific kinase and its corresponding substrate peptide to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the Cellular Thermal Shift Assay (CETSA) to assess the target engagement of a compound within a cellular environment.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting or ELISA reagents
Procedure:
-
Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) and incubate under normal cell culture conditions for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells through freeze-thaw cycles or sonication.
-
Remove cell debris by centrifugation to obtain the cell lysate.
-
Aliquot the lysate into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature and then centrifuge at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or ELISA with a target-specific antibody.
-
Generate a melting curve by plotting the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Cell Proliferation Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with known kinase dependencies
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) under normal cell culture conditions.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a typical workflow for the comprehensive cross-reactivity profiling of a novel aminopyrimidine compound.
References
A Comparative Guide to the Synthetic Routes of Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic routes to 2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine, key intermediates in the development of pharmaceuticals. The information presented is supported by experimental data to aid in the selection of the most suitable synthetic strategy.
Introduction
Aminopyrimidines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of a diverse range of biologically active molecules. Their derivatives have shown applications as anticancer, anti-inflammatory, and antimicrobial agents. The position of the amino group on the pyrimidine ring significantly influences the molecule's chemical reactivity and biological activity, making the choice of synthetic route a crucial consideration in drug design and development. This guide compares the most prevalent methods for synthesizing 2-, 4-, and 5-aminopyrimidines, focusing on reaction efficiency, substrate scope, and experimental conditions.
2-Aminopyrimidine Synthesis
The synthesis of 2-aminopyrimidines is well-established, with the Pinner synthesis being a classical and versatile method. An alternative common approach involves the modification of a pre-existing pyrimidine ring, often through nucleophilic substitution or reduction of a halogenated precursor.
Key Synthetic Routes to 2-Aminopyrimidine
-
Pinner Synthesis: This is a condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and guanidine. The reaction is typically carried out in the presence of a base.
-
From Halogenated Pyrimidines: This approach often involves the reductive dechlorination of a chloro-substituted 2-aminopyrimidine or a nucleophilic aromatic substitution (SNAr) reaction on a di- or tri-chloropyrimidine.
Data Presentation: Synthesis of 2-Aminopyrimidines
| Route | 1,3-Dicarbonyl/Precursor | Reagents & Conditions | Product | Yield (%) | Ref. |
| Pinner Synthesis | Acetylacetone | Guanidine nitrate, Sodium carbonate, Water, 95-100°C, 2h | 2-Amino-4,6-dimethylpyrimidine | >90 | [1] |
| Pinner Synthesis | Acetylacetone | Guanidine nitrate, Sodium carbonate, Water, 50-55°C, 6h | 2-Amino-4,6-dimethylpyrimidine | High | [1] |
| Pinner Synthesis | N,N-dimethylformamide (forms malondialdehyde in situ) | Phosphorus trichloride, Acetaldehyde diethyl acetal, Guanidine nitrate, Sodium methoxide, 80-90°C, 2.5-3.0h | 2-Aminopyrimidine | 81.1 | [2] |
| From Halogenated Pyrimidine | 2-Amino-4,6-dichloropyrimidine | Various amines, Triethylamine, Solvent-free, 80-90°C, 4-6.5h | Substituted 2,4-diaminopyrimidines | 80-85 | [3][4] |
Experimental Protocols
Protocol 1: Pinner Synthesis of 2-Amino-4,6-dimethylpyrimidine [1]
-
To 250 parts of water, add 135.5 parts of guanidine nitrate, 33.5 parts of sodium carbonate, and 100 parts of acetylacetone.
-
Heat the slurry to 95-100°C for two hours, during which time large crystals will form.
-
Cool the slurry to room temperature and dilute it to 488 parts with water.
-
Further cool the mixture to 10°C, hold for 1 hour, and then filter.
-
Wash the filter cake with 75 parts of a 2.5% brine solution at 5-10°C and suck dry.
-
The final product is obtained with a yield of over 90%.
Protocol 2: Synthesis of 2-Aminopyrimidine from an in-situ generated aldehyde oil [2]
-
In a dry retort, successively add 160 kg of sodium methoxide, 25 kg of guanidinium nitrate, and 115 kg of an aldehyde oil-methanol solution (prepared from DMF, phosphorus trichloride, and acetaldehyde diethyl acetal).
-
The internal pressure of the tank is raised to 0.20–0.25 MPa, and the reaction temperature is controlled at 80–90°C for 2.5–3.0 hours.
-
After the reaction is complete, methanol is recovered under reduced pressure.
-
The reaction solution is cooled to room temperature, and the product is extracted with chloroform.
-
The combined extracts are distilled to remove most of the chloroform, then cooled for crystallization.
-
The crystals are filtered and vacuum-dried to obtain 2-aminopyrimidine with a yield of 81.1%.
Synthetic Pathway Diagrams
4-Aminopyrimidine Synthesis
The synthesis of 4-aminopyrimidines often proceeds via nucleophilic substitution on a 4-halopyrimidine or through the reduction of a nitro group at the 4-position of a pyridine-N-oxide, which is then rearranged.
Key Synthetic Routes to 4-Aminopyrimidine
-
From 4-Chloropyrimidine: Direct amination of 4-chloropyrimidine with ammonia or an amine is a straightforward method.
-
Reduction of 4-Nitropyridine-N-oxide: This multi-step synthesis involves the nitration of pyridine-N-oxide, followed by reduction of the nitro group to an amino group.
Data Presentation: Synthesis of 4-Aminopyrimidines
| Route | Starting Material | Reagents & Conditions | Product | Yield (%) | Ref. |
| From 4-Halopyrimidine | 4-Chloropyridine | Primary and secondary amines | Substituted 4-aminopyridines | Not specified | |
| Reduction of 4-Nitropyridine-N-oxide | 4-Nitropyridine-N-oxide | Iron, Acetic acid, Reflux | 4-Aminopyridine | Quantitative | [5] |
| Reduction of 4-Nitropyridine-N-oxide | 4-Nitropyridine-N-oxide | Iron, Hydrochloric acid | 4-Aminopyridine | 80-85 | [5] |
| Reduction of 4-Nitropyridine-N-oxide | 4-Nitropyridine-N-oxide | Iron, 25-30% Sulphuric acid | 4-Aminopyridine | 85-90 | [5] |
Experimental Protocols
Protocol 3: Reduction of 4-Nitropyridine-N-oxide with Iron and Acetic Acid [5]
-
A mixture of 4-nitropyridine-N-oxide, iron powder, and acetic acid is heated at reflux.
-
The reaction progress is monitored by a suitable method (e.g., TLC).
-
Upon completion, the reaction mixture is cooled and filtered to remove the iron salts.
-
The filtrate is neutralized with a base (e.g., sodium carbonate).
-
The product, 4-aminopyridine, is isolated by continuous extraction with diethyl ether.
-
Evaporation of the solvent yields 4-aminopyridine in quantitative yield.
Protocol 4: Reduction of 4-Nitropyridine-N-oxide with Iron and Sulphuric Acid [5]
-
4-Nitropyridine-N-oxide is reduced with iron powder in the presence of 25-30% aqueous sulphuric acid. The reaction proceeds slowly.
-
After the reduction is complete, the mixture is neutralized with sodium carbonate and filtered.
-
The filtrate is extracted with ethyl acetate.
-
The organic extracts are combined, dried, and the solvent is evaporated to give 4-aminopyridine in 85-90% yield.
Synthetic Pathway Diagrams
5-Aminopyrimidine Synthesis
The synthesis of 5-aminopyrimidines can be more challenging due to the electronic nature of the pyrimidine ring. Common methods include the reduction of a 5-nitropyrimidine or construction of the ring from acyclic precursors.
Key Synthetic Routes to 5-Aminopyrimidine
-
Reduction of 5-Nitropyrimidines: Catalytic hydrogenation is a common and effective method for the reduction of the nitro group at the 5-position.
-
From Malononitrile: A three-component reaction of malononitrile, an aldehyde, and an N-unsubstituted amidine can provide access to 4-amino-5-pyrimidinecarbonitriles, which can be further modified.
Data Presentation: Synthesis of 5-Aminopyrimidines
| Route | Starting Material | Reagents & Conditions | Product | Yield (%) | Ref. |
| Reduction of 5-Nitropyrimidine | 5-Nitropyrimidine | Pd/C, H2 | 5-Aminopyrimidine | High | |
| From Malononitrile | Malononitrile, Aldehyde, Amidine hydrochloride | Toluene, Triethylamine, Microwave (300W) | 4-Amino-5-pyrimidinecarbonitrile derivatives | Good to Excellent | [6] |
| From Malononitrile | Malononitrile, Aldehyde, Amidine hydrochloride | Water, Sodium acetate, Reflux | 4-Amino-5-pyrimidinecarbonitrile derivatives | Good to Excellent | [6] |
Experimental Protocols
Protocol 5: Synthesis of 4-Amino-5-pyrimidinecarbonitriles via Microwave Irradiation [6]
-
A mixture of an aldehyde (2 mmol), malononitrile (2 mmol), and an amidine hydrochloride (2 mmol) in toluene (5 mL) containing a few drops of triethylamine is placed in a high-pressure glass tube.
-
The mixture is subjected to microwave irradiation at 300 W for a specified time (as determined by TLC).
-
After cooling, the product precipitates and is collected by filtration.
-
The crude product is recrystallized from ethanol to yield the pure 4-amino-5-pyrimidinecarbonitrile derivative.
Protocol 6: Synthesis of 4-Amino-5-pyrimidinecarbonitriles in Water [6]
-
A mixture of an aldehyde (2 mmol), malononitrile (2 mmol), an amidine hydrochloride (2 mmol), and sodium acetate (catalytic amount) in water is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is recrystallized from ethanol.
Synthetic Pathway Diagrams
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.org [mdpi.org]
- 6. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Amino-5-chloro-2,6-dimethylpyrimidine
The proper disposal of 4-Amino-5-chloro-2,6-dimethylpyrimidine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Hazard Summary and Safety Precautions
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber. Double-gloving is recommended.[2]
-
Body Protection: A lab coat or chemical-resistant coveralls.[2]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if working in a poorly ventilated area or when dust may be generated.[2]
-
Foot Protection: Closed-toe shoes, preferably chemical-resistant footwear.[2]
All handling of the solid compound, including weighing and transferring, should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol |
| CAS Number | 2858-20-0 |
Data sourced from PubChem.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for hazardous waste.[2]
-
Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that have come into contact with the chemical must be disposed of as hazardous waste.[2]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container intended for halogenated organic waste.[2]
2. Waste Container Labeling:
-
Use a designated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.[2]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[2]
3. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]
-
The storage area should have secondary containment.[2]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[3][4]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.[2]
-
Complete all necessary waste disposal forms as required by your institution and local regulations.[2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4] The ultimate disposal must be carried out by a licensed and approved waste disposal company.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Amino-5-chloro-2,6-dimethylpyrimidine
Essential Safety and Handling Guide for 4-Amino-5-chloro-2,6-dimethylpyrimidine
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 2858-20-0).[1] The following procedures are based on established best practices for handling hazardous chemicals and are intended for use by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and environmental protection.
Chemical and Physical Properties:
-
Molecular Formula: C₆H₈ClN₃[1]
-
Molecular Weight: 157.60 g/mol [1]
-
Appearance: Typically a powder or crystalline solid.[2][3][4]
Hazard Identification and Classification: According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with the following warnings:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these hazards, all personal contact, including inhalation, should be avoided.[5][6]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure.[7] The required level of protection depends on the specific laboratory activity being performed.
| Activity Category | Required PPE | Best Practices & Rationale |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection) | • Safety glasses with side shields • Standard laboratory coat • Single pair of nitrile gloves | Protects against minimal, incidental contact. |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions, transfers) | • Chemical splash goggles[5] • Chemical-resistant lab coat (fully buttoned)[5][8] • Double-gloving with nitrile gloves[7] | Essential for preventing skin and eye contact during active handling.[2] All work should be performed in a certified chemical fume hood.[5][7] |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization, spill cleanup) | • Chemical splash goggles and a full-face shield[9] • Impervious, disposable solid-front gown[7] • Double-gloving with nitrile gloves[7] • NIOSH-approved respirator (N95 or higher)[5][10] | Provides maximum protection when there is a significant risk of splashes, dust generation, or inhalation.[10][11] |
Note: Always inspect gloves for tears or punctures before and during use.[7] Change gloves immediately if they become contaminated.[10] Wash hands thoroughly after handling the chemical.[5][8]
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential to ensure safety and prevent contamination.[7]
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[12]
-
Ensure that a certified chemical fume hood is operational and available for use.[5][7]
-
Verify that an eyewash station and safety shower are readily accessible.[2][5]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.[5]
2. Weighing the Solid Compound:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any airborne particles.[7][12]
-
Use anti-static weighing paper or a tared container to minimize dust generation.[7]
-
Handle the solid carefully with a clean spatula to avoid creating dust.[12]
-
Keep the source container tightly closed when not in use.[2][12]
3. Preparing Solutions:
-
Conduct all solution preparation within a certified chemical fume hood.[7]
-
Slowly add the solvent to the solid compound to prevent splashing.[7]
-
If sonication is required, ensure the vial is securely capped and placed within a secondary container to manage potential leaks.[7]
-
Clearly label the final solution with the chemical name, concentration, solvent, preparation date, and your initials.[7]
4. Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., 70% ethanol).[12]
-
Carefully remove and dispose of all contaminated PPE, such as gloves and disposable lab coats, in a designated hazardous waste container.[12]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[5][13]
Emergency Procedures
Spill Management: In the event of a spill, follow these steps immediately:
-
Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.[5]
-
Wearing appropriate PPE (including respiratory protection), collect the spilled material using an inert absorbent like vermiculite or sand.[5]
-
Place the absorbed material into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[5][8]
-
Clean the spill area thoroughly once the material has been removed.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][13]
-
Skin Contact: Remove all contaminated clothing.[2] Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][5]
-
Inhalation: Move the person to fresh air immediately.[2][13] If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.[13]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[8][12]
1. Waste Segregation:
-
Solid Waste: Collect any unused or contaminated solid chemical in a clearly labeled, sealed container designated for hazardous waste.[12]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled hazardous waste container, typically for halogenated organic waste.[12]
-
Contaminated Materials: Any items contaminated with the chemical, such as gloves, weigh boats, paper towels, and disposable PPE, must be disposed of as hazardous waste.[12]
2. Waste Container Labeling and Storage:
-
Use designated, properly sealed containers that are in good condition and compatible with the chemical waste.[12][15]
-
Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols.[12]
-
Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials like strong oxidizing agents.[5][15]
3. Final Disposal:
-
Do not reuse empty containers.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department for the collection and final disposal of the hazardous waste.[12]
-
All disposal must be carried out by an approved waste disposal plant in accordance with all local, state, and federal regulations.[8][15]
Handling and Disposal Workflow
References
- 1. This compound | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. halyardhealth.com [halyardhealth.com]
- 10. pppmag.com [pppmag.com]
- 11. gerpac.eu [gerpac.eu]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
